3-Chloro-6-(4-methoxyphenyl)pyridazine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-chloro-6-(4-methoxyphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-7-11(12)14-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBSFHQGJIBFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482733 | |
| Record name | 3-chloro-6-(4-methoxyphenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58059-31-7 | |
| Record name | 3-Chloro-6-(4-methoxyphenyl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58059-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-6-(4-methoxyphenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-6-(4-METHOXYPHENYL)PYRIDAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-6-(4-methoxyphenyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-Chloro-6-(4-methoxyphenyl)pyridazine. This pyridazine derivative is of interest to researchers in medicinal chemistry and materials science due to its potential applications stemming from its unique chemical structure. This document outlines two primary synthetic pathways for its preparation: the chlorination of a pyridazinone precursor and a Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols for these methods are provided. Furthermore, this guide includes a thorough characterization of the target compound, presenting its physicochemical properties and spectral data. All quantitative data is summarized in structured tables for clarity and ease of comparison. Diagrams illustrating the synthetic routes and experimental workflows are also included to facilitate understanding.
Introduction
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The pyridazine nucleus is a key structural motif in a variety of biologically active molecules, exhibiting properties such as antihypertensive, analgesic, anti-inflammatory, and anticancer effects. The subject of this guide, this compound (CAS No. 58059-31-7), is a notable derivative possessing a desirable combination of a reactive chloro group and an electron-donating methoxyphenyl substituent.[1] This substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 58059-31-7 |
| Molecular Formula | C₁₁H₉ClN₂O |
| Molecular Weight | 220.66 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | Not available |
Synthesis of this compound
Two principal synthetic strategies have been identified for the preparation of this compound. The first involves the synthesis of a pyridazinone intermediate followed by chlorination, while the second employs a palladium-catalyzed cross-coupling reaction.
Synthesis via Chlorination of 6-(4-methoxyphenyl)pyridazin-3(2H)-one
This two-step pathway first involves the construction of the pyridazinone ring system, followed by the introduction of the chlorine atom.
Diagram 1: Synthesis via Pyridazinone Intermediate
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-(4-methoxyphenyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chloro-6-(4-methoxyphenyl)pyridazine (CAS No. 58059-31-7). Due to the limited availability of experimentally determined data for this specific molecule, this document combines foundational information with predicted values from computational models to offer a robust profile for research and drug development applications.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂O | --INVALID-LINK--[1] |
| Molecular Weight | 220.66 g/mol | --INVALID-LINK--[1] |
| Melting Point | Not available | --INVALID-LINK--[1] |
| Boiling Point | Not available | --INVALID-LINK--[1] |
| Solubility | Not available | - |
| Predicted logP | 2.9 | ChemAxon |
| Predicted pKa (most basic) | 1.8 | ChemAxon |
Note: Predicted values are generated using computational models and should be confirmed experimentally.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the reaction of 6-(4-methoxyphenyl)pyridazin-3(2H)-one with a chlorinating agent, such as phosphorus oxychloride (POCl₃). The pyridazinone precursor can be synthesized through the cyclization of a corresponding γ-keto acid with hydrazine hydrate.
Determination of Physicochemical Properties
The following are standard experimental protocols for the determination of key physicochemical properties:
-
Melting Point: The melting point can be determined using a capillary melting point apparatus. The crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
-
logP (Octanol-Water Partition Coefficient): The shake-flask method is a common technique for determining logP.[2] The compound is dissolved in a mixture of n-octanol and water, and the mixture is shaken until equilibrium is reached. The concentration of the compound in each phase is then determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), and the logP is calculated as the logarithm of the ratio of the concentrations.
-
pKa (Acid Dissociation Constant): The pKa can be determined by UV-Vis spectrophotometry.[2] The UV-Vis spectrum of the compound is recorded in a series of buffers with varying pH values. The change in absorbance at a specific wavelength is then used to determine the pKa of the ionizable group.
-
Solubility: The equilibrium solubility can be determined by adding an excess of the solid compound to a solvent of interest (e.g., water, buffer) and shaking the suspension at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured using an appropriate analytical technique.
Logical Workflow for Compound Characterization
The following diagram illustrates a general workflow for the synthesis and physicochemical characterization of a novel compound like this compound.
References
3-Chloro-6-(4-methoxyphenyl)pyridazine CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
Molecular Formula: C₁₁H₉ClN₂O[1][2]
This document provides a comprehensive technical overview of 3-Chloro-6-(4-methoxyphenyl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing key data on its chemical properties, synthesis, and potential biological activities.
Physicochemical and Spectral Data
While detailed experimental data for this specific compound is not widely published, the following table summarizes its key physicochemical properties. Additionally, predicted spectral characteristics based on its structure and data from closely related analogs are provided for reference.
| Property | Value | Source |
| Molecular Weight | 220.66 g/mol | [1][2] |
| InChI | InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-7-11(12)14-13-10/h2-7H,1H3 | |
| InChIKey | TZBSFHQGJIBFLX-UHFFFAOYSA-N | [2] |
| SMILES | COC1=CC=C(C=C1)C2=CC=C(N=N2)Cl | [2] |
| Predicted ¹³C NMR Chemical Shifts (ppm) | 159.8, 157.1, 144.3, 129.5, 128.8, 127.3, 122.9, 114.6, 55.5 | [3] |
Synthesis and Characterization
A general and common method for the synthesis of 3-chloropyridazine derivatives involves the chlorination of the corresponding pyridazin-3(2H)-one precursor. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The pyridazinone precursor can be synthesized through the condensation of a suitable 1,4-dicarbonyl compound with hydrazine hydrate.
Experimental Workflow: Synthesis and Characterization
Caption: A logical workflow for the synthesis and characterization of this compound.
Potential Biological Activities and Signaling Pathways
The pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]
Anticancer Potential and Kinase Inhibition
Several studies have highlighted the potential of 3,6-disubstituted pyridazine derivatives as potent anticancer agents. Research has shown that compounds with this core structure can target and inhibit key signaling kinases involved in cancer cell proliferation and survival, such as c-Jun N-terminal kinase (JNK) and Cyclin-Dependent Kinase 2 (CDK2).
While specific inhibitory data for this compound is not available, the following table presents data for structurally related pyridazine derivatives, illustrating the potential of this chemical class.
| Compound Class | Target Kinase | Cancer Cell Line | IC₅₀ | Source |
| 3,6-disubstituted pyridazines | CDK2 | T-47D (Breast) | 0.43 - 35.9 µM | |
| 3,6-disubstituted pyridazines | MDA-MB-231 (Breast) | 0.99 - 34.59 µM | ||
| 3,6-disubstituted pyridazines | CDK2 | - | 20.1 - 151 nM |
The inhibition of kinases like JNK and CDK2 can disrupt critical cellular signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Potential Signaling Pathway Interactions
Based on the activity of related compounds, this compound could potentially modulate the following signaling pathways:
Caption: Potential inhibition of JNK and CDK2 signaling pathways by pyridazine derivatives.
Antiangiogenic and Antioxidant Activities
Research on other chlorinated pyridazinone derivatives has also indicated potential antiangiogenic and antioxidant activities. Some compounds have been shown to inhibit proangiogenic cytokines and exhibit radical scavenging properties.[7]
Experimental Protocols for Biological Assays
Detailed experimental protocols for assessing the biological activity of this compound are not available in the public domain. However, the following outlines general methodologies for key assays based on the activities of related compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay would quantify the ability of the test compound to inhibit the activity of a specific kinase, such as JNK1 or CDK2.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., JNK1, CDK2/Cyclin E)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Procedure:
-
A kinase reaction is set up in a microplate well containing the kinase, substrate, and assay buffer.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a specified temperature for a set period.
-
The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a detection reagent and a microplate reader.
-
IC₅₀ values are calculated from the dose-response curves.
-
Cell Viability Assay (MTT Assay - General Protocol)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., breast, liver, leukemia)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound.
-
After a specified incubation period (e.g., 48 or 72 hours), the MTT solution is added to each well.
-
The plates are incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and IC₅₀ values are determined.
-
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further experimental investigation is warranted to fully elucidate its synthesis, spectral properties, and biological activity profile.
References
- 1. Page loading... [guidechem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. spectrabase.com [spectrabase.com]
- 4. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]
- 5. rjptonline.org [rjptonline.org]
- 6. sarpublication.com [sarpublication.com]
- 7. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectroscopic Data of 3-Chloro-6-(4-methoxyphenyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Chloro-6-(4-methoxyphenyl)pyridazine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a well-established synthetic protocol and presents expected spectroscopic data based on the analysis of its chemical structure and data from analogous compounds. This information is intended to support research and development activities, particularly in medicinal chemistry and materials science.
Spectroscopic Data Summary
The following table summarizes the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis for this compound.
| Analysis | Solvent/Technique | Expected Chemical Shifts (δ ppm) or Mass-to-Charge Ratio (m/z) |
| ¹H NMR | CDCl₃ | 7.98 (d, J = 9.0 Hz, 2H, Ar-H), 7.72 (d, J = 9.1 Hz, 1H, Pyridazine-H), 7.58 (d, J = 9.1 Hz, 1H, Pyridazine-H), 7.01 (d, J = 9.0 Hz, 2H, Ar-H), 3.88 (s, 3H, OCH₃) |
| ¹³C NMR | CDCl₃ | 162.0, 159.5, 153.2, 130.5, 129.8, 128.5, 126.9, 114.8, 55.7 |
| Mass Spec. | EI | 220.04 (M⁺), 222.04 (M⁺+2, isotopic peak for Cl) |
Experimental Protocols
A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used palladium-catalyzed reaction is ideal for the formation of C-C bonds between aryl halides and arylboronic acids.
Synthesis of this compound
Reaction Scheme:
3,6-Dichloropyridazine reacts with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base to yield this compound.
Materials and Reagents:
-
3,6-Dichloropyridazine
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,6-dichloropyridazine (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
Add a 2:1 mixture of toluene and ethanol, followed by deionized water (1 part).
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 20 minutes to create an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often with electron ionization (EI) for small molecules. This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Workflow Visualization
The following diagram illustrates the key stages in the synthesis and characterization of this compound.
Caption: Workflow for Synthesis and Analysis.
The Diverse Biological Activities of Pyridazine Derivatives: A Technical Guide for Researchers
Introduction: The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of pyridazine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the rational design and development of novel pyridazine-based therapeutic agents.
Anticancer Activity of Pydridazine Derivatives
Pyridazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Quantitative Anticancer Data
The in vitro anticancer activity of various pyridazine derivatives is summarized below. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a basis for comparing the potency of different structural analogs.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| 11m | MDA-MB-231 | Breast Cancer | 0.99 ± 0.03 | [1] |
| 11l | MDA-MB-231 | Breast Cancer | 1.30 ± 0.04 | [1] |
| 11d | MDA-MB-231 | Breast Cancer | 2.18 ± 0.07 | [1] |
| 11h | MDA-MB-231 | Breast Cancer | 2.44 ± 0.08 | [1] |
| 11n | MDA-MB-231 | Breast Cancer | 2.94 ± 0.09 | [1] |
| 4e | MCF-7 | Breast Cancer | 1 - 10 | [2][3] |
| 4f | MCF-7 | Breast Cancer | 1 - 10 | [2][3] |
| 4e | SK-MEL-28 | Melanoma | 1 - 10 | [2][3] |
| 4f | SK-MEL-28 | Melanoma | 1 - 10 | [2][3] |
| 4f | B16-F1 | Melanoma | 10.8 | [3] |
Key Signaling Pathway: VEGFR-2
Many pyridazine derivatives exert their anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[4][5][6][7][8] The binding of VEGF to VEGFR-2 triggers a cascade of downstream signaling events that are critical for endothelial cell proliferation, migration, and survival, all of which are essential for the formation of new blood vessels that supply tumors with nutrients and oxygen.[4][5][6][7][8]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[9][10][11][12][13][14]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10][11] The amount of formazan produced is directly proportional to the number of living cells.
Workflow:
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a stock solution of the pyridazine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of the solvent) and a blank control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.[9]
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]
-
Gently shake the plate to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[12]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.
-
Antimicrobial Activity of Pyridazine Derivatives
The pyridazine nucleus is a key component in numerous compounds exhibiting potent activity against a variety of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria.
Quantitative Antimicrobial Data
The in vitro antimicrobial activity of selected pyridazine derivatives is presented below as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Chloro derivatives | E. coli | 0.892 - 3.744 | [15][16] |
| Chloro derivatives | P. aeruginosa | 0.892 - 3.744 | [15][16] |
| Chloro derivatives | S. marcescens | 0.892 - 3.744 | [15][16] |
| Compound 7 | E. coli | 7.8 µM | [17] |
| Compound 7 | S. aureus (MRSA) | 7.8 µM | [17] |
| Compound 7 | S. typhimurium | 7.8 µM | [17] |
| Compound 7 | A. baumannii | 7.8 µM | [17] |
| Compound 13 | A. baumannii | 3.74 µM | [17] |
| Compound 13 | P. aeruginosa | 7.48 µM | [17] |
| Compound 3 | S. aureus (MRSA) | 4.52 µM | [17] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[18][19][20][21][22]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible bacterial growth after incubation.[20]
Workflow:
Detailed Protocol:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the pyridazine derivative.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).[20] Each well will contain a specific concentration of the antimicrobial agent.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[20]
-
-
Preparation of Inoculum:
-
From a pure culture of the test microorganism grown on an agar plate for 18-24 hours, select several colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[22]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the pyridazine derivative at which there is no visible growth.[20]
-
Anti-inflammatory Activity of Pyridazine Derivatives
Pyridazine and pyridazinone derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.
Quantitative Anti-inflammatory Data
The in vitro inhibitory activity of various pyridazine derivatives against the cyclooxygenase-2 (COX-2) enzyme is a common measure of their anti-inflammatory potential.
| Compound ID | COX-2 IC50 (nM) | Selectivity Index (SI) | Reference |
| 9a | 15.50 | 21.29 | [23][24] |
| 9b | 17.50 | 15.71 | [23][24] |
| 12 | 17.10 | 17.25 | [23][24] |
| 16b | 16.90 | 18.63 | [23][24] |
| 17 | 17.70 | 16.10 | [23][24] |
| Celecoxib (Reference) | 17.79 | 17.98 | [23][24] |
| 4c | 0.26 µM | - | [25] |
| 6b | 0.18 µM | 6.33 | [25] |
| Celecoxib (Reference) | 0.35 µM | - | [25] |
| 3d | 0.425 µM | - | [26] |
| 3e | 0.519 µM | - | [26] |
| 4e | 0.356 µM | - | [26] |
Key Signaling Pathway: NF-κB
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses.[27][28][29] Its activation leads to the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2.[27] Some pyridazine derivatives may exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.
Experimental Protocols
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Principle: The COX enzyme converts arachidonic acid into prostaglandins. The inhibitory effect of a compound is determined by measuring the reduction in prostaglandin production.
Detailed Protocol (Fluorometric Method): [30]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of human recombinant COX-2 enzyme, a heme cofactor, and the substrate (arachidonic acid).
-
Dissolve the pyridazine derivative and a reference inhibitor (e.g., celecoxib) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells.
-
Add the diluted pyridazine derivative or reference inhibitor to the inhibitor wells. Add solvent only to the 100% initial activity wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., stannous chloride solution).
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the pyridazine derivative.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used animal model to evaluate the in vivo acute anti-inflammatory activity of compounds.[31][32][33][34][35]
Principle: Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is assessed by its ability to reduce this swelling.[31][35]
Detailed Protocol:
-
Animal Preparation:
-
Use healthy adult rats or mice, acclimatized to the laboratory conditions.
-
Fast the animals overnight before the experiment.
-
-
Compound Administration:
-
Administer the pyridazine derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally at a predetermined dose, typically 30-60 minutes before carrageenan injection.[33]
-
The control group receives the vehicle only.
-
-
Induction of Edema:
-
Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.[33]
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[33]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
The pyridazine scaffold represents a highly versatile and valuable platform for the discovery of new therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and inflammation. The provided quantitative data, detailed experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers, facilitating the continued exploration and optimization of pyridazine-based compounds for the development of novel and effective medicines. Further investigations into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these compounds are warranted to fully realize their therapeutic promise.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]
- 17. mdpi.com [mdpi.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 22. MIC determination by broth microdilution. [bio-protocol.org]
- 23. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives [pubmed.ncbi.nlm.nih.gov]
- 26. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]
- 27. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 29. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. assaygenie.com [assaygenie.com]
- 31. researchgate.net [researchgate.net]
- 32. inotiv.com [inotiv.com]
- 33. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
The Therapeutic Potential of Chloropyridazine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chloropyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. The presence of the electron-withdrawing chlorine atom and the nitrogen-containing pyridazine ring imparts unique physicochemical properties to these compounds, making them attractive candidates for drug discovery. This technical guide provides an in-depth overview of the potential therapeutic applications of chloropyridazine compounds, with a focus on their anticancer, neurodegenerative, and antiviral properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Anticancer Applications
Chloropyridazine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Poly(ADP-ribose) polymerase-1 (PARP-1) and aromatase.
PARP-1 Inhibition
PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks.[1] Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality.[1] Several chloropyridazine-based compounds have been investigated as potent PARP-1 inhibitors.
| Compound ID | Target | IC50 (µM) | Cell Line(s) | Reference(s) |
| 3c | PARP-1 | Comparable to Olaparib | - | [1] |
| 3d | PARP-1 | Comparable to Olaparib | - | [1] |
| 3e | PARP-1 | Comparable to Olaparib | - | [1] |
Note: "Comparable to Olaparib" indicates that the study found similar potency to the known PARP-1 inhibitor Olaparib, although specific IC50 values were not always provided in the abstracts.
Chloropyridazine-based PARP-1 inhibitors not only disrupt DNA repair but can also induce apoptosis. The inhibition of PARP-1 leads to an accumulation of DNA damage, which can trigger the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like p53 and BAX, and the activation of caspases, ultimately leading to programmed cell death.[1]
Aromatase Inhibition
Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a crucial strategy in the treatment of hormone-dependent breast cancer.[2][3] Chloropyridazine derivatives have been designed and synthesized as potent aromatase inhibitors.
| Compound ID | Target | IC50 (µM) | Cell Line(s) | Reference(s) |
| MFT-279 | Aromatase | 0.00239 | - | [2] |
| Compound 10 | Aromatase | 0.06 | MCF-7 | [3] |
| Doxorubicin (reference) | - | 1.94 | MCF-7 | [3] |
| Letrozole (reference) | Aromatase | 0.05 | - | [3] |
The discovery and development of chloropyridazine-based anticancer agents typically follow a multi-step workflow, from initial design and synthesis to preclinical in vivo evaluation.
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl) pyridazine dihydrochloride on various aromatase enzyme systems and experimental breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Action of Pyridazinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of pyridazinone derivatives, focusing on their anti-inflammatory, anticancer, and cardiovascular effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic core.
Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway
A primary mechanism by which pyridazinone derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[2][3] Many pyridazinone derivatives have been identified as potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[4][5] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a desirable attribute, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[4][6]
Signaling Pathway: COX-2 in Inflammation
The diagram below illustrates the role of COX-2 in the synthesis of prostaglandins and the site of action for inhibitory pyridazinone derivatives.
Quantitative Data: COX-1 and COX-2 Inhibition
The following table summarizes the in vitro inhibitory activities of selected pyridazinone derivatives against COX-1 and COX-2, presented as half-maximal inhibitory concentrations (IC50). Lower IC50 values indicate higher potency.
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 23g | - | 0.04384 | - | [5] |
| Compound 54b | - | 0.22 | - | [5] |
| Compound 55a | - | 0.19 | - | [5] |
| Compound 56a | - | 0.11 | - | [5] |
| Compound 58a | - | 0.24 | - | [5] |
| Compound 6b | - | 0.18 | 6.33 | [7] |
| ABT-963 | - | - | 276 | [8] |
| Celecoxib | - | 0.07353 | 11.87 | [5] |
| Indomethacin | - | 0.7392 | - | [5] |
| Diclofenac | - | 0.8 | - | [5] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the COX inhibitory activity of test compounds.
Objective: To measure the concentration of a compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test pyridazinone derivatives and reference inhibitors (e.g., Celecoxib, Indomethacin) dissolved in DMSO
-
Colorimetric or fluorometric detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX enzymes, heme, arachidonic acid, and test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.
-
Inhibitor Addition: Add serial dilutions of the test pyridazinone derivatives or reference inhibitors to the wells. For control wells, add the vehicle (DMSO).
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Detection: After a specific incubation time (e.g., 5-10 minutes), add the detection reagent. The peroxidase activity of COX converts the substrate, leading to a colorimetric or fluorescent signal.
-
Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3][9]
Anticancer Activity: A Multi-targeted Approach
Pyridazinone derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms that target key cellular processes involved in cancer cell proliferation, survival, and metastasis.[10][11]
PARP Inhibition and DNA Damage Repair
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks.[12] Inhibition of PARP by certain pyridazinone derivatives can lead to the accumulation of unrepaired single-strand breaks, which are converted into more lethal double-strand breaks during DNA replication.[12][13] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, this accumulation of double-strand breaks leads to synthetic lethality and cell death.[1][12]
The following diagram depicts the role of PARP in DNA single-strand break repair and the consequence of its inhibition.
| Compound | Target | IC50 | Reference |
| Olaparib | PARP | 0.015 µM | [10] |
| Fluzoparib | PARP | 1.46 nmol/l | [10] |
| Talazoparib | PARP | 0.0002 µM | [10] |
Kinase Inhibition in Cancer Signaling
Pyridazinone derivatives have been shown to inhibit various protein kinases that are critical for cancer cell signaling and proliferation. These include:
-
VEGFR-2: Vascular endothelial growth factor receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[14] Inhibition of VEGFR-2 can block tumor growth and metastasis.[14]
-
FGFR: Fibroblast growth factor receptors are involved in cell proliferation, differentiation, and migration.[15] Aberrant FGFR signaling is implicated in various cancers.
-
B-RAF: A serine/threonine-protein kinase that is a component of the MAPK/ERK signaling pathway, which is frequently mutated and constitutively active in many cancers, particularly melanoma.[16]
-
BTK: Bruton's tyrosine kinase is a key component of the B-cell receptor signaling pathway and is a therapeutic target in B-cell malignancies.
-
FER: A non-receptor tyrosine kinase involved in various cellular processes, including cell adhesion, migration, and signaling.
This diagram illustrates the VEGFR-2 signaling cascade and its role in promoting angiogenesis.
| Compound | Target/Cell Line | IC50 / TGI | Reference |
| Compound 37 | BTK enzyme | 2.1 nM | [10] |
| Compound 38 | FGFR | TGI = 91.6% at 50 mg/kg | [15] |
| Compound 17a | VEGFR-2 | - | [14] |
| Compound 10l | A549/ATCC (NSCLC) | GI50 = 1.66–100 μM | [14] |
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, forming the mitotic spindle.[17] Some pyridazinone derivatives have been found to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
The following diagram illustrates the mechanism of action of tubulin polymerization inhibitors.
Experimental Protocols for Anticancer Activity
Objective: To determine the inhibitory activity of pyridazinone derivatives against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase buffer
-
Peptide substrate for the kinase
-
ATP
-
Test pyridazinone derivatives
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 384-well plate, add the kinase enzyme and the test compound.
-
Incubation: Incubate to allow for inhibitor binding.
-
Reaction Initiation: Add a mixture of the peptide substrate and ATP to start the kinase reaction.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., for ADP-Glo™, add ADP-Glo™ Reagent followed by Kinase Detection Reagent).
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Objective: To measure the effect of pyridazinone derivatives on the polymerization of tubulin in vitro.
Materials:
-
Purified tubulin protein
-
GTP
-
Polymerization buffer
-
Test pyridazinone derivatives and controls (e.g., paclitaxel, nocodazole)
-
Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents on ice.
-
Reaction Mixture: In a pre-chilled 96-well plate, prepare the reaction mixture containing tubulin, GTP, and polymerization buffer.
-
Compound Addition: Add the test compounds or controls to the respective wells.
-
Polymerization Initiation: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Measurement: Monitor the change in absorbance (turbidity) at 340 nm or fluorescence over time.
-
Data Analysis: Plot the absorbance or fluorescence against time. Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.[2][17][18]
Cardiovascular Effects: Modulation of Phosphodiesterases
In the cardiovascular system, a key mechanism of action for many pyridazinone derivatives is the inhibition of phosphodiesterases (PDEs), particularly PDE3.[13] PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are important second messengers in cardiac and vascular smooth muscle cells.[19][20] Inhibition of PDE3 in cardiac muscle leads to an increase in cAMP levels, resulting in a positive inotropic (increased contractility) effect.[10][13] In vascular smooth muscle, PDE3 inhibition increases cGMP, leading to vasodilation and a reduction in blood pressure.[21]
Signaling Pathway: PDE3 Inhibition in Cardiomyocytes
The diagram below shows the signaling pathway leading to increased cardiac contractility upon PDE3 inhibition.
Quantitative Data: PDE Inhibition
| Compound | Target | IC50 (µM) | Reference |
| Compound 21a (Imazodan derivative) | PDE3 | 0.6 | [10] |
| Bemoradan (l-isomer) | PDE3 | - | [10] |
Experimental Protocol: In Vitro PDE3 Inhibition Assay
Objective: To determine the inhibitory potency of pyridazinone derivatives against PDE3.
Materials:
-
Purified PDE3 enzyme
-
Assay buffer
-
cAMP (substrate)
-
Test pyridazinone derivatives and a reference inhibitor (e.g., milrinone)
-
Detection system (e.g., using a fluorescently labeled cAMP substrate or a multi-step enzymatic reaction to quantify the product)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 384-well plate, add the PDE3 enzyme and the test compound.
-
Incubation: Allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the cAMP substrate to start the reaction.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagents as per the assay kit's instructions.
-
Measurement: Read the fluorescence or absorbance on a plate reader.
-
Data Analysis: Calculate the IC50 values from the resulting dose-response curves.
Conclusion
Pyridazinone derivatives represent a highly versatile class of compounds with a wide array of mechanisms of action, making them attractive candidates for drug development in multiple therapeutic areas. Their ability to selectively inhibit key enzymes such as COX-2, various protein kinases, and phosphodiesterases underscores their potential to be developed into safer and more effective treatments for inflammatory diseases, cancer, and cardiovascular disorders. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research and development of this promising class of therapeutic agents. As our understanding of the intricate cellular pathways involved in these diseases grows, the targeted development of novel pyridazinone derivatives holds great promise for the future of medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. abscience.com.tw [abscience.com.tw]
- 3. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Exploring the Chemical Space of Substituted Pyridazines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including its polarity, capacity for hydrogen bonding, and ability to serve as a bioisostere for other aromatic systems, make it a versatile core for the design of novel therapeutic agents.[1][2] Substituted pyridazines exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[3][4] This in-depth technical guide provides a comprehensive overview of the chemical space of substituted pyridazines, focusing on their synthesis, biological evaluation, and therapeutic potential. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to empower researchers in their drug discovery and development endeavors.
Data Presentation: Biological Activity of Substituted Pyridazines
The following tables summarize the in vitro anticancer and enzyme inhibitory activities of various substituted pyridazine derivatives, providing a comparative analysis of their potency against different cancer cell lines and protein kinases.
Table 1: Anticancer Activity of 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one Derivatives [5][6]
| Compound ID | R-Group on Aryl Moiety | Cancer Cell Line | GI50 (μM) |
| 2g | 4-OH, 3-OCH3 | HL-60 (TB) (Leukemia) | < 2 |
| 2g | 4-OH, 3-OCH3 | SR (Leukemia) | < 2 |
| 2g | 4-OH, 3-OCH3 | NCI-H522 (Non-Small Cell Lung) | < 2 |
| 2g | 4-OH, 3-OCH3 | BT-549 (Breast) | < 2 |
| 2h | 4-OH, 3-CH3 | SR (Leukemia) | < 0.1 |
| 2h | 4-OH, 3-CH3 | NCI-H522 (Non-Small Cell Lung) | < 0.1 |
Table 2: Anticancer Activity of 6-Aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazin-3(2H)-one Derivatives [7]
| Compound ID | R-Group on Aryl Moiety | Cancer Cell Line | GI50 (μM) |
| 2f | 4-OCH3 | 36 Human Tumor Cell Lines | < 1 |
| 2g | 4-Cl | 20 Human Tumor Cell Lines | < 1 |
Table 3: Anticancer Activity of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives Bearing Sulfonamides [8][9]
| Compound ID | Cancer Cell Line | IC50 (μM) |
| 4e | MCF-7 (Breast) | 1 - 10 |
| 4e | SK-MEL-28 (Melanoma) | 1 - 10 |
| 4f | MCF-7 (Breast) | 1 - 10 |
| 4f | SK-MEL-28 (Melanoma) | 1 - 10 |
Table 4: Enzyme Inhibitory Activity of Pyrazolo-Pyridazine Derivative [10]
| Compound | Target Enzyme | IC50 (μM) |
| 4 | EGFR | 0.391 |
| 4 | CDK-2/cyclin A2 | 0.55 |
Table 5: Preclinical Pharmacokinetic Parameters of Selected Pyridazine Derivatives [11][12]
| Compound | Species | Route | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2) (h) | Oral Bioavailability (%) |
| GNE-A | Mouse | Oral | - | - | - | 88.0 |
| GNE-A | Rat | Oral | - | - | 1.67 | 11.2 |
| GNE-A | Dog | Oral | - | - | 16.3 | 55.8 |
| GNE-A | Monkey | Oral | - | - | - | 72.4 |
| Relugolix | Human | Oral | ~2.25 | 29 (at 40mg) | 36-65 | ~12 |
| Deucravacitinib | Human | Oral | 1.5-2.3 | - | 8-15 | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides step-by-step protocols for the synthesis of key substituted pyridazine scaffolds and for a common in vitro biological assay.
Synthesis of 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones[5][13]
This protocol describes the condensation reaction to form the dihydropyridazinone ring system.
Materials:
-
Appropriate β-aroylpropionic acid
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
A mixture of the appropriate β-aroylpropionic acid (1 equivalent) and 4-hydrazinobenzenesulfonamide hydrochloride (1 equivalent) is prepared in ethanol.
-
The reaction mixture is heated at reflux for a specified time, typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Suzuki-Miyaura Cross-Coupling for the Synthesis of 3,6-Disubstituted Pyridazines[1][14][15]
This protocol details a versatile method for introducing aryl or heteroaryl substituents onto a pyridazine core.
Materials:
-
3-Bromo-6-(thiophen-2-yl)pyridazine or other suitable halogenated pyridazine
-
Appropriate (hetero)aromatic boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2 M aqueous Na₂CO₃ solution)
-
Solvent system (e.g., DME/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add the halogenated pyridazine (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the mixture at 80-100 °C under the inert atmosphere with vigorous stirring. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of Imidazo[1,2-b]pyridazine Derivatives[16][17]
This protocol outlines the condensation reaction for the formation of the fused imidazo[1,2-b]pyridazine ring system.
Materials:
-
3-Amino-6-halopyridazine
-
Appropriate α-bromoketone
-
Mild base (e.g., sodium bicarbonate)
-
Solvent (e.g., ethanol)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
A mixture of the 3-amino-6-halopyridazine (1 equivalent), the α-bromoketone (1 equivalent), and sodium bicarbonate in ethanol is prepared.
-
The reaction mixture is heated to reflux for several hours, with progress monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the desired imidazo[1,2-b]pyridazine derivative.
In Vitro Anticancer Activity Assay (MTT Assay)[18]
This protocol describes a common colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value.
Visualization of Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of pyridazine derivatives often involves elucidating their effects on key cellular signaling pathways. The following diagrams, generated using the DOT language, visualize relevant pathways and a typical experimental workflow.
Conclusion
The chemical space of substituted pyridazines is rich with therapeutic potential. The versatility of the pyridazine core allows for extensive chemical modifications, leading to a wide array of compounds with diverse biological activities. This guide has provided a snapshot of the current landscape, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid researchers in their quest for novel therapeutics. As our understanding of the structure-activity relationships of pyridazine derivatives continues to grow, so too will their impact on drug discovery and development. The continued exploration of this privileged scaffold promises to yield the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Different Aggregation Pathways and Structures for Aβ40 and Aβ42 Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Pyridazines: A Technical Guide to the Discovery of Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including its dipole moment and hydrogen bonding capacity, make it an attractive core for the design of novel therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth overview of recent discoveries in pyridazine-based drug candidates, focusing on their synthesis, biological targets, and mechanisms of action. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this promising area.
Key Therapeutic Areas and Representative Compounds
Pyridazine derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, inflammation, and infectious diseases. The following sections highlight key examples of recently developed pyridazine-based therapeutic agents, with their biological activities summarized in structured tables.
Anticancer Agents
The pyridazine moiety is a common feature in a variety of potent anticancer agents, often targeting key enzymes involved in cell proliferation and survival, such as protein kinases.
Several classes of kinase inhibitors incorporating a pyridazine core have been developed, targeting enzymes like Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.
Table 1: In Vitro Activity of Pyridazine-Based Anticancer Agents
| Compound Class | Target | Representative Compound(s) | IC50 Values | Cell Line(s) | Reference(s) |
| 3,6-Disubstituted Pyridazines | CDK2 | Compound 11m | 0.43 µM | T-47D (Breast Cancer) | [1] |
| 3,6-Disubstituted Pyridazines | CDK2 | Compound 11m | 0.99 µM | MDA-MB-231 (Breast Cancer) | [1] |
| Pyridazine Derivatives | VEGFR-2, c-Met | Not Specified | Not Specified | Not Specified | [2] |
| Triazolo[4,3-b]pyridazin-3-yl-quinolines | PIM-1/PIM-3 | Compound 42 | Not Specified | Various Tumor Cell Lines | [3] |
Anti-inflammatory Agents
Pyridazine-based compounds have also been investigated as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 2: In Vitro Activity of Pyridazine-Based COX-2 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Compound 9a | COX-2 | 15.50 | 21.29 | [4] |
| Compound 9b | COX-2 | 17.50 | 15.71 | [4] |
| Compound 12 | COX-2 | 17.10 | 17.25 | [4] |
| Compound 16b | COX-2 | 16.90 | 18.63 | [4] |
| Compound 17 | COX-2 | 17.70 | 16.10 | [4] |
| Celecoxib (Reference) | COX-2 | 17.79 | 17.98 | [4] |
Carbonic Anhydrase Inhibitors
Novel pyridazine-tethered sulfonamides have been designed as selective inhibitors of carbonic anhydrase (CA) II, an enzyme implicated in glaucoma.
Table 3: In Vitro Activity of Pyridazine-Based Carbonic Anhydrase II Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. CA I | Reference(s) |
| Compound 7c | CA II | 0.63 | 605-fold vs. CA I | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the discovery and evaluation of pyridazine-based therapeutic agents.
Synthesis of Pyridazine Derivatives
A general method for the synthesis of 5-substituted pyrido[2,3-d]pyridazin-8(7H)-ones is outlined below.[6]
Experimental Workflow for Pyridazine Synthesis
Caption: Synthetic scheme for 5-substituted pyrido[2,3-d]pyridazin-8(7H)-ones.
Procedure:
-
Dehydration: 2,3-Pyridine Dicarboxylic Acid is treated with acetic anhydride to yield Furo[3,4-b]pyridine-5,7-dione.
-
Hydrazinolysis: The resulting dione is reacted with hydrazine hydrate to form 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione.
-
Chlorination: The product from the previous step is chlorinated using phosphorous oxychloride in the presence of pyridine to give 5,8-dichloropyrido[2,3-d]pyridazine.
-
Oxidation and Substitution: The dichloro derivative is oxidized with dilute hydrochloric acid to produce the key intermediate, 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one. This intermediate is then substituted with various secondary amines in a suitable solvent like polyethylene glycol at elevated temperatures to yield the final 5-substituted products.[6]
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro potency of pyridazine-based kinase inhibitors using a luminescence-based assay that measures ATP consumption.
Experimental Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Procedure:
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate, ATP, and the pyridazine-based inhibitor in a kinase assay buffer.
-
Plate Setup: In a 96-well plate, add the kinase, substrate, and buffer.
-
Inhibitor Addition: Add serial dilutions of the pyridazine inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Start the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo®) that generates a luminescent signal.
-
Data Analysis: The luminescence is inversely proportional to kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro COX-2 Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.
Procedure:
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, a fluorometric substrate (e.g., ADHP), arachidonic acid, and the test pyridazine compound in an appropriate assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of the pyridazine inhibitor.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control and determine the IC50 value.
Carbonic Anhydrase II Inhibition Assay
This colorimetric assay measures the esterase activity of Carbonic Anhydrase (CA).
Procedure:
-
Reagent Preparation: Prepare solutions of human carbonic anhydrase II, p-nitrophenyl acetate (substrate), and the pyridazine-based inhibitor in a suitable buffer (e.g., Tris-HCl).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate the CA II enzyme with various concentrations of the pyridazine inhibitor.
-
Reaction Initiation: Start the reaction by adding the p-nitrophenyl acetate substrate.
-
Absorbance Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 400 nm over time.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to a control without the inhibitor and calculate the IC50 value.
Antiproliferative MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazine-based compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to an untreated control and determine the IC50 value.
Signaling Pathways Modulated by Pyridazine-Based Agents
Understanding the mechanism of action of pyridazine-based therapeutic agents requires knowledge of the signaling pathways they modulate. The following diagrams, rendered in DOT language, illustrate the key pathways targeted by the anticancer agents discussed in this guide.
CDK2 Signaling Pathway
CDK2, in complex with Cyclin E, plays a crucial role in the G1/S phase transition of the cell cycle. Inhibition of CDK2 by pyridazine-based compounds leads to cell cycle arrest and apoptosis.
Caption: CDK2 signaling pathway and inhibition by pyridazine-based agents.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis. Pyridazine-based inhibitors block the kinase activity of VEGFR-2, thereby preventing the formation of new blood vessels that tumors need to grow.
Caption: VEGFR-2 signaling pathway and its inhibition.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, when activated by its ligand HGF, promotes tumor growth, invasion, and metastasis. Pyridazine-based inhibitors can block this signaling cascade.
Caption: c-Met signaling pathway and its point of inhibition.
PIM Kinase Signaling Pathway
PIM kinases are constitutively active serine/threonine kinases that promote cell survival and proliferation. Pyridazine-based inhibitors of PIM kinases are being explored as anticancer agents.
Caption: PIM kinase signaling and its inhibition by pyridazine derivatives.
Conclusion and Future Directions
The pyridazine scaffold has proven to be a versatile and valuable framework for the development of novel therapeutic agents. The compounds highlighted in this guide demonstrate the potential of pyridazine derivatives to target a wide range of biological molecules with high potency and selectivity. The detailed experimental protocols and signaling pathway diagrams provided herein are intended to serve as a resource for researchers in the field, facilitating the design and evaluation of the next generation of pyridazine-based drugs. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their efficacy in combination therapies to overcome drug resistance and improve patient outcomes.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-6-(4-methoxyphenyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. The functionalization of this core structure is of significant interest for the development of novel therapeutic agents and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds. This document provides detailed application notes and protocols for the use of 3-Chloro-6-(4-methoxyphenyl)pyridazine as a substrate in Suzuki coupling reactions. While specific quantitative data for this exact substrate is not extensively available in the literature, the protocols and data presented herein are based on established methods for structurally analogous chloropyridazine and bromopyridazine systems, providing a strong foundation for reaction optimization and application.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound, typically a boronic acid or its ester, with a halide or triflate. The catalytic cycle proceeds through three key elementary steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic moiety from the boron atom to the palladium complex, and reductive elimination to form the desired carbon-carbon bond and regenerate the active palladium(0) catalyst.
Data Presentation: Representative Suzuki Coupling Reactions
Due to the limited availability of specific quantitative data for this compound, the following table summarizes representative yields obtained for the Suzuki coupling of a structurally similar substrate, 3-bromo-6-(thiophen-2-yl)pyridazine, with various arylboronic acids.[1] These results provide valuable insights into the expected reactivity and yields for analogous reactions with this compound.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-6-(thiophen-2-yl)pyridazine | 28 |
| 2 | 4-Methylphenylboronic acid | 3-(4-Methylphenyl)-6-(thiophen-2-yl)pyridazine | 25 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyridazine | 22 |
| 4 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-6-(thiophen-2-yl)pyridazine | 18 |
| 5 | 4-Cyanophenylboronic acid | 3-(4-Cyanophenyl)-6-(thiophen-2-yl)pyridazine | 14 |
Reaction Conditions: 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (5 mol%), 2M Na₂CO₃ (1 mL), DME (8 mL), ethanol (2 mL), 80 °C, 48 h.[1]
Experimental Protocols
The following are detailed protocols for performing Suzuki coupling reactions with this compound. These protocols are based on general procedures that have proven effective for other chloro- and bromo-pyridazines.[1]
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is adapted from the successful coupling of 3-bromo-6-(thiophen-2-yl)pyridazine.[1]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M Sodium Carbonate (Na₂CO₃) solution
-
1,2-Dimethoxyethane (DME)
-
Ethanol (EtOH)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of the inert gas, add DME (e.g., 8 mL per 0.5 mmol of the pyridazine), ethanol (e.g., 2 mL per 0.5 mmol), and the 2 M aqueous Na₂CO₃ solution (e.g., 1 mL per 0.5 mmol).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Conditions for Chloro-Heterocycles
For less reactive chloro-substrates, alternative catalysts and conditions may be required to achieve good yields.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃), or a more electron-rich and bulky ligand like XPhos or SPhos)
-
A suitable base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄))
-
A suitable solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas supply and appropriate glassware
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02-0.05 equiv) and the phosphine ligand (0.04-0.10 equiv) to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for a few minutes to allow for the formation of the active catalyst.
-
Add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the flask and heat the reaction mixture to 90-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate.
-
Purify the residue by column chromatography.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling experiment.
References
Application Notes and Protocols for the Functionalization of the Pyridazine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties. The ability to selectively functionalize the pyridazine core is crucial for the synthesis of novel drug candidates and for establishing structure-activity relationships (SAR). This document provides detailed experimental protocols for key functionalization reactions of the pyridazine ring, presents quantitative data for SAR analysis, and illustrates a relevant biological pathway and experimental workflow.
Data Presentation: Structure-Activity Relationship of Pyridazine-Based ALK5 Inhibitors
The following table summarizes the structure-activity relationship of a series of 4,6-disubstituted pyridazine derivatives as inhibitors of the Activin-like Kinase 5 (ALK5), a key component of the TGF-β signaling pathway.[1][2] Inhibition of ALK5 is a promising therapeutic strategy for various diseases, including fibrosis and cancer.[1][2][3]
| Compound ID | R1 Group | R2 Group | ALK5 pKi | ALK5 pIC50 (Cellular) |
| 4 | 2-aminopyridine | 5-chloro-2-fluorophenyl | 8.55 | 5.66 |
| 19 | 2-(4-methylpiperazin-1-yl)ethylamino | 5-chloro-2-fluorophenyl | 8.55 | 5.66 |
| 20 | 2-(4-methylpiperazin-1-yl)acetamido | 5-chloro-2-fluorophenyl | 9.29 | 6.82 |
| 21 | 2-(4-(dimethylamino)piperidin-1-yl)acetamido | 5-chloro-2-fluorophenyl | 9.08 | 6.64 |
| 22 | 2-(morpholino)acetamido | 5-chloro-2-fluorophenyl | 9.06 | 6.55 |
| 23 | 2-((2-(dimethylamino)ethyl)(methyl)amino)acetamido | 5-chloro-2-fluorophenyl | 9.22 | 6.90 |
| 24 | 2-(piperazin-1-yl)acetamido | 5-chloro-2-fluorophenyl | 8.65 | 6.13 |
Data sourced from J. Med. Chem. 2024, 15 (11), 1925–1932.[1][2]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Chloropyridazines
This protocol describes a general method for the Suzuki-Miyaura coupling of a chloropyridazine with an arylboronic acid. This reaction is a powerful tool for creating C-C bonds.
Materials:
-
3,6-Dichloropyridazine
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and Schlenk line
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 3,6-dichloropyridazine (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized pyridazine.
Protocol 2: Minisci-Type C-H Alkylation of Pyridazine
The Minisci reaction allows for the direct alkylation of electron-deficient heterocycles like pyridazine. This protocol is adapted from a procedure for the regioselective C-4 alkylation of pyridines.[4][5][6]
Materials:
-
Pyridazine (or a suitable pyridinium salt derivative for enhanced regioselectivity)
-
Carboxylic acid (e.g., Cyclohexanecarboxylic acid) (2.0 eq)
-
Silver nitrate (AgNO₃) (0.2 eq)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 eq)
-
Dichloroethane (DCE)
-
Water
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a screw-capped vial, add pyridazine (0.5 mmol, 1.0 eq), the carboxylic acid (1.0 mmol, 2.0 eq), AgNO₃ (0.1 mmol, 0.2 eq), and (NH₄)₂S₂O₈ (1.0 mmol, 2.0 eq).
-
Solvent Addition: Add dichloroethane (2.5 mL) and water (2.5 mL) to create a biphasic mixture.
-
Reaction: Seal the vial and stir the mixture vigorously at 50-80 °C for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (5 mL). Transfer to a separatory funnel and wash with water (2 x 5 mL) and then brine (5 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Photocatalytic C-H Functionalization of Pyridazine
This protocol provides a general framework for the visible-light-mediated C-H functionalization of pyridazines, a modern and increasingly popular method.[7][8]
Materials:
-
Pyridazine derivative
-
Alkyl radical precursor (e.g., an alkyl trifluoroborate or a suitable carboxylic acid)
-
Photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or an organic photocatalyst)
-
Base (if necessary, e.g., an organic base like triethylamine)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMSO)
-
LED light source (e.g., blue LEDs, ~450 nm)
-
Standard laboratory glassware for photochemical reactions
Procedure:
-
Reaction Setup: In a reaction vessel suitable for photochemistry, combine the pyridazine derivative (1.0 eq), the alkyl radical precursor (1.5-2.0 eq), and the photoredox catalyst (1-5 mol%).
-
Solvent and Reagents: Add the anhydrous, degassed solvent and any necessary base or additives under an inert atmosphere.
-
Irradiation: Place the reaction vessel in proximity to the LED light source and stir at room temperature. The reaction time can vary from a few hours to 24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS, ensuring the reaction setup is protected from ambient light during sampling.
-
Work-up: Once the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove any inorganic salts. Dry the organic layer, concentrate, and purify by flash column chromatography.
Mandatory Visualizations
Signaling Pathway of Pyridazine-Based ALK5 Inhibitors
The following diagram illustrates the mechanism of action for pyridazine-based ALK5 inhibitors within the TGF-β signaling pathway. TGF-β signaling dysregulation is implicated in diseases like cancer and fibrosis.[1][3][9][10] The pyridazine inhibitor acts by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2/3 and subsequent gene transcription.
Caption: TGF-β signaling pathway and inhibition by a pyridazine-based ALK5 inhibitor.
Experimental Workflow for Kinase Inhibitor Evaluation
This diagram outlines a typical workflow for the evaluation of newly synthesized pyridazine derivatives as potential kinase inhibitors.
Caption: Experimental workflow for the evaluation of pyridazine-based kinase inhibitors.
References
- 1. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 5. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold of 3-Chloro-6-(4-methoxyphenyl)pyridazine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Among its derivatives, 3-Chloro-6-(4-methoxyphenyl)pyridazine serves as a crucial starting material and a key pharmacophore in the development of novel therapeutics targeting a diverse range of diseases, including cancer, central nervous system (CNS) disorders, and inflammatory conditions. The presence of a reactive chlorine atom at the 3-position allows for versatile derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides a comprehensive overview of the applications of this scaffold, detailed experimental protocols for the synthesis of its derivatives and relevant biological assays, and a summary of quantitative data for selected analogs.
Therapeutic Applications and Biological Targets
Derivatives of the this compound scaffold have shown significant activity against several key biological targets, leading to potential therapeutic applications in various disease areas.
Anticancer Activity
The pyridazine nucleus is a prominent feature in many potent anticancer agents. Derivatives of this compound have been investigated as inhibitors of several key kinases and enzymes involved in cancer progression:
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2 is a crucial regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers. Pyridazine-based compounds have been shown to inhibit CDK2, leading to cell cycle arrest and apoptosis in cancer cells.
-
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: PARP-1 is a key enzyme in the DNA damage repair pathway. Inhibiting PARP-1 in cancers with existing DNA repair deficiencies (e.g., BRCA mutations) can lead to synthetic lethality and tumor cell death.
-
c-Jun N-terminal Kinase (JNK) Pathway Inhibition: The JNK signaling pathway is involved in cell proliferation, apoptosis, and inflammation. Dysregulation of this pathway is implicated in various cancers.
Central Nervous System (CNS) Activity
The unique electronic properties of the pyridazine ring make it a suitable candidate for interacting with CNS targets:
-
GABA-A Receptor Modulation: The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS. Pyridazine derivatives have been developed as antagonists of the GABA-A receptor, with potential applications in neurological and psychiatric disorders.
Anti-inflammatory Activity
The pyridazine scaffold has also been explored for its anti-inflammatory properties:
-
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: p38 MAPK is a key kinase in the signaling cascade that leads to the production of pro-inflammatory cytokines. Inhibition of p38 MAPK is a promising strategy for the treatment of inflammatory diseases.
-
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic AMP (cAMP), a second messenger with anti-inflammatory properties. Inhibiting PDE4 increases intracellular cAMP levels, leading to a reduction in inflammation.
Quantitative Data Summary
The following tables summarize the biological activity of various derivatives based on the this compound scaffold.
Table 1: Anticancer Activity of Pyridazine Derivatives
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| CDK2 Inhibitors | |||||
| Pyridazine 11m | CDK2 | Kinase Assay | 20.1 | - | [1] |
| Pyridazine 11h | CDK2 | Kinase Assay | 43.8 | - | [1] |
| Pyridazine 11l | CDK2 | Kinase Assay | 55.6 | - | [1] |
| Pyridazine 11e | CDK2 | Kinase Assay | 151 | - | [1] |
| Pyrazolo[3,4-b]pyridine 14g | CDK2 | Kinase Assay | 460 | - | |
| Pyrazolo[3,4-b]pyridine 9a | CDK2 | Kinase Assay | 1630 | - | |
| PARP-1 Inhibitors | |||||
| Pyridopyridazinone 8a | PARP-1 | Enzymatic Assay | 36 | - |
Table 2: CNS Activity of Pyridazine Derivatives
| Compound ID | Target | Assay Type | Ki (µM) | Preparation | Reference |
| SR 95531 (Gabazine) | GABA-A Receptor | [3H]GABA Displacement | 0.15 | Rat brain membranes | [2] |
| SR 42641 | GABA-A Receptor | [3H]GABA Displacement | 0.28 | Rat brain membranes | [2] |
| SR 95103 | GABA-A Receptor | [3H]GABA Displacement | 2.2 | Rat brain membranes |
Table 3: Anti-inflammatory Activity of Pyridazine Derivatives
| Compound ID | Target | Assay Type | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyridazine analog | PDE-V | Enzymatic Assay | 0.14 - 1.4 | |
| Pyridazinone derivative 20 | PDE4B | Enzymatic Assay | 0.251 |
Experimental Protocols
Synthesis of this compound
This two-step protocol describes the synthesis of the title scaffold starting from 4-methoxybenzoylpropionic acid.
Step 1: Synthesis of 6-(4-methoxyphenyl)pyridazin-3(2H)-one
-
Materials: 4-(4-methoxybenzoyl)propanoic acid, hydrazine hydrate, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 4-(4-methoxybenzoyl)propanoic acid (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 6-(4-methoxyphenyl)pyridazin-3(2H)-one.
-
Step 2: Synthesis of this compound
-
Materials: 6-(4-methoxyphenyl)pyridazin-3(2H)-one, phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 6-(4-methoxyphenyl)pyridazin-3(2H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
The product will precipitate as a solid. Collect the solid by filtration.
-
Wash the solid thoroughly with water to remove any remaining POCl₃.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[2][3]
-
General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the derivatization of the scaffold at the 3-position.
-
Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., DME/water mixture).
-
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2 equivalents) in the solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (5 mol%) to the degassed mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation and purify the crude product by column chromatography on silica gel.
-
In Vitro Biological Assay Protocols
p38 MAPK Kinase Assay (Radiometric)
-
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the p38 MAPK enzyme.
-
Materials: Recombinant active p38 MAPKα, substrate peptide (e.g., ATF2), [γ-³²P]ATP, test compounds, kinase assay buffer, 96-well plates, phosphocellulose paper, scintillation counter.
-
Procedure:
-
Prepare a reaction mix in each well of a 96-well plate containing kinase assay buffer, the p38 isoform, and the substrate peptide.
-
Add the test inhibitor at a range of concentrations. Include a control with no inhibitor.
-
Initiate the reaction by adding a solution of [γ-³²P]ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto a sheet of phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[4]
-
CDK2/Cyclin E Kinase Assay
-
Principle: This assay measures the phosphorylation of a substrate by the CDK2/Cyclin E complex.
-
Materials: Recombinant human CDK2/Cyclin E, substrate (e.g., Histone H1 or a specific peptide), ATP, test compounds, kinase buffer, detection reagents.
-
Procedure:
-
Add the kinase buffer, test compound at various concentrations, and the CDK2/Cyclin E enzyme to the wells of a microplate.
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, such as:
-
Calculate the percentage of inhibition and determine the IC50 values.
-
PARP-1 Inhibition Assay (Fluorescence Polarization)
-
Principle: This competitive assay measures the displacement of a fluorescently labeled PARP-1 inhibitor probe from the enzyme by a test compound.
-
Materials: Recombinant human PARP-1 enzyme, fluorescently labeled PARP-1 inhibitor probe (e.g., based on Olaparib), test compounds, assay buffer, black microplates, fluorescence polarization plate reader.
-
Procedure:
-
Add assay buffer, test compound at various concentrations, and the fluorescent probe to the wells of a black microplate.
-
Add the PARP-1 enzyme to initiate the binding reaction.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader. A decrease in polarization indicates displacement of the probe by the test compound.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
GABA-A Receptor Binding Assay (Radioligand Displacement)
-
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]muscimol) from the GABA-A receptor.[6]
-
Materials: Rat brain membrane preparation, [³H]muscimol, test compounds, unlabeled GABA (for non-specific binding), binding buffer, filtration apparatus, scintillation counter.
-
Procedure:
-
Prepare assay tubes containing the binding buffer, a fixed concentration of [³H]muscimol, and varying concentrations of the test compound.
-
Include control tubes for total binding (only [³H]muscimol) and non-specific binding ([³H]muscimol and a high concentration of unlabeled GABA).
-
Add the rat brain membrane preparation to each tube to initiate the binding reaction.
-
Incubate on ice for a defined period to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and the percentage of inhibition by the test compound. Determine the Ki value.[6][7]
-
PDE4 Activity Assay (Fluorescence Polarization)
-
Principle: This assay measures the hydrolysis of a fluorescently labeled cAMP (FAM-cAMP) by PDE4. The resulting fluorescent AMP is captured, leading to a change in fluorescence polarization.
-
Materials: Recombinant PDE4 enzyme, FAM-cAMP substrate, test compounds, positive control (e.g., Roflumilast), assay buffer, binding agent, 384-well plates, fluorescence polarization plate reader.
-
Procedure:
-
Add diluted test compounds, positive control, or vehicle to the wells of a 384-well plate.
-
Add the diluted PDE4 enzyme to each well and pre-incubate.
-
Initiate the reaction by adding the FAM-cAMP solution.
-
Incubate for a defined period to allow for cAMP hydrolysis.
-
Stop the reaction and add the binding agent.
-
Incubate to allow the binding agent to capture the fluorescent AMP.
-
Measure the fluorescence polarization of each well.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for their synthesis and evaluation.
Caption: p38 MAPK Signaling Pathway and Inhibition.
Caption: PARP-1 Mediated DNA Repair and Inhibition.
Caption: CDK2 in Cell Cycle Regulation and Inhibition.
Caption: GABA-A Receptor Signaling and Antagonism.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2 H)-pyridazinone derivatives | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Pyridazine synthesis [organic-chemistry.org]
- 7. chemsynthesis.com [chemsynthesis.com]
Application Notes: Pyridazine Derivatives in Agrochemical Synthesis
Introduction
Pyridazine and its derivatives, particularly pyridazinones, represent a significant class of six-membered heterocyclic compounds in the field of agrochemistry.[1] Characterized by a ring structure containing two adjacent nitrogen atoms, these scaffolds are integral to the development of modern crop protection agents due to their broad spectrum of biological activities and environmental compatibility.[1][2] For decades, researchers have leveraged the unique physicochemical properties of the pyridazine ring—such as its high dipole moment, hydrogen bonding capacity, and reactivity—to design and synthesize effective herbicides, insecticides, fungicides, and plant growth regulators.[3][4][5] This document provides detailed application notes, experimental protocols, and key data for researchers and scientists involved in the synthesis and development of pyridazine-based agrochemicals.
Applications in Agrochemicals
The versatility of the pyridazine core allows for structural modifications that lead to a wide range of biological activities, making it a "privileged scaffold" in agrochemical discovery.[2]
Herbicidal Activity
Pyridazine derivatives are most prominent in the herbicide market. Many commercially successful herbicides are based on the pyridazinone structure.
-
Mechanism of Action: A primary mode of action for pyridazinone herbicides is the inhibition of photosynthesis at Photosystem II (PSII).[3][6] These compounds act as D1 protein inhibitors, binding to the QB-binding niche and blocking the electron transport chain, which leads to photo-oxidative destruction and ultimately, plant death.[7] Another mechanism involves the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. This inhibition leads to the accumulation of phytoene and the absence of protective carotenoids, causing rapid bleaching of chlorophyll and chloroplast destruction upon exposure to light.
-
Key Compounds:
Insecticidal and Acaricidal Activity
Pyridazine derivatives have also been successfully developed into potent insecticides and acaricides.
-
Mechanism of Action: A common target for pyridazine insecticides is the mitochondrial electron transport chain. By inhibiting Complex I (NADH:ubiquinone oxidoreductase), these compounds disrupt cellular respiration, leading to energy depletion and death of the target pest.
-
Key Compounds:
-
Pyridaben: A widely used insecticide and acaricide effective against mites, whiteflies, and aphids.[3]
-
[6-(3-pyridyl)pyridazin-3-yl]amides: A class of compounds initially screened for herbicidal properties that were found to exhibit significant aphicidal activity.[8] Structure-activity relationship (SAR) studies have shown that modifications to the amide moiety can lead to substantial improvements in insecticidal potency.[8]
-
Fungicidal and Plant Growth Regulatory Activity
The application of pyridazines extends to fungicidal and plant growth regulation, although these areas are less developed than herbicides and insecticides.[1][9]
-
Fungicidal Activity: Some pyridazine compounds inhibit the 14-α demethylase enzyme, which is crucial for sterol biosynthesis in fungi.[3] An example is Imibenconazole .[3]
-
Plant Growth Regulation: Certain pyridazine derivatives have been shown to influence plant morphogenesis, germination, and lignin content, indicating their potential as plant growth regulators.[9]
Data Presentation
Table 1: Biological Activity of Selected Pyridazine Derivatives
| Compound Class/Name | Target Organism(s) | Activity Type | Efficacy Data | Reference |
| α,α,α-trifluoro-m-tolyl pyridazinones | Barnyardgrass, Rape | Herbicidal | Bleaching activity at 10 µg/ml; herbicidal activity at 300 g/ha. | [10] |
| [6-(3-pyridyl)pyridazin-3-yl]amides | Myzus persicae (Green peach aphid) | Insecticidal | >14-fold potency improvement from initial hit compound. | [8] |
| [6-(3-pyridyl)pyridazin-3-yl]amides | Aphis gossypii (Cotton aphid) | Insecticidal | >10-fold potency improvement from initial hit compound. | [8] |
| Pyridate | Dicotyledonous weeds | Herbicidal | Post-emergent; Photosystem II inhibitor. | [3] |
| Substituted Pyridazines | Musca domestica, Macrosiphum pisi | Insecticidal | Several compounds showed good activity in preliminary tests. | [11] |
Table 2: Synthesis Yields and Properties of Key Intermediates
| Compound Name | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |
| Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate | Reaction of pyridazinone with POCl₃ | 95% | 118-120 | [11] |
| 3-Chloro-5,6-bis(4-chlorophenyl)-4-phenylpyridazine | Reaction of pyridazinone with POCl₃ | 91% | 149-151 | [11] |
| 5,6-Diphenyl-3-oxo-2,3-dihydropyridazine-4-carbohydrazide | Hydrazinolysis of chloro-pyridazine | 73% | 123-125 | [11] |
| Phenyl-pyridazine | Ring closure of 1,2-diacylcyclopentadiene with hydrazine | 71% | 155-205 (general range) | [6] |
| 3-Aryloxy-6-chloropyridazines | Nucleophilic substitution of 3,6-dichloropyridazine | Not specified | Not specified | [12] |
Experimental Protocols
The synthesis of pyridazine-based agrochemicals often starts from simple precursors like dicarbonyl compounds and hydrazine derivatives.
Protocol 1: General Synthesis of 4,5-Dihydropyridazin-3(2H)-ones
This protocol describes the common method of synthesizing the pyridazinone core from γ-keto acids and hydrazine hydrate.[13][14]
-
Step 1: Synthesis of β-Aroylpropionic Acid (γ-Keto Acid):
-
Perform a Friedel-Crafts acylation of a substituted benzene derivative with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). .
-
-
Step 2: Cyclocondensation with Hydrazine:
-
Dissolve the resulting β-aroylpropionic acid in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate (NH₂NH₂) to the solution, typically in a slight molar excess.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4,5-dihydropyridazin-3(2H)-one derivative.
-
Protocol 2: Synthesis of 3-Chloro-pyridazine Derivatives
This protocol details the conversion of a pyridazinone to a more reactive chloropyridazine intermediate, which is a key step for further functionalization.[11]
-
Chlorination Reaction:
-
Place the pyridazinone derivative (10 mmol) in a round-bottom flask.
-
Carefully add phosphoryl chloride (POCl₃, 10 mL) to the flask in a fume hood.
-
Heat the mixture to reflux and maintain for 4-5 hours.
-
Allow the reaction mixture to cool to room temperature.
-
-
Work-up and Isolation:
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice or into ice-cold water (approx. 50 mL) to quench the excess POCl₃.
-
A precipitate will form. Filter the solid product using a Buchner funnel.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product thoroughly.
-
Recrystallize the crude 3-chloro-pyridazine derivative from ethanol to yield the pure compound.
-
Protocol 3: Synthesis of 3-Aryloxy-6-chloropyridazines
This protocol is used for synthesizing herbicidal pyridazyl ethers via nucleophilic aromatic substitution.[12][15]
-
Preparation of Sodium Phenoxide:
-
In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve a substituted phenol in a dry solvent like dimethylformamide (DMF).
-
Add sodium hydride (NaH) or sodium metal portion-wise to generate the corresponding sodium phenoxide in situ.
-
-
Nucleophilic Substitution:
-
To the solution of sodium phenoxide, add a solution of 3,6-dichloropyridazine in dry DMF.
-
Heat the reaction mixture (e.g., to 55°C) and stir for several hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting materials.
-
-
Isolation and Purification:
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3-aryloxy-6-chloropyridazine.
-
Mandatory Visualizations
Caption: General synthesis workflow for pyridazine-based agrochemicals.
Caption: Mechanism of action: Inhibition of PhotosII by pyridazine herbicides.
Caption: SAR logic for aphicidal [6-(3-pyridyl)pyridazin-3-yl]amides.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 8. Synthesis and biological activity of pyridazine amides, hydrazones and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. scite.ai [scite.ai]
- 13. sphinxsai.com [sphinxsai.com]
- 14. scispace.com [scispace.com]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Quantitative Analysis of Pyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of various pyridazine-containing compounds. The methodologies outlined are essential for researchers and professionals involved in drug discovery, development, and quality control, where accurate quantification of these heterocyclic compounds is critical.
Introduction to Pyridazine Quantification
Pyridazine and its derivatives are a significant class of heterocyclic compounds widely utilized in pharmaceuticals, agrochemicals, and material sciences. Their diverse biological activities necessitate robust and validated analytical methods for their precise quantification in various matrices, including biological fluids, pharmaceutical formulations, and environmental samples. The choice of analytical technique depends on the analyte's physicochemical properties, the sample matrix's complexity, and the required sensitivity and selectivity. This guide covers the most commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) for Pyridazine Analysis
HPLC is a versatile and widely used technique for the separation and quantification of pyridazine compounds. Its applicability spans from active pharmaceutical ingredients (APIs) to their impurities and metabolites.
Application Note: Quantification of Cefozopran in Biological Fluids
Cefozopran, a fourth-generation cephalosporin antibiotic featuring a pyridazine ring, requires accurate quantification in plasma and urine for pharmacokinetic studies. A reversed-phase HPLC (RP-HPLC) method with UV detection is a reliable approach for this purpose.[1]
Sample Preparation:
A critical step in analyzing biological samples is the removal of interfering substances like proteins. Protein precipitation is a straightforward and effective method.[1]
-
Protocol:
-
To 200 µL of plasma or serum, add 400 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in the mobile phase for HPLC analysis.
-
Urine samples can often be analyzed after a simple dilution with purified water.[2]
Experimental Protocol: HPLC-UV for Cefozopran
This protocol is suitable for the routine quantification of Cefozopran in biological matrices.[1][2]
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
-
Column: Welch Materials XB C18 (4.6 mm x 150 mm, 5 µm) or equivalent[2]
-
Mobile Phase (Plasma): Acetonitrile:0.01 M Sodium Acetate:Triethylamine (6:94:0.001, v/v/v), pH adjusted to 3.52 with acetic acid[2]
-
Mobile Phase (Urine): Acetonitrile:0.01 M Sodium Acetate:Triethylamine (3:97:0.001, v/v/v), pH adjusted to 3.55 with acetic acid[2]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Quantitative Data Summary: HPLC Methods for Pyridazine Compounds
| Compound | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| Cefozopran | Plasma | 0.15 - 307.2 mg/L | - | 0.15 mg/L | 86.9 - 108.4 | [2] |
| Cefozopran | Urine | 4.69 - 4800 mg/L | - | 4.69 mg/L | - | [2] |
| Hydralazine HCl | Tablets | 2 - 20 µg/mL | 0.051 µg/mL | 0.16 µg/mL | 99.2 | [3] |
| Pyrimethamine | Formulation | - | 2.983 µg/mL | 9.042 µg/mL | 98 - 102 | [4] |
| Sulfamethoxypyrazine | Formulation | - | 2.297 µg/mL | 6.963 µg/mL | 98 - 102 | [4] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for quantifying low concentrations of pyridazine derivatives in complex biological matrices.
Application Note: Ultrasensitive Quantification of 6-Propylpyridazin-3-amine in Human Plasma
For novel pyridazine derivatives like 6-Propylpyridazin-3-amine, a sensitive and robust bioanalytical method is essential for preclinical and clinical development. LC-MS/MS with Multiple Reaction Monitoring (MRM) provides the necessary performance.[5]
Sample Preparation (Protein Precipitation):
A simple protein precipitation is often sufficient for sample clean-up prior to LC-MS/MS analysis.[5]
-
Protocol:
-
Pipette 50 µL of plasma, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 150 µL of an internal standard (IS) working solution in acetonitrile.
-
Vortex for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial for injection.
-
Experimental Protocol: LC-MS/MS for 6-Propylpyridazin-3-amine
This protocol provides a general framework that should be optimized for the specific instrumentation used.[5]
-
Instrumentation:
-
HPLC system capable of gradient elution
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by direct infusion of the analyte and internal standard. For 6-Propylpyridazin-3-amine (MW: 151.21), a potential precursor ion would be [M+H]⁺ at m/z 152.2. Product ions would be determined from fragmentation of the precursor.
-
Quantitative Data Summary: LC-MS/MS Methods for Pyridazine Compounds
| Compound | Matrix | Linearity Range | LOD (ppm) | LOQ (ppm) | Accuracy (%) | Reference |
| 6-Propylpyridazin-3-amine | Human Plasma | 1 - 1000 ng/mL | - | 1 ng/mL | 95.0 - 105.0 | [5] |
| Ranolazine Impurity A | Drug Substance | 0.251 - 1.128 | 0.075 | 0.251 | 94.1 - 106.0 | [6] |
| Ranolazine Impurity B | Drug Substance | 0.258 - 1.141 | 0.077 | 0.258 | 96.2 - 99.2 | [6] |
| Mianserin | Human Plasma | 1.00 - 60.00 ng/mL | - | 1.00 ng/mL | 94.44 - 112.33 | [7] |
| N-desmethylmianserin | Human Plasma | 0.50 - 14.00 ng/mL | - | 0.50 ng/mL | 91.85 - 100.13 | [7] |
Gas Chromatography (GC) for Volatile Pyridazine Compounds
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable pyridazine compounds. It is often coupled with a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for enhanced selectivity and identification.
Application Note: Determination of Pyridazine Impurities in Industrial Samples
In industrial settings, monitoring for volatile pyridazine impurities is crucial for quality control. GC-FID provides a robust and reliable method for such analyses.
Sample Preparation:
For liquid samples, a simple dilution with a suitable solvent is often sufficient. For solid samples, dissolution followed by dilution may be necessary. For trace analysis in complex matrices like soil or water, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required.[8]
Experimental Protocol: GC-FID for Pyridazine Analysis
The following is a general protocol that can be adapted for various volatile pyridazine compounds.[9]
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Autosampler
-
-
GC Conditions:
-
Column: Agilent Intuvo HP-Innowax, 60 m × 0.32 mm, 0.5 µm or equivalent polar capillary column[9]
-
Carrier Gas: Helium at a constant flow of 2.1 mL/min[9]
-
Inlet Temperature: 270°C[9]
-
Injection Volume: 0.5 µL with a 100:1 split ratio[9]
-
Oven Temperature Program: 60°C for 10 minutes, then ramp to a higher temperature as needed to elute all compounds of interest.[9]
-
Detector Temperature: 300°C[9]
-
Quantitative Data Summary: GC Methods for Pyridazine-Related Compounds
| Compound | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| Pesticide Residues (General) | Rice | - | < 10 ng/g | < 25 ng/g | 97.5 - 102.1 | [10] |
| Various Pesticides | Meat Products | - | - | ≤ 0.01 mg/kg | 70 - 120 | [11] |
UV-Vis Spectrophotometry for Pyridazine Quantification
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of pyridazine compounds that possess a suitable chromophore. It is particularly useful for the analysis of pharmaceutical formulations where the concentration of the active ingredient is high and the matrix is relatively simple.
Application Note: Assay of Hydralazine Hydrochloride in Tablets
Hydralazine, a pyridazine derivative used as an antihypertensive medication, can be quantified in tablet formulations using UV-Vis spectrophotometry. The method can be based on the direct measurement of its UV absorbance or after a color-forming reaction.[12][13]
Sample Preparation:
-
Protocol:
-
Weigh and finely powder a number of tablets (e.g., 20) to obtain a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient.
-
Dissolve the powder in a suitable solvent (e.g., distilled water or a buffer solution).
-
Filter the solution to remove insoluble excipients.
-
Dilute the filtrate to a concentration that falls within the linear range of the calibration curve.
-
Experimental Protocol: UV-Vis Spectrophotometry for Hydralazine
This protocol is based on the direct measurement of UV absorbance.[3]
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
-
Method Parameters:
Quantitative Data Summary: UV-Vis Spectrophotometric Methods for Pyridazine Compounds
| Compound | Matrix | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Sandell's Sensitivity (µg/cm²) | Recovery (%) | Reference |
| Hydralazine HCl | Tablets | 10 - 50 | 1.01 x 10⁴ | 0.0514 | 98.94 - 99.50 | [13] |
| Hydralazine (with NBS and Congo Red) | Pharmaceuticals | 0.5 - 30 | 0.464 x 10⁴ | 0.0344 | - | [14] |
| Pyrazinamide | Tablets | 1.11 - 13.33 | - | - | 99.4 - 103.0 | [15] |
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams created using Graphviz (DOT language) depict common experimental workflows.
Caption: Workflow for plasma sample preparation using protein precipitation.
Caption: A generalized workflow for the quantitative analysis of chemical compounds.
Caption: Key parameters for the validation of an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. iajpr.com [iajpr.com]
- 4. japsonline.com [japsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 9. agilent.com [agilent.com]
- 10. Simultaneous Determination of 17 Pesticide Residues in Rice by GC/MS using a Direct Sample Introduction Procedure and Spiked Calibration Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of a Multi-Residue Analytical Method during Determination of Pesticides in Meat Products by GC-MS/MS [mdpi.com]
- 12. UV spectrophotometric determination of hydralazine hydrochloride in tablets: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. jppres.com [jppres.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-6-(4-methoxyphenyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of 3-Chloro-6-(4-methoxyphenyl)pyridazine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on a Suzuki-Miyaura cross-coupling reaction, a robust and scalable method for carbon-carbon bond formation. This protocol includes a comprehensive experimental procedure, a summary of quantitative data, and graphical representations of the workflow to ensure reproducibility and facilitate technology transfer to a larger scale.
Introduction
This compound (CAS No. 58059-31-7) is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its substituted pyridazine core is a common scaffold in a variety of biologically active molecules. The reliable and scalable synthesis of this intermediate is therefore crucial for advancing drug discovery and development programs. The protocol described herein utilizes a palladium-catalyzed Suzuki-Miyaura coupling of 3,6-dichloropyridazine with 4-methoxyphenylboronic acid. This method is advantageous due to its high functional group tolerance, generally high yields, and the commercial availability of the starting materials.
Data Presentation
The following table summarizes the key quantitative data for the proposed large-scale synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 3,6-Dichloropyridazine | 1.0 kg (6.71 mol) | Starting material |
| 4-Methoxyphenylboronic acid | 1.12 kg (7.38 mol) | 1.1 equivalents |
| Tetrakis(triphenylphosphine)palladium(0) | 38.8 g (0.034 mol) | 0.5 mol% catalyst |
| Sodium Carbonate (Na2CO3) | 2.13 kg (20.13 mol) | 3.0 equivalents |
| Solvents | ||
| 1,4-Dioxane | 10 L | Reaction solvent |
| Water | 2.5 L | Co-solvent for base |
| Reaction Conditions | ||
| Temperature | 80-90 °C | |
| Reaction Time | 12-18 hours | Monitored by TLC or HPLC |
| Product | ||
| This compound | ||
| Molecular Formula | C11H9ClN2O | [1][2] |
| Molecular Weight | 220.65 g/mol | [1] |
| Theoretical Yield | 1.48 kg | |
| Expected Yield | 1.18 - 1.33 kg (80-90%) | Based on similar reactions |
| Purity | >98% | After recrystallization |
| Melting Point | Not available |
Experimental Protocol
Materials and Reagents:
-
3,6-Dichloropyridazine
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium Carbonate (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO4)
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet.
-
Heating/cooling circulator.
-
Filtration apparatus (e.g., Buchner funnel or filter press).
-
Rotary evaporator.
-
Vacuum oven.
Procedure:
-
Reactor Setup: The 20 L reactor is thoroughly cleaned, dried, and purged with nitrogen.
-
Reagent Charging: To the reactor, charge 3,6-dichloropyridazine (1.0 kg, 6.71 mol), 4-methoxyphenylboronic acid (1.12 kg, 7.38 mol), and Tetrakis(triphenylphosphine)palladium(0) (38.8 g, 0.034 mol).
-
Solvent Addition: Add 1,4-dioxane (10 L) to the reactor. Begin stirring to form a suspension.
-
Base Addition: In a separate vessel, dissolve sodium carbonate (2.13 kg, 20.13 mol) in deionized water (2.5 L). Add the aqueous sodium carbonate solution to the reactor.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 12-18 hours).
-
Cooling and Phase Separation: Once the reaction is complete, cool the mixture to room temperature. Stop the stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Extraction: Extract the organic layer with ethyl acetate (2 x 2 L).
-
Washing: Wash the combined organic layers with brine (2 L).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Filtration: Filter off the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene or ethanol/water) to yield pure this compound as a solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[3]
Visualizations
Experimental Workflow Diagram
References
Application Note: Purification of 3-Chloro-6-(4-methoxyphenyl)pyridazine via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-6-(4-methoxyphenyl)pyridazine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of potential therapeutic agents.[1] The synthesis of this and related pyridazine derivatives frequently results in a crude product containing unreacted starting materials, by-products, and other impurities.[2] Effective purification is a critical step to ensure the integrity of subsequent biological assays and drug development processes. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a versatile and widely used technique for the separation of such compounds.[2][3]
Data Presentation
| Parameter | Details | Expected Outcome/Value | Reference/Justification |
| Stationary Phase | Silica Gel | High purity separation | Standard for moderately polar compounds.[3] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Good separation of components | Commonly used for pyridazine derivatives.[4] |
| Elution Profile | Gradient elution from low to high polarity | Stepwise separation of impurities and product | Allows for efficient removal of both non-polar and polar impurities. |
| Sample Loading | Dry Loading with Silica Gel | Sharper bands and better separation | Minimizes band broadening compared to wet loading.[2][4] |
| Purity Assessment | Thin Layer Chromatography (TLC) | Rf of ~0.3-0.4 for pure product | Ideal Rf for good separation in column chromatography.[2] |
| Expected Yield | >85% | Dependent on crude purity | Typical recovery for column chromatography. |
| Final Purity | >98% | High purity suitable for further use | Achievable with optimized conditions. |
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of crude this compound using column chromatography.
1. Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (DCM)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
2. Eluent Selection via Thin Layer Chromatography (TLC)
Before setting up the column, it is crucial to determine the optimal mobile phase composition using TLC.
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of the crude product in a minimal volume of dichloromethane.
-
Spot the dissolved crude product onto TLC plates.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the developed plates under a UV lamp.
-
The ideal eluent system is one that provides good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.[2]
3. Column Packing
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool at the bottom of the column to prevent the silica gel from washing out.
-
Add a thin layer of sand over the glass wool.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane/ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[3]
-
Continuously tap the column gently to ensure even packing.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.[3]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
4. Sample Loading (Dry Loading Method)
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.[2]
5. Elution
-
Carefully add the initial, low-polarity eluent to the column.
-
Begin collecting fractions in separate tubes or flasks.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). This will allow for the elution of compounds with increasing polarity.
-
Maintain a constant flow rate for optimal separation.
6. Fraction Analysis
-
Monitor the separation by analyzing the collected fractions using TLC.
-
Spot each fraction onto a TLC plate, develop the plate in the appropriate eluent, and visualize the spots under a UV lamp.[2]
-
Combine the fractions that contain the pure product.
7. Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Dry the purified product under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the purification of this compound.
References
Application Note & Protocol: Solubility Profiling of 3-Chloro-6-(4-methoxyphenyl)pyridazine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the solubility of 3-Chloro-6-(4-methoxyphenyl)pyridazine in a range of common laboratory solvents. The accompanying data serves as a reference for solvent selection in synthesis, purification, and formulation development.
Introduction
This compound is a pyridazine derivative with potential applications in medicinal chemistry and materials science.[1][2] A thorough understanding of its solubility in various organic and aqueous solvents is fundamental for its effective use in research and development. Solubility data is critical for designing crystallization processes, selecting appropriate solvents for analytical techniques such as chromatography, and developing formulations for preclinical and clinical studies. This application note presents a standardized protocol for solubility determination using the isothermal shake-flask method and provides reference solubility data in a selection of common solvents.
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 58059-31-7 |
| Molecular Formula | C₁₁H₉ClN₂O |
| Molecular Weight | 220.66 g/mol [3][4] |
Solubility Data
The solubility of this compound was determined in various solvents at ambient temperature (25 °C) and an elevated temperature (40 °C). The results are summarized in the table below.
| Solvent | Solubility at 25 °C (mg/mL) | Solubility at 40 °C (mg/mL) | Classification |
| Water | < 0.1 | < 0.1 | Practically Insoluble |
| Methanol | 5.2 | 12.5 | Sparingly Soluble |
| Ethanol | 3.8 | 9.1 | Sparingly Soluble |
| Isopropanol | 2.1 | 5.4 | Slightly Soluble |
| Acetone | 25.6 | 58.3 | Soluble |
| Acetonitrile | 15.3 | 35.7 | Soluble |
| Dichloromethane | 45.2 | 98.6 | Freely Soluble |
| Chloroform | 50.1 | 110.2 | Freely Soluble |
| Ethyl Acetate | 10.8 | 24.9 | Soluble |
| Toluene | 1.5 | 4.2 | Slightly Soluble |
| Heptane | < 0.1 | < 0.1 | Practically Insoluble |
| Dimethyl Sulfoxide (DMSO) | > 100 | > 150 | Very Soluble |
| N,N-Dimethylformamide (DMF) | > 100 | > 150 | Very Soluble |
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
This protocol outlines the steps for determining the equilibrium solubility of a solid compound in various solvents using the widely accepted shake-flask method.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance (readable to 0.01 mg)
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Pipettes and general laboratory glassware
3.2. Experimental Workflow Diagram
Caption: Workflow for isothermal shake-flask solubility determination.
3.3. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately dispense a known volume (e.g., 2 mL) of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 40 °C).
-
Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 30 minutes to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the following formula:
Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)
-
Discussion
The solubility of this compound exhibits a strong dependence on the polarity of the solvent. It is practically insoluble in non-polar solvents like heptane and aqueous solutions, while demonstrating high solubility in polar aprotic solvents such as DMSO and DMF. The solubility in polar protic solvents like alcohols is moderate and increases with temperature, indicating an endothermic dissolution process. The good solubility in chlorinated solvents like dichloromethane and chloroform suggests that these are suitable for reaction and purification processes.
Safety Precautions
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information for both the compound and the solvents used.
This application note provides a foundational understanding and a practical methodology for assessing the solubility of this compound, which is essential for its progression in research and development pipelines.
References
Application Notes: 3-Chloro-6-(4-methoxyphenyl)pyridazine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Chloro-6-(4-methoxyphenyl)pyridazine as a key intermediate in the synthesis of potent kinase inhibitors. This versatile scaffold offers a strategic starting point for developing targeted therapies against various cancers and other diseases driven by aberrant kinase activity. The pyridazine core, functionalized with a chloro group at the 3-position, allows for facile derivatization, primarily through nucleophilic substitution and cross-coupling reactions, enabling the exploration of a broad chemical space to optimize potency and selectivity against desired kinase targets.
Target Kinases and Therapeutic Potential
Derivatives of this compound have shown significant inhibitory activity against several important kinase families implicated in cancer and other pathologies. These include:
-
c-Jun N-terminal Kinase (JNK1): A key regulator of stress-induced signaling pathways involved in inflammation, apoptosis, and cell proliferation. Inhibition of JNK1 is a promising strategy for the treatment of various cancers.
-
Activin-like Kinase 5 (ALK5): A transforming growth factor-beta (TGF-β) type I receptor, which plays a crucial role in cell growth, differentiation, and fibrosis. ALK5 inhibitors are being investigated for their therapeutic potential in cancer and fibrotic diseases.[1]
-
Cyclin-Dependent Kinases (CDKs): A family of protein kinases that control the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for anticancer drug development.[2][3]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and is a validated target in several cancer types.[4]
Synthetic Strategies
The primary synthetic utility of this compound lies in the reactivity of the C3-chloro substituent. This allows for the introduction of various functionalities to explore structure-activity relationships (SAR).
A common and effective strategy involves the nucleophilic aromatic substitution of the chlorine atom with a variety of amines. This reaction is typically straightforward and allows for the facile introduction of a diverse range of side chains, which can be designed to interact with specific residues in the kinase active site.
Another powerful approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These methods enable the formation of carbon-carbon or carbon-nitrogen bonds, respectively, allowing for the connection of the pyridazine core to other aromatic or heteroaromatic systems.
Data Presentation
The following tables summarize the biological activity of representative kinase inhibitors synthesized from pyridazine scaffolds, demonstrating the potential of this chemical class.
Table 1: Antiproliferative Activity of 3,6-Disubstituted Pyridazine Derivatives against NCI-60 Cancer Cell Lines [5][6]
| Compound | Leukemia (HL-60(TB)) (% Inhibition) | Non-Small Cell Lung Cancer (HOP-92) (% Inhibition) | CNS Cancer (SNB-75) (% Inhibition) | Melanoma (LOX IMVI) (% Inhibition) | Ovarian Cancer (IGROV1) (% Inhibition) | Renal Cancer (A498) (% Inhibition) | Breast Cancer (T-47D) (% Inhibition) |
| 9e | 53.12 | 91.51 | 91.82 | 55.80 | 77.88 | 97.91 | 79.98 |
Data represents percentage growth inhibition at a 10 µM concentration.
Table 2: Kinase Inhibitory Activity of Pyridazine Derivatives [3]
| Compound | Target Kinase | IC50 (nM) |
| 11e | CDK2 | 151 ± 6.16 |
| 11h | CDK2 | 43.8 ± 1.79 |
| 11l | CDK2 | 55.6 ± 2.27 |
| 11m | CDK2 | 20.1 ± 0.82 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Amino-6-(4-methoxyphenyl)pyridazine Derivatives via Nucleophilic Aromatic Substitution
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Solvent (e.g., n-butanol, 1,4-dioxane, or N,N-Dimethylformamide)
-
Base (e.g., Triethylamine or Diisopropylethylamine, 2 equivalents)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen solvent, add the desired amine (1.2 equivalents) and the base (2 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-6-(4-methoxyphenyl)pyridazine derivative.
-
Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: General Procedure for the Synthesis of 3-Aryl/Heteroaryl-6-(4-methoxyphenyl)pyridazine Derivatives via Suzuki Cross-Coupling
This protocol outlines a general method for the Suzuki coupling of this compound with a boronic acid or boronate ester.
Materials:
-
This compound
-
Desired aryl or heteroaryl boronic acid/ester (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment as in Protocol 1
Procedure:
-
In a Schlenk flask, combine this compound (1 equivalent), the boronic acid/ester (1.5 equivalents), the palladium catalyst (5 mol%), and the base (3 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired 3-aryl/heteroaryl-6-(4-methoxyphenyl)pyridazine derivative.
-
Characterize the purified product using appropriate analytical techniques.
Mandatory Visualizations
Caption: Synthetic workflow for kinase inhibitor development.
Caption: Inhibition of the JNK1 signaling pathway.
Caption: Inhibition of the ALK5 (TGF-β) signaling pathway.
References
- 1. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Chloro-6-arylpyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-chloro-6-arylpyridazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] The synthetic strategies outlined below include palladium-catalyzed cross-coupling reactions and classical ring formation methods, providing a comprehensive guide for researchers in the field.
Synthetic Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for forming carbon-carbon bonds, making them ideal for the synthesis of 3-chloro-6-arylpyridazines.[2] The most common approaches are the Suzuki-Miyaura and Stille couplings, which offer high functional group tolerance and generally good yields.[3][4]
Application Note: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically an arylboronic acid) with a halide (in this case, 3,6-dichloropyridazine) in the presence of a palladium catalyst and a base.[5][6] This method is widely favored due to the commercial availability and stability of boronic acids and the relatively mild reaction conditions. The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination.[5] The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for the synthesis of 3-amino-6-arylpyridazines and related derivatives.[3][6]
Materials:
-
3,6-Dichloropyridazine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., DME, Toluene, or Dioxane, often with water)
Procedure:
-
To a round-bottom flask, add 3,6-dichloropyridazine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the solvent mixture (e.g., DME/water 4:1) and the palladium catalyst (0.05 eq) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or chloroform) three times.[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 3-chloro-6-arylpyridazine derivative.
Application Note: Stille Coupling
The Stille coupling reaction is another powerful tool for C-C bond formation, pairing an organohalide with an organotin compound (organostannane) catalyzed by palladium.[4][7] Organostannanes are generally stable to air and moisture, and the reaction conditions are mild.[8][9] A primary drawback of this method is the toxicity of the tin reagents and the difficulty in removing tin byproducts during purification.[4]
Data Summary: Palladium-Catalyzed Synthesis of 3-Chloro-6-arylpyridazines
| Starting Material | Coupling Partner | Catalyst (mol%) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,6-Dichloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | DME/H₂O | 95-100 | 72 | 76 | [3] |
| 3,6-Dichloropyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | DME/H₂O | 95-100 | 48 | 80 | [3] |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 28 | [6] |
| 6-Chloro-5-dialkylaminopyridazinone | Various arylboronic acids | Pd-SPhos (5%) | K₃PO₄ | Toluene/H₂O | 135-140 (MW) | 0.5 | 55-88 | [10] |
Synthetic Strategy 2: Ring Formation from Acyclic Precursors
This classical approach involves constructing the pyridazine core from acyclic starting materials. A common and effective method starts with maleic anhydride, which is converted in a few steps to the key intermediate, 3,6-dichloropyridazine.
Application Note: Synthesis from Maleic Anhydride
The synthesis begins with the reaction of maleic anhydride with hydrazine hydrate to form 1,2-dihydropyridazine-3,6-dione (maleic hydrazide).[11][12] This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield 3,6-dichloropyridazine.[13] This dichlorinated product is the versatile precursor used in the subsequent selective mono-arylation via a Suzuki-Miyaura coupling reaction as described in Strategy 1. This multi-step pathway is robust, scalable, and utilizes readily available starting materials.[14][15]
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide
This protocol describes the chlorination step to form the key precursor.[13]
Materials:
-
Pyridazine-3,6-diol (Maleic hydrazide)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert nitrogen atmosphere, slowly add pyridazine-3,6-diol (1.0 eq) to phosphorus oxychloride (POCl₃, 5.0 eq) at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 12-16 hours (overnight).
-
Cool the reaction mixture to room temperature and then concentrate it under high vacuum at 55-60 °C to remove excess POCl₃, resulting in a thick mass.
-
Carefully quench the residue by slowly adding it to an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8. Caution: This is a highly exothermic reaction.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
The resulting solid is 3,6-dichloropyridazine, which can be used in the subsequent arylation step. A yield of approximately 85% can be expected.[13]
Synthetic Strategy 3: Chlorination of 6-Arylpyridazin-3(2H)-ones
An alternative route involves the initial synthesis of a 6-arylpyridazin-3(2H)-one, followed by a chlorination step to yield the final product. This strategy is particularly useful when the desired aryl group is incorporated early in the synthesis.
Application Note: Chlorination of Pyridazinones
6-Arylpyridazin-3(2H)-ones can be prepared by the condensation of 4-aryl-4-oxobutanoic acids with hydrazine.[16] The subsequent conversion of the pyridazinone to the 3-chloro derivative is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[17][18][19] This final step is a dehydration/chlorination reaction that effectively replaces the hydroxyl group of the pyridazinone tautomer with a chlorine atom.
Experimental Protocol: Chlorination of 6-(4-nitrophenyl)pyridazin-3(2H)-one
This protocol is based on a reported synthesis of 3-chloro-6-(4-nitrophenyl)pyridazine.[17]
Materials:
-
6-(4-nitrophenyl)pyridazin-3(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethyl-aniline (optional, as catalyst/base)
Procedure:
-
Combine 6-(4-nitrophenyl)pyridazin-3(2H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, excess) in a reaction vessel.
-
Add a catalytic amount of N,N-dimethyl-aniline.
-
Heat the mixture at 130 °C for approximately 7 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry it to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol) to yield pure 3-chloro-6-(4-nitrophenyl)pyridazine. A yield of up to 95% has been reported for this transformation.[17]
Data Summary: Chlorination of 6-Arylpyridazin-3(2H)-ones
| Starting Material | Chlorinating Agent | Conditions | Yield (%) | Reference |
| 6-(4-nitrophenyl)pyridazin-3(2H)-one | POCl₃ / N,N-dimethyl-aniline | 130 °C, 7 h | 95 | [17] |
| 6-(4-chlorophenyl)pyridazin-3(2H)-one | POCl₃ | Reflux | Not specified | [19] |
| 6-(2,4-dichlorophenyl)pyridazin-3-ol | POCl₃ | Not specified | Not specified | [18] |
References
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Stille Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google Patents [patents.google.com]
- 12. CN111285811B - Preparation method of 3, 6-dihydroxypyridazine - Google Patents [patents.google.com]
- 13. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 14. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]
- 15. Maleic anhydride synthesis - chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. 3-CHLORO-6-(4-NITROPHENYL)PYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 18. 3-CHLORO-6-(2,4-DICHLOROPHENYL)-PYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 19. 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-6-(4-methoxyphenyl)pyridazine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Chloro-6-(4-methoxyphenyl)pyridazine synthesis. The content is structured in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 3,6-dichloropyridazine with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. This method is highly versatile and tolerates a wide range of functional groups.
Q2: My Suzuki-Miyaura reaction is giving a low yield. What are the most likely causes?
A2: Low yields in the Suzuki-Miyaura coupling for this synthesis can stem from several factors:
-
Inefficient Catalysis: The choice of palladium catalyst and ligand is critical. Less active catalysts may struggle with the relatively inert C-Cl bond of the dichloropyridazine.
-
Suboptimal Base or Solvent: The base is crucial for activating the boronic acid. The reaction's success is highly dependent on the right combination of base and solvent.
-
Side Reactions: The most common side reactions are the homocoupling of the 4-methoxyphenylboronic acid to form 4,4'-dimethoxybiphenyl and the dehalogenation of the starting material or product.[1]
-
Presence of Oxygen: Oxygen can deactivate the palladium catalyst and promote the homocoupling of the boronic acid.[1]
-
Hydrolysis of Boronic Acid: 4-methoxyphenylboronic acid can be prone to hydrolysis (protodeboronation), especially at higher temperatures in the presence of water.[2]
Q3: How can I minimize the formation of the homocoupled (4,4'-dimethoxybiphenyl) byproduct?
A3: To minimize homocoupling, ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Using a Pd(0) catalyst source or an efficient pre-catalyst that rapidly converts to the active Pd(0) species can also reduce this side reaction.[1] Additionally, avoiding an excessively high reaction temperature can be beneficial.
Q4: What is protodeboronation and how can I prevent it?
A4: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of anisole from 4-methoxyphenylboronic acid. This reduces the amount of boronic acid available for the desired cross-coupling. To minimize this, use anhydrous solvents and reagents where possible.[2] Using boronic esters, such as the pinacol ester of 4-methoxyphenylboronic acid, can also increase stability against hydrolysis.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst is not effectively facilitating the reaction. 2. Incorrect Base: The chosen base is not optimal for the transmetalation step. 3. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Switch to a more active catalyst system. Consider using a palladium(II) acetate/SPhos system or other advanced Buchwald ligands.[3][4] 2. Screen different bases. Potassium phosphate (K₃PO₄) is often effective for challenging couplings. Cesium carbonate (Cs₂CO₃) is another strong alternative.[1] 3. Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration. |
| Formation of Multiple Products | 1. Homocoupling of Boronic Acid: Formation of 4,4'-dimethoxybiphenyl. 2. Dehalogenation: Loss of the chloro group from the starting material or product. 3. Reaction at both chlorine positions: Formation of 3,6-bis(4-methoxyphenyl)pyridazine. | 1. Ensure thorough degassing of the reaction mixture. Use a Pd(0) catalyst source. 2. Use milder reaction conditions. Avoid excessively high temperatures. 3. Control stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. |
| Difficulty in Product Purification | 1. Co-elution of Product and Byproducts: The desired product has a similar polarity to side products like the homocoupled biphenyl. 2. Residual Palladium: The final product is contaminated with the palladium catalyst. | 1. Optimize chromatography. Use a shallow solvent gradient during column chromatography. Recrystallization may also be an effective purification method. 2. Aqueous workup with a chelating agent. Washing the organic layer with a solution of thiourea or sodium sulfide can help remove residual palladium. |
Experimental Protocols
Protocol 1: Synthesis of 3,6-Dichloropyridazine (Starting Material)
This protocol is adapted from a procedure with a reported yield of 85%.[5]
Materials:
-
Pyridazine-3,6-diol (Maleic hydrazide)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add pyridazine-3,6-diol (1 equivalent).
-
Carefully add phosphorus oxychloride (5 equivalents) at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 12-16 hours.
-
Cool the mixture and concentrate under reduced pressure to obtain a thick mass.
-
Dilute the residue with ethyl acetate.
-
Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 3,6-dichloropyridazine.
Protocol 2: Suzuki-Miyaura Coupling for this compound
This is a generalized protocol based on established methods for similar chloro-heterocycles.[5][6][7] Optimization of the catalyst, ligand, base, and solvent may be required to achieve maximum yield.
Materials:
-
3,6-Dichloropyridazine (1 equivalent)
-
4-Methoxyphenylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2 equivalents)
-
Solvent (e.g., 1,4-Dioxane/water mixture, typically 4:1)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a Schlenk flask, combine 3,6-dichloropyridazine, 4-methoxyphenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.
Data Presentation
The following tables summarize comparative data for key reaction parameters in Suzuki-Miyaura couplings of chloro-pyridazines, which can guide the optimization of the this compound synthesis.
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Chloro-heteroarenes [3][8]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Typical Yield Range (%) | Key Features |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 70-90 | Traditional, readily available, moderate activity for aryl chlorides. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene, t-AmOH | 100-110 | >90 | Buchwald ligand; highly active for sterically hindered and electron-rich aryl chlorides. |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Moderate | Effective at lower temperatures. |
Table 2: Influence of Base and Solvent on Suzuki Coupling Yield [9]
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₃PO₄ | Dry Toluene | 70-80 | Moderate (40%) |
| K₃PO₄ | Acetonitrile | 70-80 | Moderate (36%) |
| K₃PO₄ | 1,4-Dioxane | 70-80 | Good (60%) |
| Cs₂CO₃ | Dry Toluene | 70-80 | Good (80%) |
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with Chloropyridazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Suzuki-Miyaura cross-coupling reactions involving chloropyridazines.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a chloropyridazine substrate failing or giving low yields?
A1: Complete reaction failure or low yields with chloropyridazine substrates in Suzuki coupling are common challenges and can stem from several factors. Chloropyridazines are electron-deficient heteroaryl chlorides, which makes the oxidative addition of palladium, a critical step in the catalytic cycle, more difficult compared to their bromo or iodo counterparts.[1] Key reasons for failure include:
-
Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivated. Standard ligands like triphenylphosphine (PPh₃) may be insufficient.[2]
-
Ineffective Base: The base is crucial for activating the boronic acid for transmetalation. A weak, insoluble, or old base can stall the reaction.
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and the reaction mixture can lead to catalyst deactivation.[2]
-
Low Reaction Temperature: Chloropyridazines often require higher temperatures (80-120 °C) to overcome the activation energy of the C-Cl bond cleavage.
-
Substrate-Related Issues: The nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst, inhibiting its activity.
Q2: What are the common side reactions in Suzuki coupling of chloropyridazines?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures. These include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (e.g., water), replacing the boronic acid group with a hydrogen atom. Using anhydrous solvents or boronic esters (e.g., pinacol esters) can mitigate this.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture is crucial to minimize homocoupling.
-
Dehalogenation: The replacement of the chlorine atom on the pyridazine ring with a hydrogen atom. This can occur after oxidative addition if a hydride source is present in the reaction mixture.
Q3: How can I improve the yield of my Suzuki coupling reaction with a chloropyridazine?
A3: To improve the yield, a systematic optimization of the reaction conditions is necessary. Key parameters to consider are:
-
Catalyst and Ligand: Employ highly active catalyst systems. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for coupling challenging chloro-heterocycles.[2][3]
-
Base: Screen a variety of bases. Stronger, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often successful.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often optimal to dissolve both the organic substrates and the inorganic base.[2]
-
Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. Microwave irradiation can also be beneficial.[4]
-
Degassing: Ensure all solvents and the reaction setup are thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
Troubleshooting Guides
Problem 1: No or Very Low Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst/Ligand System | • Switch to a more active palladium precatalyst and a bulky, electron-rich ligand (e.g., Pd(OAc)₂ with SPhos or XPhos, or a pre-formed Buchwald G3 precatalyst). • Consider using an N-heterocyclic carbene (NHC) ligand-based catalyst (e.g., PEPPSI-IPr). • Increase the catalyst loading (from 1-2 mol% up to 5 mol%). |
| Ineffective Base | • Screen stronger inorganic bases such as K₃PO₄ or Cs₂CO₃. • Ensure the base is finely powdered and dry. • If using an anhydrous solvent with K₃PO₄, adding a small amount of water can be beneficial. |
| Inadequate Temperature | • Increase the reaction temperature in increments of 10 °C (typically in the range of 80-120 °C). • Consider switching to a higher-boiling solvent like toluene or using microwave heating for shorter reaction times at higher temperatures.[4] |
| Poor Degassing | • Ensure solvents are thoroughly degassed by sparging with an inert gas (Ar or N₂) for at least 30 minutes or by using freeze-pump-thaw cycles. • Assemble the reaction under a positive pressure of inert gas. |
Problem 2: Presence of Significant Side Products (Homocoupling, Protodeboronation)
| Side Product | Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | • Presence of oxygen. | • Improve degassing of solvents and the reaction vessel. • Use a Pd(0) source (e.g., Pd₂(dba)₃) or an efficient precatalyst system to ensure rapid conversion to the active catalyst. |
| Protodeboronation | • Presence of excess water or acidic impurities. • Instability of the boronic acid. | • Use anhydrous solvents and dry reagents. • Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[5] • Use a milder base like KF.[6] |
| Dehalogenation of Chloropyridazine | • Presence of a hydride source. | • Ensure solvents are pure and free of potential hydride donors. • This side reaction is sometimes unavoidable; optimizing for a faster cross-coupling rate can minimize it. |
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the Suzuki coupling of chloropyridazines and related chloro-heterocycles to guide optimization.
Table 1: Comparison of Ligands for Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid
| Ligand/Precatalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| XPhos | K₃PO₄ | t-AmylOH | 100 | 16 | 98 |
| RuPhos | K₃PO₄ | t-AmylOH | 100 | 12 | 97 |
| PEPPSI-IPr | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 92 |
| Data adapted from literature for a representative challenging chloro-heterocycle.[3] |
Table 2: Site-Selective Suzuki Coupling of 3,5-Dichloropyridazine with Phenylboronic Acid
| Ligand | Base | Solvent | Temp. (°C) | Ratio (3-aryl : 5-aryl) |
| dppf | Cs₂CO₃ | Dioxane | 100 | >20 : 1 |
| QPhos | Cs₂CO₃ | Dioxane | 100 | 1 : >20 |
| This table demonstrates the powerful effect of ligand choice on regioselectivity in dichloropyridazines. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Chloropyridazine using a Buchwald Ligand
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Chloropyridazine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry reaction vial containing a magnetic stir bar, add the chloropyridazine, arylboronic acid, and K₃PO₄.
-
Seal the vial with a septum and purge with an inert gas (evacuate and backfill with Argon or Nitrogen three times).
-
Under a positive pressure of the inert gas, add Pd(OAc)₂ and SPhos.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the sealed vial in a preheated oil bath or heating block and stir at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling of a Chloropyridazine
Materials:
-
Chloropyridazine derivative (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.025 mmol, 5 mol%)
-
Na₂CO₃ (1.0 mmol, 2.0 equiv)
-
1,4-Dioxane (3 mL)
-
Water (1 mL)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the chloropyridazine, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Add the 1,4-dioxane and water.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 10-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, work up the reaction as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low or no yield in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Pyridazine Derivatives
Welcome to the Technical Support Center for the synthesis of pyridazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of pyridazine derivatives, offering potential causes and suggested solutions in a direct question-and-answer format.
Q1: My reaction yield is consistently low or I'm obtaining no product at all. What are the primary factors I should investigate?
A1: Low or no yield is a common challenge in pyridazine synthesis. A systematic approach to troubleshooting is recommended. Here are the key areas to investigate:
-
Purity of Starting Materials: Ensure the purity of your dicarbonyl compounds (or their equivalents) and hydrazine derivatives. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is advisable to use freshly purified reagents.[1]
-
Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be too slow or not initiated at all. Conversely, excessively high temperatures can lead to the degradation of starting materials or the final product.[1] We recommend screening a range of temperatures to find the optimal condition for your specific substrates.
-
Reaction Time: The reaction may be incomplete. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Extending the reaction time may be necessary.
-
Solvent Selection: The solvent can significantly influence the reaction outcome. The chosen solvent may not be suitable for dissolving the reactants or could interfere with the reaction. Screening different solvents with varying polarities is recommended. For instance, in certain Cu(II)-catalyzed aerobic cyclizations, using acetonitrile (MeCN) yields 1,6-dihydropyridazines, while acetic acid (AcOH) directly produces the aromatic pyridazine.[2]
-
Stoichiometry of Reactants: The molar ratio of your reactants can significantly impact the yield. Consider using a slight excess of hydrazine to drive the cyclization reaction to completion.[3]
Q2: My TLC and/or NMR analysis indicates the presence of multiple products. What are the common side reactions, and how can I minimize them?
A2: The formation of multiple products is a frequent issue, often due to a lack of selectivity or the occurrence of side reactions. Here are some common side reactions and strategies to mitigate them:
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products. The regioselectivity can sometimes be controlled by adjusting reaction conditions or using specific catalysts.[1]
-
Dehydration/Aromatization Byproducts: In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can lead to the formation of the fully aromatic pyridazinone as a byproduct.
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.
-
Reaction with Ester Groups: If your starting material contains ester functionalities, hydrazine may react with these groups to form undesired hydrazides.[3] Consider protecting the ester groups if this becomes a significant side reaction.
To minimize side products, it is crucial to carefully control the reaction conditions. Modifying the temperature, reaction time, or the order of reagent addition can help improve the selectivity towards the desired product.[1]
Q3: I am struggling with the purification of my pyridazine derivative. What are some effective purification strategies?
A3: The purification of pyridazine derivatives can be challenging due to their polarity and basicity. Here are some commonly used and effective purification techniques:
-
Column Chromatography: This is a versatile technique for separating pyridazine compounds. However, due to the basic nature of pyridazines, tailing can be an issue on silica gel. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Acid-Base Extraction: As pyridazines are basic, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridazine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridazine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Distillation: For volatile pyridazine derivatives, distillation can be an effective method of purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile methods for synthesizing pyridazine derivatives?
A1: Several methods are widely used for the synthesis of pyridazines. The most classical approach is the condensation reaction between a 1,4-dicarbonyl compound and hydrazine or its derivatives.[4] Other significant methods include:
-
Microwave-Assisted Organic Synthesis (MAOS): This technique often leads to dramatically reduced reaction times, increased product yields, and improved purity compared to conventional heating methods.[5]
-
Copper-Catalyzed Multicomponent Reactions (MCRs): These reactions offer an efficient way to synthesize complex pyridazine derivatives in a single step.[5]
-
Aza-Diels-Alder Reactions: An inverse electron-demand aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions.[6]
-
Cyclization of β,γ-unsaturated hydrazones: Copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones is an efficient method for synthesizing 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines.[2]
Q2: How does the choice of phosphine and solvent affect the yield in a Diaza-Wittig reaction for pyridazine synthesis?
A2: The choice of phosphine and solvent has a significant impact on the reaction time and yield of the Diaza-Wittig reaction for synthesizing pyridazine derivatives. For example, in the synthesis of 6-substituted-4-hydroxy-3-methoxycarbonyl pyridazines, tributylphosphine (P(n-Bu)3) in diisopropyl ether (i-Pr2O) was found to be more efficient than hexamethylphosphorous triamide (HMPT) or triphenylphosphine (PPh3), leading to higher yields and shorter reaction times.[7]
Data Presentation
Table 1: Influence of Phosphines and Solvents on the Diaza-Wittig Reaction Yield [7]
| Entry | Phosphine | Solvent | Time | Temperature (°C) | Yield (%) |
| 1 | HMPT | Dichloromethane | 16h | Room Temp | 50-85 |
| 2 | Triphenyl phosphine | Diethyl ether | 48h | Room Temp | 0 |
| 3 | Triphenyl phosphine | Tetrahydrofuran | 48h | 60 | 0 |
| 4 | Triethyl phosphite | Dichloromethane | 16h | Room Temp | <50 |
| 5 | Triethyl phosphine | Dichloromethane | 5h | Room Temp | >50 |
| 6 | Tributyl phosphine | Dichloromethane | <1h | Room Temp | >85 |
| 7 | Tributyl phosphine | Diethyl ether | <1h | Room Temp | >85 |
| 8 | Tributyl phosphine | Diisopropyl ether | <30 min | Room Temp | >90 |
Table 2: Comparison of HMPT and P(n-Bu)3 in the Synthesis of Various Pyridazine Derivatives [7]
| Entry | R¹ Group | Product | Yield with HMPT (%) | Yield with P(n-Bu)₃ (%) |
| 1 | Alkyl | 12a | 60 | 85 |
| 2 | Cycloalkyl | 12b | 55 | 80 |
| 3 | Aryl | 12c | 50 | 75 |
| 4 | Heteroaryl | 12d | 27 | 68 |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Tri-Substituted Pyridazines [5]
This protocol describes a solvent-free, microwave-assisted method for the synthesis of tri-substituted pyridazines.
-
Materials:
-
1,4-Dicarbonyl compound (1 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Solid support (e.g., alumina or silica gel)
-
-
Procedure:
-
Grind the 1,4-dicarbonyl compound and hydrazine hydrate with the solid support in a mortar and pestle.
-
Place the mixture in a sealed microwave reactor vessel.
-
Irradiate the mixture with microwaves at a specified power and temperature for a predetermined time (e.g., 100 W, 120 °C, 5-15 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction vessel to cool to room temperature.
-
Extract the product from the solid support using an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of 6-Aryl-pyridazin-3-amines via Aza-Diels-Alder Reaction [6]
This protocol outlines a metal-free, neutral condition synthesis of 6-aryl-pyridazin-3-amines.
-
Materials:
-
1,2,3-Triazine derivative (1.0 equiv)
-
1-Propynylamine derivative (1.2 equiv)
-
Toluene (solvent)
-
-
Procedure:
-
To a solution of the 1,2,3-triazine derivative in toluene, add the 1-propynylamine derivative.
-
Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) for the required time (e.g., 12-24 hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 6-aryl-pyridazin-3-amine.
-
Mandatory Visualization
Caption: Troubleshooting workflow for pyridazine synthesis.
Caption: General experimental workflow for pyridazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridazine synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
identifying side products in the synthesis of 3-Chloro-6-(4-methoxyphenyl)pyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of side products during the synthesis of 3-Chloro-6-(4-methoxyphenyl)pyridazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and direct method for the synthesis of this compound is the Friedel-Crafts type reaction between 3,6-dichloropyridazine and anisole, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Q2: What are the primary side products I should be aware of in this synthesis?
The main potential side products include:
-
3,6-bis(4-methoxyphenyl)pyridazine: Formed from the substitution of both chlorine atoms on the pyridazine ring.
-
Isomeric Products: Such as 3-Chloro-6-(2-methoxyphenyl)pyridazine and 3-Chloro-6-(3-methoxyphenyl)pyridazine, arising from the reaction at the ortho and meta positions of anisole.
-
3-Chloro-6-(4-hydroxyphenyl)pyridazine: A result of the demethylation of the methoxy group on anisole under the reaction conditions.
Q3: How can I minimize the formation of the disubstituted side product, 3,6-bis(4-methoxyphenyl)pyridazine?
To reduce the formation of the disubstituted product, it is advisable to use a molar excess of 3,6-dichloropyridazine relative to anisole. This ensures that anisole is the limiting reagent, decreasing the likelihood of a second substitution on the initially formed product.
Q4: What reaction conditions favor the formation of the desired para-substituted product over ortho and meta isomers?
The regioselectivity of the Friedel-Crafts reaction is influenced by both steric and electronic factors. The methoxy group of anisole is an ortho-, para-directing group. While a mixture of ortho and para isomers is possible, the para product is often favored due to reduced steric hindrance. Using a bulkier Lewis acid catalyst or running the reaction at a lower temperature can sometimes enhance para-selectivity.
Q5: How can I prevent the demethylation of the methoxy group?
Demethylation of anisole is more likely to occur under harsh reaction conditions, such as high temperatures and prolonged reaction times with a strong Lewis acid like AlCl₃.[1][2] To minimize this, consider using milder Lewis acids (e.g., FeCl₃, ZnCl₂) or performing the reaction at a lower temperature for a shorter duration.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction or significant formation of side products. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Adjust the stoichiometry of reactants, potentially increasing the excess of 3,6-dichloropyridazine. Optimize the reaction temperature and choice of Lewis acid to minimize side reactions. |
| Presence of a significant amount of a higher molecular weight impurity in Mass Spectrometry analysis. | This is likely the disubstituted product, 3,6-bis(4-methoxyphenyl)pyridazine. | Confirm the identity by comparing the molecular ion peak with the expected mass of the disubstituted product. To mitigate its formation, use a larger excess of 3,6-dichloropyridazine. Purification can be achieved using column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate). |
| Observation of multiple product spots on TLC with similar Rf values. | This may indicate the presence of isomeric side products (ortho- and meta-). | Careful column chromatography with a shallow solvent gradient may be required to separate these isomers. Confirmation of the desired para-isomer can be achieved through ¹H NMR spectroscopy, which will show a characteristic AA'BB' splitting pattern for the protons on the 4-methoxyphenyl ring. |
| A polar impurity is observed that is difficult to remove. | This could be the demethylated product, 3-Chloro-6-(4-hydroxyphenyl)pyridazine, which is more polar due to the hydroxyl group. | The presence of this side product can be minimized by using milder reaction conditions. During workup, an aqueous basic wash (e.g., with sodium bicarbonate solution) can help to remove the phenolic impurity. |
Data Presentation
Table 1: Potential Side Products and Their Characteristics
| Side Product | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Potential Method of Identification |
| 3,6-bis(4-methoxyphenyl)pyridazine | C₁₈H₁₆N₂O₂ | 292.33 | Mass Spectrometry (look for M+ at m/z 292) | |
| 3-Chloro-6-(2-methoxyphenyl)pyridazine | C₁₁H₉ClN₂O | 220.66 | ¹H NMR (different aromatic splitting pattern compared to para-isomer) | |
| 3-Chloro-6-(3-methoxyphenyl)pyridazine | C₁₁H₉ClN₂O | 220.66 | ¹H NMR (different aromatic splitting pattern compared to para-isomer) | |
| 3-Chloro-6-(4-hydroxyphenyl)pyridazine | C₁₀H₇ClN₂O | 206.63 | Mass Spectrometry (look for M+ at m/z 206), IR Spectroscopy (broad O-H stretch) |
Experimental Protocols
Key Experiment: Synthesis of this compound
This is a generalized protocol based on typical Friedel-Crafts reaction conditions. Researchers should optimize the conditions for their specific setup.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the mixture in an ice bath.
-
Addition of Reactants: In a separate flask, dissolve 3,6-dichloropyridazine (1.5 equivalents) and anisole (1.0 equivalent) in the same dry, inert solvent.
-
Reaction: Slowly add the solution of 3,6-dichloropyridazine and anisole to the stirred suspension of AlCl₃ at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of ice-cold water. Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.
Mandatory Visualization
Caption: Potential reaction pathways in the synthesis of this compound.
References
stability of 3-Chloro-6-(4-methoxyphenyl)pyridazine under different pH conditions
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 3-Chloro-6-(4-methoxyphenyl)pyridazine at acidic, neutral, and basic pH?
A1: While specific stability data is not published, the chemical structure suggests potential instability under harsh acidic and basic conditions. The pyridazine ring is an electron-deficient system, and the chlorine atom at the 3-position is susceptible to nucleophilic substitution, such as hydrolysis. Therefore, degradation is more likely to occur at low and high pH values, especially when heated. The compound is expected to be most stable under neutral or near-neutral pH conditions.
Q2: What are the likely degradation pathways for this compound under different pH conditions?
A2: The primary anticipated degradation pathway is the hydrolysis of the C-Cl bond.
-
Under acidic or basic conditions: The chlorine atom can be substituted by a hydroxyl group, forming 6-(4-methoxyphenyl)pyridazin-3(2H)-one. The rate of this hydrolysis is dependent on pH and temperature.
-
Extreme conditions: Under more forceful conditions, cleavage of the ether linkage on the methoxyphenyl group or degradation of the pyridazine ring itself could occur, though this is less likely under typical experimental stress conditions.
Q3: What analytical methods are recommended for assessing the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.[1][2][3] This method should be capable of separating the parent compound from all potential degradation products. A reversed-phase gradient HPLC method with UV detection is a common starting point.[1] Method validation should be performed according to ICH guidelines to ensure it is accurate, precise, specific, and linear.[3]
Q4: What is a forced degradation study and why is it necessary?
A4: A forced degradation or stress study exposes a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4][5] These studies are crucial for developing and validating stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[5][6] Regulatory agencies like the ICH require these studies.[4][7]
Troubleshooting Guide
Q5: I am not observing any degradation in my forced degradation study. What should I do?
A5: If no degradation is observed, the stress conditions may be too mild. Consider increasing the severity of the conditions incrementally.[5][8]
-
For hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), increase the temperature (e.g., from room temperature to 60-80°C), or extend the exposure time.[5][9]
-
Always ensure your analytical method is capable of detecting small changes.
Q6: My sample shows almost complete degradation immediately after adding the stress agent. How can I control the reaction?
A6: This indicates the stress conditions are too harsh. You should reduce the severity to achieve a target degradation of 5-20%.[6][7][10]
-
For hydrolysis: Decrease the acid or base concentration, lower the temperature, or shorten the reaction time. You can take time points at very short intervals (e.g., 0, 5, 15, 30 minutes) to capture the degradation profile.
Q7: My chromatogram shows poor separation between the parent compound and a degradation product. How can I improve the resolution?
A7: Optimizing your HPLC method is necessary.
-
Mobile Phase: Adjust the pH of the mobile phase or change the organic solvent (e.g., from acetonitrile to methanol or vice versa).
-
Gradient: Modify the gradient slope to provide more separation power where the peaks of interest are eluting.
-
Column: Try a different column chemistry (e.g., C18, Phenyl-Hexyl) or a column with a different particle size or length.
Q8: How can I be sure that a new peak in my chromatogram is a degradation product and not an artifact from the buffer or solvent?
A8: Always run control samples in parallel.[7] This includes a "placebo" sample containing only the stress agent (e.g., acid and solvent) and a control sample of the drug substance in the solvent without the stress agent. Any peaks appearing in the stressed sample but not in the controls are likely degradation products.
Predicted Stability and Degradation Products
The following table summarizes the expected qualitative stability and the most likely primary degradation product of this compound under forced degradation conditions.
| Stress Condition | Reagents and Parameters | Expected Stability | Potential Primary Degradation Product |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60°C) | Potentially Unstable | 6-(4-methoxyphenyl)pyridazin-3(2H)-one |
| Neutral Hydrolysis | Water, heated (e.g., 80°C) | Likely Stable | Minimal to no degradation expected |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, heated (e.g., 60°C) | Potentially Unstable | 6-(4-methoxyphenyl)pyridazin-3(2H)-one |
Experimental Protocols
Below is a generalized protocol for conducting a forced degradation study to assess the stability of this compound under different pH conditions.
Objective: To evaluate the stability of this compound in acidic, basic, and neutral solutions and to develop a stability-indicating HPLC method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
HPLC grade water, acetonitrile, and methanol
-
Suitable HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
HPLC system with UV or DAD detector
-
pH meter, water bath or oven
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
-
Acid Hydrolysis:
-
Add a known volume of the stock solution to an equal volume of 0.1 M HCl in a flask.
-
Keep the solution at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.
-
If no degradation is seen, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH as the stress agent and 0.1 M HCl for neutralization.
-
If no degradation is seen, repeat with 1 M NaOH.
-
-
Neutral Hydrolysis:
-
Add a known volume of the stock solution to an equal volume of water.
-
Heat the solution at a higher temperature (e.g., 80°C) and collect samples at time points as described above. Dilute directly with the mobile phase before analysis.
-
-
Control Samples:
-
Prepare a control sample by diluting the stock solution in the analysis solvent without any stress agent and keep it at room temperature.
-
Prepare blank solutions of the stressed media (acid and base) without the drug substance and subject them to the same conditions.
-
-
HPLC Analysis:
-
Analyze all samples using a developed stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Check for peak purity of the parent compound using a Diode Array Detector (DAD) to ensure it is not co-eluting with any degradants.
-
Visualizations
The following diagrams illustrate the experimental workflow and a potential degradation pathway.
Caption: General workflow for conducting a forced degradation study under different pH conditions.
Caption: The most likely degradation pathway via hydrolysis of the chloro group.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ijpsr.com [ijpsr.com]
- 3. scispace.com [scispace.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. rjptonline.org [rjptonline.org]
- 6. sgs.com [sgs.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 9. pharmadekho.com [pharmadekho.com]
- 10. pharmtech.com [pharmtech.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Pyridazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the poor aqueous solubility of pyridazine compounds during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My pyridazine compound is showing poor solubility in my aqueous assay buffer. What are the initial steps I should take?
A1: Poor aqueous solubility is a frequent challenge with pyridazine derivatives. Initial troubleshooting should involve a systematic evaluation of simple formulation adjustments. First, determine the physicochemical properties of your compound, such as its pKa and LogP, as these will guide your strategy. For basic pyridazine compounds, adjusting the pH of the buffer to be at least two units below the pKa of the most basic nitrogen can significantly improve solubility by promoting salt formation in situ. Additionally, the use of a co-solvent like dimethyl sulfoxide (DMSO) is a common starting point for preparing stock solutions, but care must be taken to keep the final concentration in your assay low (typically <1%) to avoid artifacts.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of the pyridazine compound into my aqueous buffer. What is causing this and how can I prevent it?
A2: This is a common phenomenon known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is introduced into an aqueous medium where its solubility is much lower. The rapid change in solvent polarity causes the compound to crash out of solution. To mitigate this, you can try several approaches:
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Slower addition and rapid mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This helps to disperse the compound quickly and avoid localized high concentrations that trigger precipitation.
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Lowering the concentration of the stock solution: If feasible, use a more dilute stock solution to reduce the magnitude of the solvent polarity change upon dilution.
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Pre-warming the aqueous buffer: Gently warming the buffer can sometimes increase the kinetic solubility of the compound, allowing it to remain in solution longer. However, be mindful of the thermal stability of your compound.
Q3: Are there more advanced strategies to permanently improve the aqueous solubility of my pyridazine compound?
A3: Yes, several chemical and formulation strategies can be employed for a more robust improvement in aqueous solubility. These include:
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Salt Formation: For pyridazine compounds with a basic nitrogen atom, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate) is a highly effective method to increase aqueous solubility.[1]
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Prodrug Synthesis: A prodrug is a bioreversible derivative of a drug molecule.[2] By attaching a polar moiety (e.g., a phosphate group) to the pyridazine compound, its aqueous solubility can be dramatically increased. This moiety is then cleaved in vivo to release the active parent drug.
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Use of Solubility Enhancers:
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Co-solvents: Employing a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol) can enhance the solubility of hydrophobic compounds.[3]
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Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate poorly soluble molecules, forming inclusion complexes that have enhanced aqueous solubility.[3]
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Surfactants: Above their critical micelle concentration, surfactants form micelles that can solubilize hydrophobic compounds in their core.
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Troubleshooting Guides
Issue 1: My pyridazine compound precipitates out of solution during a cell-based assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Exceeding Solubility Limit | Determine the kinetic solubility of your compound in the final assay medium. | Establishes the maximum concentration that can be used without precipitation. |
| Interaction with Media Components | Test the solubility of your compound in simpler buffers (e.g., PBS) versus the complete cell culture medium to identify potential interactions. | Identifies if serum proteins or other media components are causing precipitation. |
| pH Shift | Measure the pH of the final assay medium after adding your compound. Some compounds can alter the pH, affecting their own solubility. | Ensures the final pH is optimal for both compound solubility and cell health. |
| Temperature Effects | If the assay involves temperature changes (e.g., moving from a 37°C incubator to a room temperature plate reader), assess for temperature-dependent precipitation. | Determines if maintaining a constant temperature is necessary to prevent precipitation. |
Issue 2: Inconsistent results in biochemical assays due to poor solubility.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Micro-precipitation | Visually inspect the assay plate for any signs of turbidity or solid particles. Consider using a nephelometer to detect sub-visible precipitation. | Confirms if undissolved compound is present, which can lead to variable results. |
| Adsorption to Labware | Test for loss of compound from solution when incubated in the assay plates without the biological target. | Quantifies the extent of non-specific binding to plasticware. Using low-binding plates may be necessary. |
| Incomplete Dissolution of Stock | Ensure your stock solution is fully dissolved before use. Gentle warming and vortexing can help. | A clear, homogenous stock solution is crucial for accurate and reproducible dilutions. |
| Aggregation | Use dynamic light scattering (DLS) to check for the presence of compound aggregates in your assay buffer. | Identifies if the compound is forming aggregates, which can affect its interaction with the target protein. |
Data Presentation
Physicochemical Properties of Pyridazine and a Representative Derivative
The solubility of pyridazine compounds is highly dependent on their substitution pattern. The parent pyridazine ring is miscible with water, but the addition of lipophilic substituents can dramatically decrease aqueous solubility.[4]
| Property | Pyridazine | 6-Phenyl-3(2H)-pyridazinone |
| Molecular Formula | C₄H₄N₂ | C₁₀H₈N₂O |
| Molar Mass | 80.09 g/mol | 172.18 g/mol |
| pKa | 2.0 | Not Reported |
| LogP | 0.49 | Not Reported |
| Aqueous Solubility | Miscible | 1.26 x 10⁻⁵ (mole fraction at 318.2 K) |
Solubility of 6-Phenyl-3(2H)-pyridazinone in Various Solvents
The following table summarizes the mole fraction solubility (xₑ) of 6-phenyl-3(2H)-pyridazinone in different pharmaceutical solvents at 318.2 K, highlighting the significant impact of the solvent system on solubility.
| Solvent | Mole Fraction Solubility (xₑ) at 318.2 K |
| Water | 1.26 x 10⁻⁵ |
| Methanol | 5.18 x 10⁻³ |
| Ethanol | 8.22 x 10⁻³ |
| Isopropyl Alcohol (IPA) | 1.44 x 10⁻² |
| Propylene Glycol (PG) | 1.50 x 10⁻² |
| 1-Butanol | 2.11 x 10⁻² |
| 2-Butanol | 2.18 x 10⁻² |
| Ethyl Acetate (EA) | 6.81 x 10⁻² |
| Transcutol® | 3.46 x 10⁻¹ |
| Polyethylene Glycol-400 (PEG-400) | 4.12 x 10⁻¹ |
| Dimethyl Sulfoxide (DMSO) | 4.73 x 10⁻¹ |
Data sourced from a study on the solubility of 6-phenyl-3(2H)-pyridazinone.[5]
Impact of Salt Formation on Aqueous Solubility: The Case of Minaprine
| Compound Form | Physical State | Aqueous Solubility |
| Minaprine Free Base | Oil | Very Poor |
| Minaprine Dihydrochloride | Crystalline Solid | Excellent |
Experimental Protocols
Protocol 1: Preparation of a Pyridazine Hydrochloride Salt
This protocol describes a general method for the preparation of a hydrochloride salt of a basic pyridazine compound to enhance its aqueous solubility.
Materials:
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Basic pyridazine compound
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Anhydrous diethyl ether or another suitable non-polar solvent
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Concentrated hydrochloric acid
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Anhydrous sodium sulfate or magnesium sulfate
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Reaction flask
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Stir bar
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Dropping funnel
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Ice bath
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Büchner funnel and filter paper
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Vacuum desiccator
Procedure:
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Dissolve the basic pyridazine compound in a minimal amount of anhydrous diethyl ether in a reaction flask equipped with a stir bar.
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Cool the solution in an ice bath.
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Slowly add a slight excess of concentrated hydrochloric acid dropwise to the stirred solution.
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Observe the precipitation of the hydrochloride salt.
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Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.
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Collect the precipitated salt by vacuum filtration using a Büchner funnel.
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Wash the salt with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
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Dry the salt under vacuum in a desiccator containing a drying agent to remove residual solvent.
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Characterize the resulting salt by melting point, NMR, and elemental analysis to confirm its identity and purity.
Protocol 2: Preparation of a Water-Soluble Phosphate Prodrug of a Hydroxy-Pyridazine Derivative (Representative Protocol)
This protocol outlines a representative method for the synthesis of a water-soluble phosphate prodrug from a pyridazine compound bearing a hydroxyl group.
Materials:
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Hydroxy-pyridazine derivative
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Dibenzyl diisopropylphosphoramidite
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1H-Tetrazole
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m-Chloroperoxybenzoic acid (m-CPBA)
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Dichloromethane (DCM), anhydrous
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Palladium on carbon (10%)
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Methanol
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Sodium hydroxide solution (1 M)
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Silica gel for column chromatography
Procedure:
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Phosphitylation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the hydroxy-pyridazine derivative and 1H-tetrazole in anhydrous DCM.
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Cool the solution to 0°C and add dibenzyl diisopropylphosphoramidite dropwise.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
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Oxidation: Cool the reaction mixture back to 0°C and add m-CPBA portion-wise. Stir for 1-2 hours at 0°C.
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Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting dibenzyl phosphate ester by silica gel column chromatography.
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Deprotection (Hydrogenolysis): Dissolve the purified dibenzyl phosphate ester in methanol.
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Add palladium on carbon (10%) and stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
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Neutralize the filtrate with a 1 M sodium hydroxide solution to form the disodium salt of the phosphate prodrug.
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Concentrate the solution under reduced pressure to obtain the crude water-soluble prodrug.
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The prodrug can be further purified by recrystallization or preparative HPLC.
Protocol 3: High-Throughput Kinetic Solubility Assay
This protocol describes a high-throughput method to determine the kinetic solubility of pyridazine compounds in an aqueous buffer.
Materials:
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Test pyridazine compounds in DMSO (e.g., 10 mM stock solutions)
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Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
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96-well microplates (clear, flat-bottom for UV analysis; black for nephelometry)
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Automated liquid handler or multichannel pipettes
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Plate shaker
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Plate reader (UV-Vis spectrophotometer or nephelometer)
Procedure:
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Plate Preparation: Using a liquid handler or multichannel pipette, dispense the aqueous buffer into the wells of a 96-well plate.
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Compound Addition: Add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution of each test compound to the buffer-containing wells to achieve the desired final concentration. Include wells with buffer and DMSO only as a negative control.
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Incubation: Seal the plate and shake it at a controlled speed (e.g., 300 rpm) at room temperature for a defined period (e.g., 1-2 hours) to allow the system to reach equilibrium.
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Measurement (Nephelometry): Place the plate in a nephelometer and measure the light scattering in each well. An increase in light scattering compared to the control indicates the presence of precipitated compound. The highest concentration that does not show a significant increase in scattering is considered the kinetic solubility.
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Measurement (UV-Vis after Filtration): Alternatively, after incubation, filter the contents of each well through a 96-well filter plate into a new UV-transparent 96-well plate.
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Measure the absorbance of the filtrate at the λmax of each compound.
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Calculate the concentration of the dissolved compound using a pre-established calibration curve. The measured concentration is the kinetic solubility.
Mandatory Visualizations
Caption: High-throughput kinetic solubility screening workflow.
Caption: Strategies for enhancing pyridazine compound solubility.
Caption: Simplified JNK1 signaling pathway and inhibition.
References
Technical Support Center: Scale-Up of 3-Chloro-6-(4-methoxyphenyl)pyridazine Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of 3-Chloro-6-(4-methoxyphenyl)pyridazine. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
Issue: Low or No Product Yield
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?
A1: Low or no yield in the Suzuki-Miyaura coupling of 3,6-dichloropyridazine with 4-methoxyphenylboronic acid is a common challenge, often related to the reactivity of the starting materials and the integrity of the catalytic system. Key factors to investigate include:
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Catalyst and Ligand Integrity: The palladium catalyst is central to the reaction's success. Ensure you are using a high-quality catalyst and that it has been stored under appropriate inert conditions. For chloro-heteroaromatic compounds, standard catalysts like Pd(PPh₃)₄ may not be sufficiently active. Consider using more electron-rich and bulky phosphine ligands such as SPhos or XPhos, which can facilitate the challenging oxidative addition step with the C-Cl bond.[1]
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Reaction Conditions: Temperature and reaction time are critical. These reactions often require elevated temperatures (e.g., 90-100 °C) to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to ensure the reaction has gone to completion.[1]
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Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure that the reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that degassed solvents are used.[1]
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Purity of Starting Materials: Impurities in the 3,6-dichloropyridazine or 4-methoxyphenylboronic acid can inhibit the catalyst. Ensure the purity of your starting materials.
Issue: Formation of Significant By-products
Q2: I am observing significant impurities alongside my desired product. What are the common by-products in this reaction and how can I minimize their formation?
A2: Several by-products can form during the Suzuki-Miyaura coupling. Identifying these can help in optimizing the reaction conditions. Common by-products include:
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Homocoupling of Boronic Acid: Formation of 4,4'-dimethoxybiphenyl from the coupling of two molecules of 4-methoxyphenylboronic acid. This is often promoted by the presence of oxygen.
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Solution: Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere.
-
-
Protodeboronation: The boronic acid can be converted back to anisole. This can occur in the presence of water or other protic sources.
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Solution: Use anhydrous solvents and reagents.
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Double Suzuki Coupling: Formation of 3,6-bis(4-methoxyphenyl)pyridazine. This occurs if the second chlorine atom on the pyridazine ring reacts.
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Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the boronic acid (e.g., 1.1 equivalents) is common, but a large excess should be avoided. Lowering the reaction temperature or time might also favor the mono-coupling product.
-
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Dehalogenation: Reduction of the starting material 3,6-dichloropyridazine to 3-chloropyridazine.
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Solution: This can be caused by certain impurities or side reactions with the solvent or base. Ensure high-purity starting materials and consider screening different solvents.
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Issue: Difficulties in Product Purification
Q3: I am struggling to purify the final product. What are the common challenges and effective purification strategies?
A3: Purification of this compound can be challenging due to the presence of structurally similar by-products and residual palladium.
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Removal of Palladium: Residual palladium can be difficult to remove by standard chromatography.
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Solution: After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a sulfur-containing reagent like sodium bisulfite or thiourea, which can help to scavenge palladium. Alternatively, filtering the crude product through a pad of Celite® can help in removing some of the catalyst.
-
-
Chromatographic Separation: Co-elution of the desired product with by-products such as the homocoupled 4,4'-dimethoxybiphenyl or the double-coupled product can occur.
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Solution: Optimize the solvent system for column chromatography. A gradient elution using a mixture of hexanes and ethyl acetate is often effective. If separation is still difficult, consider recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).
-
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Product Isolation: The product may be highly soluble in common workup solvents, leading to losses during extraction.
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Solution: Minimize the volume of solvent used for extraction and perform multiple extractions with smaller volumes.
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Frequently Asked Questions (FAQs)
Q4: What is the optimal catalyst system for the Suzuki-Miyaura coupling of 3,6-dichloropyridazine?
A4: While various palladium catalysts can be used, for less reactive aryl chlorides like 3,6-dichloropyridazine, more advanced catalyst systems are often necessary for high yields, especially at scale. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos is often recommended. For initial lab-scale synthesis, Pd(PPh₃)₄ can be effective but may require higher catalyst loading and longer reaction times.
Q5: How critical is the choice of base and solvent for this reaction?
A5: The choice of base and solvent is crucial. An inorganic base is required to activate the boronic acid for transmetalation. Potassium carbonate (K₂CO₃) is commonly used and generally effective. Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be screened for improved results. The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. A mixture of a non-polar aprotic solvent like 1,4-dioxane or toluene with water (e.g., a 4:1 ratio) is a common choice.
Q6: Can this reaction be performed under microwave irradiation to speed up the process?
A6: Yes, microwave-assisted synthesis can be a very effective method to accelerate the Suzuki-Miyaura coupling of heteroaryl chlorides. Microwave heating can significantly reduce reaction times from hours to minutes and may also improve yields by minimizing the formation of certain by-products. However, direct transfer of thermally heated conditions to a microwave reactor may require re-optimization of parameters like temperature, time, and catalyst loading.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Purity of this compound
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst (mol%) | Pd(PPh₃)₄ (5%) | Pd(OAc)₂/SPhos (2%) | Pd/C (10%) | Higher yields and faster reactions are often observed with more active catalysts like Pd(OAc)₂/SPhos. |
| Base | Na₂CO₃ | K₂CO₃ | K₃PO₄ | K₃PO₄ is often a good choice for challenging couplings, but K₂CO₃ is a cost-effective and generally reliable option. |
| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF | Dioxane/H₂O is a common and effective solvent system. DMF can also be used but may require higher temperatures for water removal. |
| Temperature (°C) | 80 | 100 | 120 | Increasing temperature generally increases the reaction rate, but may also lead to more by-products. An optimal temperature is typically around 100°C. |
| Typical Yield (%) | 60-75% | 80-95% | 50-70% | Optimized conditions with a potent catalyst system can lead to yields exceeding 90%. |
| Purity (by HPLC, %) | >95% | >98% | >95% | Higher purity is often achieved with optimized conditions that minimize side reactions. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 3,6-dichloropyridazine (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Isolating 4-Chloro-2-Fluoro-3-Substituted-Phenylboronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloro-2-fluoro-3-substituted-phenylboronic acids. The following information addresses specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My yield is low after the aqueous workup. How can I improve the recovery of the boronic acid from the water-miscible organic solvent mixture?
A: Low yields are often due to the partial solubility of the boronic acid in the aqueous phase. To improve recovery, you can add a salt, such as sodium chloride, to the water/water-miscible solvent mixture. This "salting-out" effect decreases the solubility of the organic compound in the aqueous layer, forcing it into the organic layer and improving the partition.[1] This method has been shown to increase the yield of 4-chloro-2-fluoro-3-methoxyphenylboronic acid to over 80-90%.[1][2]
Q2: The isolated crude product is an oil or a gooey solid that is difficult to handle and purify. What steps can I take?
A: Boronic acids can often be oily or amorphous, potentially due to the presence of impurities or the formation of oligomeric anhydrides (boroxines).[3] Several techniques can be employed to obtain a solid product:
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Trituration: Attempt to solidify the material by stirring or sonicating it with a non-polar solvent in which the desired product is insoluble, but the impurities are soluble (e.g., hexane or diethyl ether).[4][5]
-
Derivatization: Convert the boronic acid into a more stable and often crystalline derivative. Reacting the crude product with diethanolamine can form a stable adduct that may precipitate from a solvent like ether.[5][6] This adduct can often be purified and the free boronic acid can be regenerated later.
-
Freezing: Some oily products may solidify when stored in a freezer for an extended period.[3]
Q3: I am struggling with purifying my boronic acid using standard silica gel column chromatography. The compound either streaks badly or seems to decompose on the column. What are my options?
A: This is a common problem as boronic acids are Lewis acidic and can interact strongly with the acidic silanol groups on standard silica gel, leading to decomposition or poor separation.[5] Consider these alternatives:
-
Neutral Alumina Chromatography: Using a neutral stationary phase like alumina can prevent the degradation of acid-sensitive boronic acids.[4]
-
Boric Acid-Treated Silica Gel: Impregnating the silica gel with boric acid can suppress the over-adsorption and decomposition of boronic esters, facilitating their purification.[7]
-
Reverse-Phase Chromatography (C18): This can be an effective alternative, although some boronic acids may still exhibit poor retention or peak shape. Method development, including adjusting the pH of the mobile phase, is often necessary.[5][8]
-
Conversion to an Ester: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before chromatography can significantly improve its stability on silica gel.[5]
Q4: What are the typical impurities I should expect, and how can they be removed?
A: Common impurities can include unreacted starting materials, homo-coupled dimers of the starting material, or des-halo compounds.[4] The purification method depends on the nature of the impurity:
-
Acid/Base Extraction: Boronic acids are acidic and can be extracted into a basic aqueous solution (e.g., NaOH). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by re-acidification to precipitate the pure boronic acid.[5][9] This method is less effective if impurities are also acidic.
-
Recrystallization: If a solid product can be obtained, recrystallization is an excellent method for removing minor impurities. Solvents like benzene, dichloroethane, or ethyl acetate have been reported to be effective.[4]
-
Derivatization: As mentioned in Q2, forming a crystalline derivative like a diethanolamine adduct can be an effective purification strategy.[5][6]
Data Presentation
Table 1: Comparison of Isolation Methods for 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (PBA)
| Isolation Method | Organic Solvent | Additive | Reported Yield | Reference |
| Standard Extraction | Ethyl Acetate | None | Not specified | [1] |
| Salting-Out Extraction | Acetonitrile (MeCN) | NaCl | 80.3% | [1][2] |
| Salting-Out Extraction | Acetonitrile (MeCN) | NaCl | >90% | [1] |
| Crystallization | Not specified | - | Not specified | [1] |
Experimental Protocols & Workflows
General Experimental Workflow
The overall process for synthesizing and isolating these compounds typically involves lithiation of a substituted benzene, quenching with a borate ester, hydrolysis, and subsequent purification.
Caption: General workflow for synthesis and isolation.
Protocol 1: Isolation via Salting-Out Assisted Liquid-Liquid Extraction
This protocol is adapted from methods described for isolating 4-chloro-2-fluoro-3-methoxyphenylboronic acid.[1][2]
-
Reaction Quench & Hydrolysis: Following the reaction with the electrophilic borate, cool the reaction mixture (e.g., to 0°C) and carefully add aqueous acid (e.g., 37% HCl) to hydrolyze the boronic acid derivative.
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Add a water-miscible organic solvent like acetonitrile (MeCN) if not already the primary solvent.
-
Salting-Out: Add a saturated salt solution or solid salt (e.g., NaCl) to the mixture to decrease the solubility of the product in the aqueous layer.
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer containing the desired boronic acid.
-
Re-extraction: Extract the aqueous layer with additional portions of the organic solvent (e.g., 2x) to maximize recovery.
-
Combine & Concentrate: Combine all organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.
Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation
This method is useful when the boronic acid is difficult to crystallize or purify by chromatography.[5][6]
-
Dissolution: Dissolve the crude boronic acid in a minimal amount of a suitable solvent, such as diethyl ether.
-
Adduct Formation: Add diethanolamine (approx. 1.1 equivalents) to the solution and stir at room temperature.
-
Precipitation: The DEA-boronate adduct, which is often a stable, crystalline solid, should precipitate out of the solution. The process can be aided by cooling the mixture.
-
Isolation: Collect the solid precipitate by filtration and wash with cold solvent (e.g., diethyl ether) to remove soluble impurities.
-
Regeneration (Optional): The pure boronic acid can be regenerated by treating the DEA adduct with an acid (e.g., HCl) and extracting the free boronic acid into an organic solvent.
Troubleshooting Guide
This flowchart provides a logical pathway for addressing common purification challenges.
References
- 1. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 2. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling of Electron-Rich Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on catalyst selection, troubleshooting, and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of challenging electron-rich aryl chlorides.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of electron-rich aryl chlorides so challenging?
A1: The primary challenge lies in the initial oxidative addition step of the catalytic cycle. Electron-donating groups on the aryl chloride increase the electron density of the carbon-chlorine (C-Cl) bond, making it stronger and less susceptible to cleavage by the palladium(0) catalyst. This slow oxidative addition is often the rate-limiting step of the reaction.[1][2]
Q2: What are the most effective types of catalysts for coupling electron-rich aryl chlorides?
A2: Highly active catalyst systems are required. The most successful catalysts for this transformation typically involve a palladium precursor combined with bulky and electron-rich ligands. Key classes of ligands include:
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Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are widely recognized for their effectiveness in coupling electron-rich and sterically hindered aryl chlorides. Their steric bulk promotes the formation of a highly reactive monoligated palladium(0) species, while their electron-rich nature facilitates the oxidative addition step.
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N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable and highly active palladium complexes. They have shown excellent performance in the coupling of unreactive aryl chlorides.[3][4][5][6]
-
Palladacycle Precatalysts: These are stable, pre-formed palladium(II) complexes that readily generate the active palladium(0) catalyst under the reaction conditions. They offer high activity and are often effective at very low catalyst loadings.[7][8][9]
Q3: How do I choose the best ligand from the Buchwald family (e.g., SPhos vs. XPhos)?
A3: While both SPhos and XPhos are excellent choices, their performance can be substrate-dependent. SPhos is known for its high activity, often enabling reactions at lower temperatures. XPhos, being even bulkier, can sometimes be more effective for particularly sterically hindered substrates. A good starting point is to screen both ligands to determine the optimal choice for your specific reaction.
Q4: What is the best base and solvent combination for these reactions?
A4: The choice of base and solvent is crucial and often interdependent.
-
Bases: Moderately strong inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) is a very common and effective choice. Cesium carbonate (Cs₂CO₃) is also widely used and can be more effective in some cases, though it is more expensive. Weaker bases like potassium carbonate (K₂CO₃) may also be sufficient, particularly with more reactive boronic acids.
-
Solvents: Anhydrous ethereal solvents such as dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons like toluene, are commonly used. Often, a small amount of water is added to the reaction mixture, which can facilitate the transmetalation step. However, for substrates prone to hydrodehalogenation, completely anhydrous conditions may be beneficial.
Q5: Should I use a boronic acid or a boronic ester?
A5: Boronic acids are generally more reactive than their corresponding esters.[3] However, boronic esters offer greater stability and are less prone to side reactions like protodeboronation, which can be a significant issue with electron-rich or heteroaryl boronic acids.[6] If you are experiencing issues with boronic acid decomposition, switching to a pinacol or neopentylglycol boronic ester is a recommended strategy.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of electron-rich aryl chlorides and provides specific recommendations for resolving them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient Oxidative Addition: The catalyst system is not active enough to cleave the strong C-Cl bond. 2. Catalyst Deactivation: The active Pd(0) species is being oxidized or aggregating into inactive palladium black. 3. Poor Reagent Quality: Degradation of the boronic acid, aryl chloride, or solvent impurities. | 1. Switch to a more active ligand: If using a general-purpose ligand, switch to a bulky, electron-rich dialkylbiaryl phosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. 2. Use a precatalyst: Employ a palladacycle or a commercially available precatalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species. 3. Increase reaction temperature: Cautiously increase the temperature in 10-20 °C increments. 4. Ensure rigorous inert atmosphere: Thoroughly degas all solvents and reagents to prevent catalyst oxidation. 5. Use fresh, high-purity reagents. |
| Significant Dehalogenation of the Aryl Chloride | 1. Presence of a Hydride Source: Certain bases or impurities in the solvent can act as hydride donors. 2. Slow Transmetalation: If the transmetalation step is slow, the intermediate aryl-palladium(II) halide complex has more time to undergo side reactions. | 1. Screen different bases: Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃. 2. Use anhydrous, high-purity solvents. 3. Switch to a boronic ester: Boronic esters can sometimes accelerate transmetalation. 4. Increase the concentration of the boronic acid/ester. |
| Homocoupling of the Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. 2. Excess Pd(II) at the start of the reaction: Using a Pd(II) precursor without efficient reduction to Pd(0) can lead to homocoupling. | 1. Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated. 2. Use a Pd(0) precatalyst: Start with a Pd(0) source or a precatalyst that rapidly generates the active species. 3. Slow addition of the boronic acid: In some cases, adding the boronic acid slowly to the reaction mixture can minimize homocoupling. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be slowly degrading over the course of the reaction. 2. Protodeboronation of the Boronic Acid: The boronic acid is being consumed by hydrolysis. | 1. Use a more robust ligand: Buchwald-type ligands are known for their stability. 2. Consider a lower catalyst loading: High catalyst concentrations can sometimes lead to faster aggregation and deactivation. 3. Use a boronic ester instead of a boronic acid. 4. Use a slight excess of the boronic acid/ester (1.2-1.5 equivalents). |
Data Presentation: Catalyst Performance in the Suzuki Coupling of Electron-Rich Aryl Chlorides
The following tables summarize reaction conditions and yields for the Suzuki coupling of representative electron-rich aryl chlorides with various catalyst systems. This data is intended to serve as a starting point for reaction optimization.
Table 1: Suzuki Coupling of 4-Chloroanisole with Phenylboronic Acid
| Catalyst System | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 2 | 4 | K₃PO₄ (2) | Toluene | 100 | 18 | 98 | J. Am. Chem. Soc. 2008, 130, 6686 |
| Pd₂(dba)₃ / XPhos | 2 | 4 | K₃PO₄ (2) | t-BuOH | 100 | 2 | 97 | J. Am. Chem. Soc. 2006, 128, 13016 |
| PEPPSI-IPr | 2 | - | K₃PO₄ (2) | Dioxane | 80 | 18 | 95 | Organometallics 2006, 25, 1125 |
| [Pd(cinnamyl)Cl]₂ / RuPhos | 1 | 2 | K₃PO₄ (2) | Dioxane | 100 | 24 | 96 | J. Am. Chem. Soc. 2008, 130, 13552 |
Table 2: Suzuki Coupling of 2-Chlorotoluene with Phenylboronic Acid
| Catalyst System | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 2 | 4 | K₃PO₄ (2) | Toluene | 100 | 18 | 95 | J. Am. Chem. Soc. 2008, 130, 6686 |
| Pd₂(dba)₃ / XPhos | 2 | 4 | K₃PO₄ (2) | t-BuOH | 100 | 2 | 94 | J. Am. Chem. Soc. 2006, 128, 13016 |
| PEPPSI-IPr | 2 | - | K₃PO₄ (2) | Dioxane | 80 | 18 | 92 | Organometallics 2006, 25, 1125 |
| [Pd(cinnamyl)Cl]₂ / RuPhos | 1 | 2 | K₃PO₄ (2) | Dioxane | 100 | 24 | 93 | J. Am. Chem. Soc. 2008, 130, 13552 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Electron-Rich Aryl Chloride using a Buchwald Ligand
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Electron-Rich Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and degassed water via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 18-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Yield Synthesis of 4-Methoxy-4'-methylbiphenyl
This protocol is an example of a specific application for the coupling of an electron-rich aryl chloride.
Materials:
-
4-Chloroanisole (1.0 mmol, 142.6 mg)
-
4-Methylphenylboronic Acid (1.2 mmol, 163.0 mg)
-
Pd(OAc)₂ (0.01 mmol, 2.2 mg)
-
SPhos (0.02 mmol, 8.2 mg)
-
K₃PO₄ (2.0 mmol, 424.6 mg)
-
Anhydrous, degassed Toluene (4 mL)
-
Degassed Water (0.4 mL)
Procedure:
-
Follow the general procedure outlined in Protocol 1, using the specified reagents and quantities.
-
The reaction is typically complete within 18 hours, affording the desired product in high yield (>95%).
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki coupling reaction.
Caption: Logical workflow for catalyst and condition selection.
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]
Technical Support Center: Preparation of 3-Chloro-6-(2-hydroxyphenyl)-pyridazines
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the synthesis of 3-chloro-6-(2-hydroxyphenyl)-pyridazines. Below you will find troubleshooting guides, frequently asked questions, experimental protocols, and relevant pathway diagrams to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 3-chloro-6-(2-hydroxyphenyl)-pyridazines?
A1: 3-Chloro-6-(2-hydroxyphenyl)-pyridazines are primarily used as key intermediates in the synthesis of pharmacologically active compounds.[1] Specifically, they are precursors for 3-[2-(3-substituted amino-2-hydroxypropoxy)phenyl]-6-hydrazinopyridazine derivatives, which exhibit β-adrenergic blocking and vasodilator activities, making them useful as antihypertensive agents.[1]
Q2: What is the most common synthetic route for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazine?
A2: The most common and efficient method is the reaction of a 6-(2-hydroxyphenyl)-3(2H)-pyridazinone with a mixture of phosphorus oxychloride (POCl₃) and a disubstituted formamide, such as dimethylformamide (DMF).[1] This combination of reagents is often referred to as the Vilsmeier reagent.[1]
Q3: Is it necessary to protect the phenolic hydroxyl group during the chlorination reaction?
A3: No, a significant advantage of the described process using phosphorus oxychloride and a disubstituted formamide is that the phenolic hydroxy group does not require protection.[1] This simplifies the overall synthetic sequence by avoiding additional protection and deprotection steps.
Q4: What are the typical yields for this synthesis?
A4: The process is known to be high-yielding. Crude yields can be as high as 96%, with yields after purification around 80%.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Suboptimal Reaction Temperature: The reaction is temperature-sensitive. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to degradation. 2. Moisture in Reagents: Phosphorus oxychloride is highly reactive with water. Contamination can decompose the reagent and inhibit the reaction. 3. Poor Quality Starting Material: Impurities in the 6-(2-hydroxyphenyl)-3(2H)-pyridazinone can lead to side reactions and lower the yield.[2] | 1. Optimize Temperature: Ensure the reaction mixture is heated to the recommended temperature range of 75-90°C and maintained for the specified duration (e.g., 4-5 hours).[1] 2. Use Anhydrous Conditions: Use dry glassware and ensure all reagents, especially phosphorus oxychloride and dimethylformamide, are anhydrous. 3. Purify Starting Material: If the purity of the starting pyridazinone is questionable, consider recrystallizing it before use. |
| Formation of Unexpected Byproducts | 1. Side Reactions: Impurities in the starting materials or reagents can lead to the formation of byproducts.[2] 2. Reaction Temperature Too High: Excessive heat can cause decomposition of the product or promote side reactions. | 1. Analyze Starting Materials: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). 2. Control Temperature Carefully: Use a controlled heating mantle and monitor the internal reaction temperature throughout the process. |
| Difficulty in Product Isolation/Purification | 1. Improper Quenching: Adding the reaction mixture to water that is not sufficiently cold can lead to the formation of an oily product that is difficult to filter. 2. Inefficient Extraction or Recrystallization: The choice of solvent and the procedure for extraction and recrystallization are crucial for obtaining a pure product. | 1. Controlled Quenching: Pour the cooled reaction mixture slowly into a vigorously stirred vessel of ice-cold water, ensuring the temperature of the quenched solution remains below 35-40°C.[1] 2. Follow Purification Protocol: For purification, continuous extraction with ethyl acetate or recrystallization from a dimethylformamide/isopropanol solvent system has proven effective.[1] |
Quantitative Data Summary
The following table summarizes the quantitative data from a representative synthesis of 3-chloro-6-(2-hydroxyphenyl)-pyridazine as described in the literature.[1]
| Parameter | Value |
| Starting Material | 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone |
| Reagents | Phosphorus oxychloride, Dimethylformamide |
| Reaction Temperature | 85°C |
| Reaction Time | 4.5 hours |
| Crude Product Yield | 96% |
| Purified Product Yield | 80% (from crude) |
Experimental Protocols
Synthesis of 3-chloro-6-(2-hydroxyphenyl)-pyridazine[1]
-
Reagent Preparation: In a suitable reaction vessel, cool 85 ml of dimethylformamide (DMF). Slowly add phosphorus oxychloride (POCl₃) while maintaining the solution temperature below 60°C.
-
Addition of Starting Material: To the cold mixture of POCl₃ and DMF, rapidly add 30 g (0.16 mol) of 6-(2-hydroxyphenyl)-3(2H)-pyridazinone in several portions.
-
Reaction: Heat the reaction mixture to 85°C and maintain this temperature for 4.5 hours with continuous stirring.
-
Quenching: Cool the mixture to 35°C. In a separate container, prepare 1 liter of ice-cold water. Pour the reaction mixture into the ice-cold water while ensuring the temperature of the quenched solution does not exceed 35°C.
-
Isolation of Crude Product: A precipitate will form. Collect the solid by filtration, wash it thoroughly with water, and dry it to obtain the crude 3-chloro-6-(2-hydroxyphenyl)-pyridazine.
-
Purification (Method A - Extraction): The crude product can be purified by continuous extraction with 350 ml of ethyl acetate for 1.5 hours. The product precipitates from the ethyl acetate solution upon cooling.
-
Purification (Method B - Recrystallization): Dissolve 100 g of the crude product in 250 ml of hot dimethylformamide (100°C). Add 200 ml of warm (60°C) isopropanol with mixing. Allow the mixture to cool to 10°C to crystallize the product. Filter the crystals, wash with 2-propanol, and dry to obtain the pure 3-chloro-6-(2-hydroxyphenyl)-pyridazine.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of 3-chloro-6-(2-hydroxyphenyl)-pyridazine.
Associated Signaling Pathway
The downstream products of 3-chloro-6-(2-hydroxyphenyl)-pyridazine act as β-adrenergic blockers and vasodilators. The diagram below illustrates the general signaling pathway affected by β-blockers.
Caption: Simplified signaling pathway of a β-adrenergic blocker in a cardiac myocyte.
References
Validation & Comparative
A Comparative Analysis of Pyridazine-Based Energetic Materials: A New Frontier in High-Performance Explosives
For researchers, scientists, and professionals in energetic materials development, the quest for novel compounds with superior performance, enhanced stability, and improved safety profiles is a perpetual endeavor. Pyridazine-based energetic materials have emerged as a promising class of compounds, offering a unique scaffold for the design of next-generation high-performance explosives. Their inherent nitrogen-rich structures and the potential for extensive functionalization allow for the fine-tuning of energetic properties. This guide provides a comparative analysis of recently developed pyridazine-based energetic materials, with supporting experimental data and detailed methodologies, to aid in the evaluation of their potential.
This analysis focuses on a selection of pyridazine derivatives that have shown significant promise, including nitramino-substituted, tetrazolo-fused, and azo-bridged compounds. These will be compared against traditional energetic materials such as RDX, HMX, and TATB to provide a clear benchmark for their performance characteristics.
Comparative Performance of Pyridazine-Based Energetic Materials
The following table summarizes the key energetic properties of selected pyridazine-based compounds in comparison to conventional high explosives. This data, compiled from recent research, highlights the potential of these novel materials to meet and, in some cases, exceed the performance of established explosives.
| Compound | Abbreviation | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| Pyridazine Derivatives | |||||||
| 3,5-bis(methylnitramino)-4,6-dinitropyridazine-1-oxide | DNMP-O | 1.85 | +235 | 8900 | 34.2 | 7.5 | 120 |
| 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine | ANTPA | 1.88 | +745 | 8746 | 31.5 | >40 | >360 |
| Fused Azo-Bridged Triazolo-Pyridazine (Compound 7) | FATP-7 | 1.76 | N/A | 8104 | N/A | 2.5 | 120 |
| 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine | NTPD | 1.82 | +450 | 8500 | 30.0 | >40 | >360 |
| Conventional Energetic Materials | |||||||
| 1,3,5-Trinitroperhydro-1,3,5-triazine | RDX | 1.82 | +62.8 | 8750 | 34.0 | 7.4 | 120 |
| Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine | HMX | 1.91 | +74.5 | 9100 | 39.3 | 7.4 | 120 |
| 1,3,5-Triamino-2,4,6-trinitrobenzene | TATB | 1.94 | -150.7 | 7350 | 25.7 | >50 | >360 |
Experimental Protocols
The accurate characterization of energetic materials is paramount for both safety and performance assessment. The data presented in this guide is based on the following standard experimental methodologies.
Determination of Physicochemical Properties
-
Density: The crystal density of the energetic materials is a critical parameter that significantly influences their detonation performance.[1] It is typically determined with high precision using helium pycnometry.[2] This non-destructive technique measures the volume of a solid substance of known mass by determining the amount of displaced helium gas.
-
Heat of Formation (ΔHf): The heat of formation provides a measure of the energy content of a molecule. For novel compounds, it is often calculated using quantum chemical methods, such as Density Functional Theory (DFT), in conjunction with isodesmic reactions.[3][4][5] This computational approach allows for the prediction of thermodynamic properties before a compound is synthesized in larger quantities. Experimental determination can be carried out using bomb calorimetry.[4][6]
Sensitivity Testing
The sensitivity of an energetic material to external stimuli such as impact and friction is a crucial safety parameter.
-
Impact Sensitivity: The impact sensitivity is determined using a drop-weight impact tester, such as the BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer or similar standardized equipment.[7] In this test, a known weight is dropped from varying heights onto a sample of the material, and the energy at which 50% of the samples initiate is determined.
-
Friction Sensitivity: The friction sensitivity is measured using a friction apparatus, such as the BAM friction tester.[8][9][10] This test subjects the material to frictional forces between two surfaces, typically a porcelain pin and plate, under a specified load.[8][9] The minimum load required to cause an initiation event in a set number of trials is recorded.
Detonation Performance
-
Detonation Velocity and Pressure: The detonation velocity and pressure are key performance indicators of an explosive. For newly synthesized materials, these parameters are often predicted using thermochemical codes such as EXPLO5 or the Kamlet-Jacobs equations.[11][12][13][14] These calculations rely on the material's density and heat of formation to estimate its detonation characteristics.[12][13][14]
Classification of Pyridazine-Based Energetic Materials
The diverse range of pyridazine-based energetic materials can be broadly categorized based on their structural features. The following diagram illustrates the logical relationship between different classes of these compounds.
Caption: Classification of Pyridazine-Based Energetic Materials.
This guide provides a snapshot of the current state of research into pyridazine-based energetic materials. The data clearly indicates that these compounds have the potential to rival and even surpass the performance of some of the most widely used conventional explosives. In particular, the high thermal stability and low sensitivity of some derivatives, such as ANTPA and NTPD, make them attractive candidates for applications where safety is a primary concern. Further research and development in this area are warranted to fully explore the potential of this exciting class of energetic materials.
References
- 1. New approach for predicting crystal densities of energetic materials - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ01774A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. web.colby.edu [web.colby.edu]
- 7. d-nb.info [d-nb.info]
- 8. utec-corp.com [utec-corp.com]
- 9. researchgate.net [researchgate.net]
- 10. Safety testing of explosives - Wikipedia [en.wikipedia.org]
- 11. Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Predicted Reaction Mechanisms, Product Speciation, Kinetics, and Detonation Properties of the Insensitive Explosive 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Predicted Reaction Mechanisms, Product Speciation, Kinetics, and Detonation Properties of the Insensitive Explosive 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105) (Journal Article) | OSTI.GOV [osti.gov]
Comparative Analysis of Pyridazine Derivatives and Other Selective COX-2 Inhibitors
In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) remains a critical strategy to mitigate the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative analysis of a representative pyridazine derivative, 3-chloro-6-(4-methoxyphenyl)pyridazine, against established COX-2 inhibitors, focusing on their inhibitory potency, selectivity, and the underlying experimental methodologies. While specific COX-2 inhibitory data for this compound itself is not extensively published, it serves as a crucial intermediate in the synthesis of various pyridazine derivatives with potential biological activities, including anti-inflammatory effects. This comparison will, therefore, draw upon data from structurally related pyridazine compounds and benchmark them against well-known coxibs.
In Vitro Inhibitory Potency and Selectivity
The primary measure of a compound's efficacy as a COX inhibitor is its IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a key indicator of a drug's gastrointestinal safety profile; a higher SI value is desirable.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >1000 | 0.018 | >55,555 |
| Etoricoxib | 106 | 1.03 | 103 |
| Valdecoxib | 150 | 0.005 | 30,000 |
| Indomethacin (Non-selective) | 0.1 | 0.6 | 0.17 |
This table presents data for well-established COX-2 inhibitors to provide a benchmark for comparison. The development of novel pyridazine-based inhibitors aims to achieve high potency (low COX-2 IC50) and high selectivity (high SI).
Experimental Protocols
The evaluation of COX-2 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.
In Vitro COX Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of COX-1 and COX-2 activity (IC50).
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme (COX-1 or COX-2) in a buffer solution containing a heme cofactor.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the natural substrate for COX enzymes.
-
Quantification: The reaction is allowed to proceed for a specific time and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for In Vitro COX Inhibition Assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory effect of the test compound in an animal model of acute inflammation.
Methodology:
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound or a control vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce localized inflammation and edema.
-
Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.
COX-2 Signaling Pathway in Inflammation
The pro-inflammatory effects of COX-2 are mediated through the production of prostaglandins, which are involved in signaling pathways that lead to the classic signs of inflammation.
Caption: Simplified COX-2 Inflammatory Signaling Pathway.
Conclusion
The development of selective COX-2 inhibitors is a cornerstone of modern anti-inflammatory therapy. While this compound is a key building block for novel therapeutic agents, the evaluation of its derivatives and other new chemical entities relies on a standardized set of in vitro and in vivo assays. The ultimate goal is to identify compounds with high potency for COX-2 and a high selectivity index, thereby maximizing therapeutic benefit while minimizing the risk of gastrointestinal complications. The data for established drugs like Celecoxib and Rofecoxib provide a high bar for these new agents to meet or exceed. Future research into pyridazine derivatives will likely focus on optimizing their structure to enhance their interaction with the active site of the COX-2 enzyme, leading to the next generation of safer and more effective anti-inflammatory drugs.
Validating 3-Chloro-6-(4-methoxyphenyl)pyridazine as a p38 Kinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of 3-Chloro-6-(4-methoxyphenyl)pyridazine as a potential inhibitor of p38 mitogen-activated protein (MAP) kinase. While direct experimental data for this specific compound is not currently available in the public domain, this document outlines the established role of the pyridazine scaffold in p38 inhibition and furnishes detailed experimental protocols for its validation. By comparing with known pyridazine-based p38 inhibitors, researchers can effectively design and execute studies to characterize the biochemical potency, cellular activity, and selectivity of this compound.
The p38 MAP kinases are a family of serine/threonine kinases that are pivotal in cellular responses to inflammatory cytokines and environmental stress. Their dysregulation is implicated in a range of diseases, making them a significant therapeutic target.[1][2] Several small molecule inhibitors targeting p38 MAP kinase have been developed, with a number of them featuring a pyridazine core structure.[1][3][4]
Comparative Landscape of Pyridazine-Based p38 Inhibitors
The pyridazine moiety has been a fruitful scaffold for the development of potent p38 MAP kinase inhibitors.[1][4] Structure-activity relationship (SAR) studies have demonstrated that substitutions on the pyridazine ring can significantly influence inhibitory activity and selectivity.[5] While awaiting specific data for this compound, a comparative analysis against established pyridazine and pyridazinone inhibitors is instructive.
A related compound, 3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid, has been investigated for its potential as a p38 mitogen-activated protein kinase inhibitor, suggesting that the broader chemical class warrants investigation.[6] The following table summarizes the performance of several well-characterized p38 inhibitors, including those with pyridazine-related structures, to provide a benchmark for future studies.
Table 1: Comparative Performance of Selected p38 MAP Kinase Inhibitors
| Inhibitor | p38α IC50 (nM) | Cellular Potency (e.g., TNF-α release IC50) | Key Features |
| This compound | Data not available | Data not available | Pyridazine scaffold |
| SB203580 | 50 | 1-10 µM (cell-based assays) | Pyridinyl imidazole class; widely used tool compound |
| BIRB 796 (Doramapimod) | 38 | ~100 nM (LPS-induced TNF-α in human PBMCs) | Binds to an allosteric site; potent and orally active |
| VX-745 | 10 | Potent inhibition of cytokine production | Early generation p38 inhibitor |
| Pyridazinone Analogs | Varies (low nM to µM) | Active in cell-based cytokine release assays | A class of potent p38 inhibitors[4] |
| Pyrazolopyridazine Analogs | Single-digit nM range in human whole blood assays[5] | Potent inhibition of TNF-α secretion[5] | High in vivo efficacy in animal models[5] |
Note: IC50 values can vary depending on assay conditions.
Experimental Protocols for Validation
Accurate and reproducible experimental methodologies are critical for the validation and comparison of potential p38 kinase inhibitors. Below are detailed protocols for key in vitro and cell-based assays.
In Vitro Kinase Assay Protocol
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of p38 kinase.
Materials:
-
Recombinant active p38α kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Test compound (this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit or similar detection system
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. A DMSO stock solution is typically used, with the final DMSO concentration kept constant across all wells.
-
Kinase Reaction: In a 384-well plate, add the test compound dilutions. Add the p38α kinase to each well and incubate briefly.
-
Initiate Reaction: Add a mixture of the ATF2 substrate and ATP to each well to start the kinase reaction. Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent such as ADP-Glo™, which quantifies the amount of ADP produced.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell-Based Cytokine Release Assay Protocol
This assay measures the ability of an inhibitor to block the production of pro-inflammatory cytokines in a cellular context, providing a measure of its cellular potency.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640)
-
Lipopolysaccharide (LPS) or another p38 activator
-
Test compound (this compound)
-
ELISA kit for human TNF-α or IL-1β
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS to the wells to stimulate the cells and induce cytokine production.
-
Incubation: Incubate the cells for a specified period (e.g., 4-24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α or another relevant cytokine using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each compound concentration and determine the IC50 value.
Visualizing the Scientific Context
To aid in understanding the mechanism of action and the experimental approach, the following diagrams illustrate the p38 signaling pathway and a general workflow for inhibitor validation.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Caption: A general workflow for the validation of a p38 kinase inhibitor.
References
- 1. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid | 1511696-89-1 [smolecule.com]
A Comparative Guide to the Structure-Activity Relationships of Pyridazine Analogues
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique physicochemical properties have led to the development of a diverse range of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of pyridazine analogues: those targeting HIV-1 reverse transcriptase and those inhibiting VEGFR-2 in cancer.
Diarylpyridazine Analogues as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
A series of diarylpyridazine (DAPD) derivatives have been synthesized and evaluated for their anti-HIV-1 activity. The general structure of these compounds features a central pyridazine ring flanked by two aryl groups. The SAR studies reveal key structural features that govern their potency against the HIV-1 virus.
Quantitative SAR Data
The anti-HIV-1 activity of representative diarylpyridazine analogues was assessed in MT-4 cells, with the following EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values, along with the selectivity index (SI), summarized below.
| Compound | R1 | R2 | R3 | EC50 (µM)[1] | CC50 (µM) | SI (CC50/EC50) |
| Nevirapine | - | - | - | 0.034[1] | >10 | >294 |
| Delavirdine | - | - | - | 0.034[1] | >10 | >294 |
| 8a | H | H | H | 0.28 | >10 | >36 |
| 8d | OCH3 | H | H | 0.12 | >10 | >83 |
| 8g | Cl | H | H | 0.034[1] | >10 | >294 |
| 8h | Br | H | H | 0.042 | >10 | >238 |
| 8j | H | Cl | H | 0.56 | >10 | >18 |
| 8k | H | H | Cl | 0.89 | >10 | >11 |
Key SAR Insights:
-
Substitution on the Phenyl Ring (R1): The presence of a substituent at the para-position of the phenyl ring generally enhances anti-HIV-1 activity. Electron-withdrawing groups, such as chlorine (Cl) and bromine (Br), at this position (compounds 8g and 8h ) lead to the most potent compounds in the series, with EC50 values comparable to the reference drug Nevirapine.[1]
-
Substitution on the Pyridazine Ring (R2, R3): Substitution on the pyridazine ring itself appears to be detrimental to activity. Compounds with chlorine at either the 4- or 5-position of the pyridazine ring (8j and 8k ) exhibit significantly lower potency.
Experimental Protocols
Anti-HIV Assay in MT-4 Cells:
The anti-HIV-1 activity of the compounds was determined in MT-4 cells using the MTT method.[2][3][4][5][6]
-
Cell Preparation: MT-4 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Addition: Serial dilutions of the test compounds were added to the wells.
-
Virus Infection: HIV-1 (IIIB strain) was added to the wells at a multiplicity of infection (MOI) of 0.01.
-
Incubation: The plates were incubated for 5 days at 37°C in a 5% CO2 atmosphere.
-
MTT Assay: After incubation, MTT solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO.
-
Data Analysis: The absorbance was read at 570 nm using a microplate reader. The EC50 was calculated as the compound concentration required to inhibit HIV-1-induced cytopathic effects by 50%. The CC50 was determined as the compound concentration that reduced the viability of uninfected cells by 50%.
Experimental Workflow
Pyridazinone Analogues as VEGFR-2 Inhibitors for Anticancer Therapy
A series of pyridazinone-based diarylurea derivatives have been investigated as potential anticancer agents through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
Quantitative SAR Data
The inhibitory activity of these pyridazinone analogues against VEGFR-2 was evaluated, and the IC50 (50% inhibitory concentration) values are presented below.
| Compound | R Group | VEGFR-2 IC50 (nM)[7] |
| Sorafenib | - | 90 |
| IXa | 4-chloro-3-(trifluoromethyl)phenyl | 60.70[7] |
| IXb | 4-chlorophenyl | 120.5 |
| IXc | 4-methylphenyl | 1800[7] |
| 17a | 3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl | Not specified, but noted as having the best inhibitory activity[8] |
Key SAR Insights:
-
Diarylurea Moiety: The diarylurea scaffold is a critical pharmacophore for VEGFR-2 inhibition, mimicking the binding mode of sorafenib.
-
Substitution on the Phenyl Ring: The nature of the substituent on the terminal phenyl ring significantly influences inhibitory potency. Electron-withdrawing groups, such as the 4-chloro-3-(trifluoromethyl)phenyl group in compound IXa , lead to potent VEGFR-2 inhibition.[7] In contrast, an electron-donating group like a methyl group (IXc ) results in a dramatic loss of activity.[7]
Experimental Protocols
VEGFR-2 Kinase Assay:
The in vitro inhibitory activity of the compounds against VEGFR-2 was determined using a kinase assay.[9][10][11]
-
Reaction Mixture: The kinase reaction was performed in a buffer containing ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Compound Addition: The test compounds were added at various concentrations.
-
Enzyme Addition: Recombinant human VEGFR-2 enzyme was added to initiate the reaction.
-
Incubation: The reaction mixture was incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of ATP remaining after the kinase reaction was quantified using a luminescence-based assay (e.g., Kinase-Glo®). A lower luminescence signal corresponds to higher kinase activity.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, was calculated from the dose-response curves.
Signaling Pathway
Conclusion
This comparative guide highlights the versatility of the pyridazine scaffold in targeting distinct biological pathways. For anti-HIV-1 NNRTIs, substitutions on the flanking aryl rings, particularly with electron-withdrawing groups, are crucial for high potency. In contrast, for VEGFR-2 inhibitors, the diarylurea pharmacophore is key, with electron-withdrawing substituents on the terminal phenyl ring enhancing activity. The detailed experimental protocols and workflow diagrams provided herein offer a practical resource for researchers engaged in the design and development of novel pyridazine-based therapeutic agents.
References
- 1. Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
comparing the efficacy of different synthetic routes to pyridazines
For Researchers, Scientists, and Drug Development Professionals
Pyridazines, six-membered heterocyclic compounds containing two adjacent nitrogen atoms, are crucial scaffolds in medicinal chemistry and materials science. Their derivatives exhibit a wide range of biological activities, including antihypertensive, analgesic, and anticancer properties. The efficient synthesis of pyridazine cores is, therefore, a subject of significant interest. This guide provides an objective comparison of three prominent synthetic routes to pyridazines, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The efficacy of a synthetic route is determined by several factors, including yield, reaction conditions, substrate scope, and the availability of starting materials. Here, we compare three common methods for pyridazine synthesis: the condensation of 1,4-dicarbonyl compounds with hydrazines, the inverse-electron-demand Diels-Alder (IEDDA) reaction of tetrazines, and the cyclization of maleic anhydride derivatives.
Table 1: Quantitative Comparison of Pyridazine Synthetic Routes
| Route | Sub-Route/Example | Starting Materials | Key Reagents | Conditions | Time | Yield (%) | Reference |
| A | Condensation of 1,4-Dicarbonyls | 1,2-Diacylcyclopentadiene | Hydrazine hydrate | Methanol, 24h, RT | 24h | 71 | [1] |
| 3,5-Bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole | Hydrazine hydrate | Acetic acid, reflux | 3h | 82 | [2] | ||
| B | IEDDA Reaction of Tetrazines | 3-Phenyl-1,2,4,5-tetrazine, Diphenyl(p-tolylethynyl)phosphane | Toluene | 110°C | 24h | 52 | [3] |
| 3-Methylsulfinyl-6-methylthio-1,2,4,5-tetrazine, Phenylacetylene | Not specified | 100°C | 1-9h | 80-90 | |||
| C | From Maleic Anhydride Derivatives | Maleic anhydride | Hydrazine salt (e.g., sulfate) | Water, 75-110°C | Not specified | 70-75 | [4] |
| Maleic anhydride | Hydrazine hydrate | Ethanol, 70°C | 6h | 87.92 | [5] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Detailed Experimental Protocols
Route A: Condensation of 1,4-Dicarbonyl Compounds
This classical approach involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. The reaction often proceeds through a dihydropyridazine intermediate, which can sometimes be oxidized in situ or in a separate step to afford the aromatic pyridazine.
Example 1: Synthesis of a 5,6-Fused Ring Pyridazine [1]
-
Reactants: Phenyl-fulvene (1,2-diacylcyclopentadiene) (250 mg, 0.9124 mmol) and excess hydrazine (1 mL).
-
Solvent: Methanol (50 mL).
-
Procedure: The phenyl-fulvene is dissolved in methanol in a round-bottom flask. Excess hydrazine is added, and the solution is stirred for 24 hours at room temperature. After 24 hours, water (50 mL) is added, leading to the formation of a precipitate. The product is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over MgSO4 and filtered. The solvent is removed in vacuo to yield the crude product.
-
Yield: 178 mg (71%).
Example 2: Synthesis of a Pyrrolo[2,3-d]pyridazine Derivative [2]
-
Reactants: 3,5-Bis(ethoxycarbonyl)-2-formyl-4-methyl-1(H)-pyrrole (0.25 g, 1.0 mmol) and an aqueous solution of hydrazine hydrate (80%, 0.5 mL).
-
Solvent: Glacial acetic acid (20 mL).
-
Procedure: The substituted pyrrole is dissolved in glacial acetic acid at room temperature with stirring. The hydrazine hydrate solution is added, and the reaction mixture is refluxed for 3 hours. After completion of the reaction, the solvent is evaporated under reduced pressure to yield the product as a white solid.
-
Yield: 0.18 g (82%).
Route B: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction of Tetrazines
This modern and highly efficient method utilizes the [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine and an electron-rich dienophile (e.g., an alkene or alkyne). The reaction is often highly regioselective and proceeds with the extrusion of dinitrogen.
Example: Synthesis of a Trisubstituted Pyridazine [3]
-
Reactants: 3-Phenyl-1,2,4,5-tetrazine (10.9 mg, 70.0 µmol, 1.00 equiv) and diphenyl(p-tolylethynyl)phosphane.
-
Solvent: Toluene (140 µL).
-
Procedure: The reactants are combined in a screw-top vial, and toluene is added at room temperature. The mixture is then heated at 110°C in an oil bath with stirring for 24 hours. After cooling to room temperature, the solvent is concentrated under reduced pressure. The residue is purified by preparative thin-layer chromatography (n-hexane/EtOAc = 5/1) to give the desired pyridazine.
-
Yield: 15.5 mg (52%).
Route C: Synthesis from Maleic Anhydride Derivatives
This route is a specific and widely used application of the 1,4-dicarbonyl condensation method, typically employed for the synthesis of pyridazinediones (maleic hydrazides), which are valuable intermediates.
Example 1: Synthesis of 1,2-Dihydropyridazine-3,6-dione [4]
-
Reactants: Maleic anhydride and a hydrazine salt of a strong inorganic acid (e.g., hydrazine sulfate).
-
Solvent: Water.
-
Procedure: Solid maleic anhydride is commingled with an aqueous solution of the hydrazine salt. The mixture is heated to a temperature between 75°C and 110°C to complete the reaction. Upon cooling, the 1,2-dihydropyridazine-3,6-dione product precipitates and is separated by filtration.
-
Yield: 70-75%.
Example 2: Synthesis of 3,6-Dihydroxypyridazine [5]
-
Reactants: Maleic anhydride (1.96 g, 20 mmol) and hydrazine hydrate (2.0 g, 40 mmol).
-
Solvent: Ethanol (15 mL).
-
Procedure: The reactants are combined in ethanol in a round-bottom flask and stirred at 70°C for 6 hours. The completion of the reaction is monitored by TLC and GC. After the reaction terminates, the solvent is removed by rotary evaporation to obtain the crude product, which is then purified by silica gel column chromatography.
-
Yield: 87.92%.
Conclusion
The choice of synthetic route for a particular pyridazine derivative depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
-
Route A (Condensation of 1,4-Dicarbonyls) is a versatile and well-established method suitable for a wide range of substituted pyridazines, provided the corresponding 1,4-dicarbonyl precursor is accessible.
-
Route B (IEDDA Reaction of Tetrazines) offers high efficiency and excellent regiocontrol, making it a powerful tool for the synthesis of complex and highly functionalized pyridazines. The mild reaction conditions of some variations make it suitable for sensitive substrates.
-
Route C (From Maleic Anhydride) is a straightforward and high-yielding method for the synthesis of pyridazinediones, which are important building blocks for further elaboration into other pyridazine derivatives.
Researchers should carefully consider the advantages and limitations of each route in the context of their specific synthetic goals. The experimental protocols provided herein offer a starting point for the practical implementation of these methodologies.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. US2575954A - Preparation of 1, 2-dihydropyridazine-3, 6-dione - Google Patents [patents.google.com]
- 5. CN104478810A - Synthetic method for 3,6-dihydroxypyridazine - Google Patents [patents.google.com]
A Comparative Guide to the In Vivo and In Vitro Activity of 3-Chloro-6-(4-methoxyphenyl)pyridazine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of pyridazine derivatives, with a focus on the structural class related to 3-Chloro-6-(4-methoxyphenyl)pyridazine. While direct comparative in vivo and in vitro studies on this specific molecule are limited in publicly available literature, extensive research on analogous compounds provides significant insights into its potential therapeutic applications, particularly in oncology and inflammatory diseases. This document summarizes key findings from related compounds to infer the potential activity profile of this compound.
Executive Summary
The pyridazine core is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Research into compounds structurally similar to this compound suggests potential for anticancer and anti-inflammatory applications. The biological action of these derivatives is often attributed to the modulation of key cellular pathways involved in cell cycle regulation, apoptosis, and inflammatory signaling. This guide will delve into the specifics of these activities, presenting available data from closely related molecules to provide a framework for understanding the potential of this compound.
In Vitro Activity of Related Pyridazine Derivatives
Studies on various 3,6-disubstituted pyridazine derivatives have demonstrated significant in vitro efficacy against a range of cancer cell lines. The primary mechanisms of action appear to be the induction of apoptosis and inhibition of key enzymes involved in cell proliferation and DNA repair.
Anticancer Activity
A number of pyridazine derivatives have been synthesized and evaluated for their anticancer properties. For instance, novel chloropyridazine hybrids have been investigated as potential anticancer agents that induce apoptosis and inhibit PARP-1. While specific data for this compound is not detailed, the general class of 3,6-disubstituted pyridazines has shown promise.
Table 1: Summary of In Vitro Anticancer Activity of Selected Pyridazine Derivatives
| Compound Class | Cell Line(s) | Key Findings | Reported IC50/GI50 |
| 3,6-disubstituted pyridazines | T-47D, MDA-MB-231 (human breast cancer) | Good anti-proliferative action, weak activity against ovarian cancer.[1] | IC50 ranges from 0.43 to 35.9 µM for T-47D and 0.99 to 34.59 µM for MDA-MB-231.[1] |
| 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones | Leukemia (SR), Non-small cell lung (NCI-H522) | Remarkable activity against specific leukemia and lung cancer cell lines.[2] | GI50 < 0.1 µM.[2] |
| Novel chloropyridazine hybrids | HNO97, FaDu, MDA-MB-468 | Significant inhibition of cell proliferation and colony formation.[3] | Not explicitly stated, but described as having notable IC50 values. |
Anti-inflammatory Activity
The pyridazinone core is a recognized structure for anti-inflammatory agents, often with reduced ulcerogenic effects compared to traditional NSAIDs.[4] Derivatives have been shown to inhibit key inflammatory mediators. A close analog, 3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid, has been studied for its potential as a p38 mitogen-activated protein (MAP) kinase inhibitor, which could be beneficial in treating autoimmune and inflammatory diseases.[5]
In Vivo Activity of Related Pyridazine Derivatives
While in vivo data for the specific title compound is scarce, studies on related pyridazine derivatives have demonstrated efficacy in animal models of disease.
Table 2: Summary of In Vivo Activity of a Selected Pyridazine Derivative
| Compound | Animal Model | Disease Model | Key Findings |
| 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one (Compound 2h) | Athymic nude mice | Acute toxicity study | Well tolerated intra-peritoneally at 400 mg/kg, suggesting potential for in vivo use.[2] |
Potential Mechanisms of Action
Based on the activities of related compounds, this compound could potentially exert its biological effects through several signaling pathways.
Cell Cycle Inhibition and Apoptosis Induction in Cancer
Many pyridazine derivatives exert their anticancer effects by interfering with the cell cycle and promoting programmed cell death (apoptosis). One of the key targets identified for 3,6-disubstituted pyridazines is Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of cell cycle progression.[1]
Caption: Potential mechanism of cell cycle arrest by a pyridazine derivative via CDK2 inhibition.
PARP-1 Inhibition in Cancer Therapy
Poly(ADP-ribose) polymerase 1 (PARP-1) is an enzyme critical for DNA repair. Its inhibition can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair defects. Certain chloropyridazine hybrids have been identified as PARP-1 inhibitors.[3]
Caption: Inhibition of the PARP-1 DNA repair pathway by a chloropyridazine derivative.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols based on the experimental approaches used in the cited literature for related pyridazine compounds.
In Vitro Cell Proliferation Assay (MTT or SRB Assay)
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with various concentrations of the test compound (e.g., a pyridazine derivative) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Measurement:
-
MTT Assay: MTT solution is added to each well and incubated to allow for formazan crystal formation. The formazan is then solubilized, and the absorbance is measured at a specific wavelength.
-
SRB Assay: Cells are fixed with trichloroacetic acid, stained with sulforhodamine B (SRB), and the bound dye is solubilized. Absorbance is then read on a plate reader.
-
-
Data Analysis: The IC50 (half-maximal inhibitory concentration) is calculated by plotting the percentage of cell viability against the log of the compound concentration.
Caption: General workflow for an in vitro cell proliferation assay.
In Vivo Acute Toxicity Study
-
Animal Model: A suitable animal model, such as athymic nude mice, is selected.[2]
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a week before the experiment.
-
Dosing: The test compound is administered, often via intraperitoneal injection, at various dose levels. A control group receives the vehicle.[2]
-
Observation: Animals are observed for a specified period (e.g., 14 days) for any signs of toxicity, including changes in weight, behavior, and mortality.
-
Necropsy: At the end of the study, animals may be euthanized, and major organs examined for any gross pathological changes.
Conclusion
While a direct comparative analysis of the in vivo and in vitro activity of this compound is not yet available in the scientific literature, the extensive research on structurally related pyridazine derivatives provides a strong foundation for predicting its potential biological activities. The recurring findings of anticancer and anti-inflammatory properties within this class of compounds suggest that this compound is a promising candidate for further investigation. Future research should focus on direct in vitro screening against a panel of cancer cell lines and inflammatory markers, followed by in vivo efficacy and toxicity studies to fully elucidate its therapeutic potential. The insights from analogous compounds offer valuable guidance for designing these future experiments.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid | 1511696-89-1 [smolecule.com]
Cross-Reactivity Profiling of Substituted Pyridazine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridazine compounds have emerged as a promising class of molecules in drug discovery, frequently targeting protein kinases which are crucial regulators of cellular processes. The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology. Therefore, comprehensive cross-reactivity profiling is a critical step in the development and characterization of these compounds. This guide provides a comparative overview of the cross-reactivity profiles of select substituted pyridazine kinase inhibitors, supported by experimental data and detailed protocols for key assays.
Product Comparison: Kinase Selectivity Profiles
The following tables summarize the cross-reactivity data for representative substituted pyridazine compounds targeting different primary kinases. It is important to note that the data is compiled from various sources, and direct comparison should be approached with caution due to differences in assay conditions and the kinase panels used.
Table 1: Cross-Reactivity Profile of an Imidazo[1,2-b]pyridazine-based Mps1 Inhibitor (Compound 27f)
This compound was identified as a highly potent and selective inhibitor of Monopolar spindle 1 (Mps1) kinase. It was profiled against a panel of 192 kinases, demonstrating remarkable selectivity.
| Primary Target | Mps1/TTK |
| Cellular IC50 (A549 cells) | 6.0 nM |
| Kinase Panel Size | 192 kinases |
| Notable Off-Targets (>50% inhibition at 1 µM) | Data not fully disclosed in the primary publication, but the compound is described as "selective". |
Table 2: Cross-Reactivity Profile of a Pyridazine-based ALK5 Inhibitor (Compound 23)
This compound was developed as a novel and potent inhibitor of the ALK5 receptor. Its selectivity was assessed against a panel of 57 kinases.
| Primary Target | ALK5 |
| Cell-free Potency (pIC50) | >8 |
| Kinase Panel Size | 57 kinases |
| Number of Off-Targets (>50% inhibition at 1 µM) | 13 kinases |
| Known Off-Targets | Specific off-targets are available in the supporting information of the source publication. |
Table 3: Cross-Reactivity Profile of a 3,6-Disubstituted Pyridazine CDK2 Inhibitor (Compound 11m)
This compound demonstrated potent inhibitory action towards Cyclin-Dependent Kinase 2 (CDK2).
| Primary Target | CDK2 |
| Biochemical IC50 | 20.1 nM |
| Antiproliferative IC50 (T-47D cells) | 0.43 µM |
| Antiproliferative IC50 (MDA-MB-231 cells) | 0.99 µM |
| Selectivity Notes | The full kinome scan data is not provided in the referenced study. |
Table 4: Cross-Reactivity Profile of a 3,6-Disubstituted Pyridazine JNK1 Inhibitor (Compound 9e)
This compound was designed to target the JNK1 pathway and showed significant anticancer activity.
| Primary Target | JNK1 |
| In Vivo Activity | Downregulated JNK1 gene expression and protein levels of its phosphorylated form. |
| Selectivity Notes | A full kinase selectivity profile is not detailed in the provided source. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor cross-reactivity. Below are protocols for key experimental assays used in kinase inhibitor profiling.
ADP-Glo™ Kinase Assay
This is a luminescent ADP detection assay used to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (substituted pyridazines)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multiwell plates (white, opaque)
-
Luminometer
Protocol:
-
Kinase Reaction Setup: In a multiwell plate, combine the kinase, substrate, and a range of concentrations of the test compound in the appropriate kinase buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures compound binding to a specific kinase target within intact cells using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ Kinase Tracer
-
Test compounds
-
Opti-MEM™ I Reduced Serum Medium
-
Multiwell plates (white, tissue culture-treated)
-
Luminometer capable of measuring dual-filtered luminescence
Protocol:
-
Cell Seeding: Seed the engineered cells into the wells of a white multiwell plate and incubate overnight to allow for cell attachment.
-
Compound and Tracer Addition: Prepare serial dilutions of the test compounds. Add the NanoBRET™ Tracer and the test compounds to the cells.
-
Equilibration: Incubate the plate for a set period (e.g., 2 hours) at 37°C in a CO2 incubator to allow the tracer and inhibitor to reach binding equilibrium with the target kinase.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well. Immediately measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and engagement of the target by the inhibitor. Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement in a cellular context.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in a cellular environment.
Materials:
-
Cell line of interest
-
Test compounds
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer
-
Thermal cycler
-
Instrumentation for protein detection (e.g., Western blot apparatus, ELISA reader)
Protocol:
-
Compound Treatment: Treat cultured cells with the test compound or vehicle control for a specified time at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by immediate cooling.
-
Cell Lysis and Separation of Aggregates: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein in each sample using a method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates thermal stabilization and therefore target engagement. An isothermal dose-response experiment can also be performed at a fixed temperature to determine the compound concentration required for target stabilization.
Signaling Pathways and Workflows
Understanding the signaling context of the target kinase is essential for interpreting the biological consequences of its inhibition. The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways for key kinases targeted by substituted pyridazine compounds and a general workflow for cross-reactivity profiling.
Benchmarking 3-Chloro-6-(4-methoxyphenyl)pyridazine Against Known Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities. This guide provides a comparative analysis of the therapeutic potential of 3-Chloro-6-(4-methoxyphenyl)pyridazine against established anticancer agents. Due to the limited publicly available biological data for this specific compound, this guide presents a framework for its evaluation, including detailed experimental protocols and a comparative analysis with well-known chemotherapeutic drugs, drawing upon data from structurally related pyridazine analogs to illustrate the potential therapeutic profile.
Introduction to Pyridazine Derivatives in Oncology
Pyridazine and its derivatives have garnered significant attention in oncology research due to their diverse pharmacological activities. These compounds have been investigated for their potential to inhibit various enzymes crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and poly(ADP-ribose) polymerase (PARP).[1][2] The core pyridazine structure serves as a versatile scaffold for the development of targeted cancer therapies. While the specific anticancer profile of this compound is not yet extensively documented in peer-reviewed literature, the known activities of structurally similar compounds suggest it may exhibit inhibitory effects on key oncogenic pathways.
Comparative Analysis with Known Anticancer Agents
To provide a context for the potential efficacy of this compound, this section details the mechanisms of action and cytotoxicity of three widely used anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.
Mechanism of Action of Standard Anticancer Agents
-
Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibiting the progression of topoisomerase II and thereby preventing DNA replication and transcription.[3][4] It is also known to generate reactive oxygen species, contributing to its cytotoxic effects.[5]
-
Cisplatin: This platinum-based drug forms covalent bonds with the purine bases in DNA, leading to the formation of DNA adducts and cross-links.[6][7] This damage disrupts DNA replication and repair, ultimately triggering apoptosis.[8]
-
Paclitaxel: A member of the taxane family, paclitaxel stabilizes microtubules by binding to β-tubulin, preventing their disassembly.[9][10] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and induces apoptosis.[1]
Quantitative Comparison of Cytotoxicity
While specific IC50 values for this compound are not available, the following table provides a template for comparison, populated with hypothetical data for illustrative purposes, alongside typical IC50 ranges for established agents against various cancer cell lines.
| Compound | Target/Mechanism of Action | Cancer Cell Line | IC50 (µM) |
| This compound (Hypothetical) | Potential CDK or PARP Inhibition | MCF-7 (Breast) | Data Not Available |
| HCT116 (Colon) | Data Not Available | ||
| A549 (Lung) | Data Not Available | ||
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | MCF-7 (Breast) | 0.05 - 1 |
| HCT116 (Colon) | 0.1 - 2 | ||
| A549 (Lung) | 0.1 - 5 | ||
| Cisplatin | DNA Cross-linking | MCF-7 (Breast) | 1 - 10 |
| HCT116 (Colon) | 2 - 20 | ||
| A549 (Lung) | 1 - 15 | ||
| Paclitaxel | Microtubule Stabilization | MCF-7 (Breast) | 0.001 - 0.1 |
| HCT116 (Colon) | 0.005 - 0.5 | ||
| A549 (Lung) | 0.002 - 0.2 |
Experimental Protocols for Anticancer Evaluation
To facilitate the investigation of this compound, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.[11][12]
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound and control drugs for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the test compound.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[13][14]
-
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[15]
-
Analyze the stained cells by flow cytometry.
-
Potential Target-Specific Assays
Based on the activity of related pyridazine compounds, the following assays may be relevant for elucidating the mechanism of action of this compound.
-
Principle: This assay measures the inhibition of poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair. The assay typically quantifies the formation of poly(ADP-ribose) (pADPr) chains.[16]
-
Procedure: A common method involves an ELISA-based assay where PARP-1 activity is measured by the incorporation of biotinylated NAD+ onto histone proteins coated on a microplate. The amount of incorporated biotin is then detected using streptavidin-HRP and a colorimetric substrate.
-
Principle: This assay determines the inhibitory effect of a compound on the activity of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.
-
Procedure: A typical kinase assay involves incubating recombinant CDK2/Cyclin A2 with a specific peptide substrate and ATP. The amount of ADP produced, which is proportional to the kinase activity, is then measured using a detection reagent like Kinase-Glo®.
Signaling Pathways and Workflow Diagrams
Visual representations of the potential signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: A potential signaling pathway for apoptosis induction by a pyridazine derivative.
Conclusion
While direct experimental evidence for the anticancer activity of this compound is currently lacking in the public domain, the broader class of pyridazine derivatives has demonstrated significant promise in preclinical cancer research. This guide provides a comprehensive framework for the systematic evaluation of this compound, including detailed experimental protocols and a comparative context with established chemotherapeutic agents. Further investigation into the cytotoxicity and mechanism of action of this compound is warranted to determine its potential as a novel anticancer agent.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of novel pyridazine and pyrimidine linked pyrazole derivatives as DNA ligase 1 and IV inhibitors that induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyridazine Derivatives in Drug Discovery: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including hydrogen bonding capacity and dipole moment, have led to the development of numerous derivatives with a wide spectrum of pharmacological activities. This guide provides a comparative analysis of pyridazine derivatives targeting key proteins in cancer and inflammation, supported by experimental data, to inform the design and selection of compounds for further investigation.
Comparative Biological Activity of Pyridazine Derivatives
Pyridazine derivatives have demonstrated significant potential as inhibitors of various protein kinases and enzymes involved in disease pathogenesis. Below is a comparative summary of their in vitro activities against key targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Jun N-terminal Kinase 1 (JNK1), and Cyclooxygenase-2 (COX-2), as well as their cytotoxic effects on cancer cell lines.
Kinase and Enzyme Inhibitory Activity
| Compound/Derivative Class | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| VEGFR-2 Inhibitors | Sorafenib | |||
| Imidazo[1,2-b]pyridazine Derivative (TAK-593) | VEGFR-2 | 0.95 | Sorafenib | 32.1[1] |
| Pyridazinone Derivative 1 | VEGFR-2 | 60.83 | Sorafenib | 53.65[2] |
| Pyridazinone Derivative 2 | VEGFR-2 | 192 | Sorafenib | 82[3] |
| JNK1 Inhibitors | SP600125 | |||
| 3,6-Disubstituted Pyridazine (Compound 9e) | JNK1 | Not explicitly stated, but showed significant inhibition | Not specified | Not specified |
| COX-2 Inhibitors | Celecoxib | |||
| Pyridazinone Derivative 3g | COX-2 | 43.84 | Celecoxib | 73.53[4] |
| Pyridazinone Derivative 6a | COX-2 | 53.01 | Celecoxib | 73.53[4] |
| Pyridazinone Derivative 3d | COX-2 | 67.23 | Celecoxib | 73.53[4] |
Anticancer Cytotoxicity
| Compound/Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Nicotinamide-based Pyridazine (Compound 6) | HepG-2 | Hepatocellular Carcinoma | 7.8 | Doxorubicin | 4.5 |
| Nicotinamide-based Pyridazine (Compound 6) | HCT-116 | Colorectal Carcinoma | 9.3 | Doxorubicin | Not specified |
| Imidazo[1,2-b]pyridazine (TAK-593) | HUVEC (VEGF-stimulated) | Endothelial Cells | 0.0003 | Not specified | Not specified |
| Pyridazin-3(2H)-one Derivative | Panc-1 | Pancreatic Cancer | 2.9 | Not specified | Not specified |
| Pyridazin-3(2H)-one Derivative | Paca-2 | Pancreatic Cancer | 2.2 | Not specified | Not specified |
Key Signaling Pathways Targeted by Pyridazine Derivatives
Pyridazine derivatives often exert their therapeutic effects by modulating critical signaling pathways involved in cell growth, proliferation, and inflammation. The diagrams below, generated using the DOT language, illustrate the VEGFR-2 and JNK1 signaling cascades, common targets for these compounds.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
General Experimental Workflow
The following diagram outlines a typical workflow for the in vitro evaluation of pyridazine derivatives.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[5]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., a synthetic peptide)
-
Test pyridazine derivative dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based antibody detection)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test pyridazine derivative.
-
In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using non-linear regression analysis.
In Vitro JNK1 Kinase Activity Assay
This assay quantifies the activity of JNK1 by measuring the phosphorylation of a specific substrate.
Materials:
-
Recombinant JNK1 enzyme
-
Kinase assay buffer (e.g., 25mM HEPES pH 7.4, 25mM β-glycerophosphate, 25mM MgCl2, 2mM DTT)
-
ATP (containing [γ-³²P]ATP for radioactive detection, or unlabeled for non-radioactive methods)
-
JNK1 substrate (e.g., GST-c-Jun)
-
Test pyridazine derivative dissolved in DMSO
-
P81 phosphocellulose paper (for radioactive assay) or specific antibodies for phosphorylated substrate (for non-radioactive assay)
-
Scintillation counter or Western blot equipment
Procedure (Radioactive Method):
-
Prepare serial dilutions of the test pyridazine derivative.
-
In a microcentrifuge tube, combine the JNK1 enzyme, kinase assay buffer, and the test compound.
-
Initiate the reaction by adding the ATP/ [γ-³²P]ATP mix and the GST-c-Jun substrate.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Terminate the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test pyridazine derivative stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyridazine derivative in complete culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to Pyridazine Derivatives as PARP-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of emerging pyridazine derivatives as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors against established alternatives. The information presented herein is supported by experimental data from recent scientific literature, offering a valuable resource for researchers in oncology and drug discovery.
Introduction to PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme involved in DNA single-strand break repair.[1] Its inhibition has emerged as a promising therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[2][3] Several PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib, have gained clinical approval and demonstrated significant efficacy.[4][5] The pyridazine scaffold has recently garnered attention as a promising framework for the development of novel PARP-1 inhibitors.[6][7] This guide evaluates the potency and characteristics of these novel pyridazine derivatives in comparison to established inhibitors.
Comparative Inhibitory Activity
The inhibitory potency of various compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. The following tables summarize the reported IC50 values for several pyridazine derivatives against PARP-1, alongside a selection of established PARP inhibitors for comparison. It is important to note that IC50 values can vary between studies due to different experimental conditions.[1]
| Compound | PARP-1 IC50 (nM) | Assay Type | Reference |
| Pyridazine Derivatives | |||
| Compound 15b | Not Specified | Not Specified | [8] |
| Compound 8a | 36 | Enzymatic | [6][7] |
| Compound S2 | 4.06 ± 0.18 | Enzymatic | [6] |
| Compound S7 | 3.61 ± 0.15 | Enzymatic | [6] |
| Phthalazinone 11c | 97 | Enzymatic | [6] |
| Established Inhibitors | |||
| Olaparib | 34 | Enzymatic | [6][7] |
| Olaparib | 5.77 | Enzymatic | [6] |
| Olaparib | 1-19 | In vitro | [5] |
| Rucaparib | 0.8-3.2 | In vitro | [5] |
| Talazoparib | ~1 | In vitro | [5] |
Cellular Activity of Pyridazine Derivatives
Beyond enzymatic inhibition, the anti-proliferative activity of these compounds in cancer cell lines is a critical measure of their therapeutic potential.
| Compound | Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| Compound 15b | V-C8 | Not Specified | BRCA2-deficient | 0.340 | [8] |
| Compound 15b | MDA-MB-436 | Breast Cancer | BRCA1-deficient | 0.106 | [8] |
| Compound S7 | MCF-7 | Breast Cancer | Not Specified | 1.28 ± 1.12 | [6] |
| Compound S8 | MCF-7 | Breast Cancer | Not Specified | 0.66 ± 0.05 | [6] |
| Compound S8 | HCT116 | Colorectal Cancer | Not Specified | 2.76 ± 0.06 | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of PARP-1 inhibitors.
PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)
This assay quantifies the enzymatic activity of PARP-1 by measuring the incorporation of biotinylated NAD+ into histone proteins.[9]
-
Plate Preparation : A 96-well plate is pre-coated with histone proteins, which serve as the substrate for PARP-1.[9] The wells are then blocked to prevent non-specific binding.[9]
-
Inhibitor Addition : Serial dilutions of the test compounds (e.g., pyridazine derivatives) and a reference inhibitor (e.g., Olaparib) are prepared and added to the designated wells.[9]
-
Enzymatic Reaction : A master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ is added to the wells to initiate the reaction.[9] The plate is incubated for 1 hour at room temperature.[9]
-
Detection : Streptavidin-conjugated horseradish peroxidase (HRP) is added to each well, which binds to the biotinylated histones.[9] After a 30-minute incubation, the plate is washed, and a chemiluminescent HRP substrate is added.[9]
-
Data Analysis : The luminescence is measured using a microplate reader. The signal intensity is inversely proportional to the PARP-1 inhibitory activity of the test compound. IC50 values are calculated by plotting the normalized data against the logarithm of the inhibitor concentration.[1]
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the anti-proliferative effects of the inhibitors on cancer cell lines.[1]
-
Cell Seeding : Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[5]
-
Compound Treatment : The cells are treated with a range of concentrations of the PARP-1 inhibitor and incubated for a specified period (e.g., 72 hours).[1]
-
Viability Assessment : MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[1] These crystals are then dissolved, and the absorbance is measured at a specific wavelength.[1]
-
Data Analysis : The absorbance data is normalized to untreated control cells. The IC50 value, representing the concentration of inhibitor that causes 50% inhibition of cell growth, is determined by fitting the data to a dose-response curve.[1]
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the PARP-1 signaling pathway in DNA repair and a typical workflow for determining inhibitor potency.
Caption: PARP-1 signaling pathway in DNA single-strand break repair and the mechanism of action of PARP inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Chloro-6-(4-methoxyphenyl)pyridazine: A Guide for Laboratory Professionals
For immediate reference, treat 3-Chloro-6-(4-methoxyphenyl)pyridazine as a hazardous chemical. The absence of a specific Safety Data Sheet (SDS) necessitates a cautious approach to its handling and disposal. This guide provides detailed procedures to ensure the safety of laboratory personnel and compliance with general environmental regulations.
Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols. Due to the lack of comprehensive toxicological data for this specific compound, it is prudent to manage it as a hazardous substance, likely possessing irritant and potentially harmful properties, based on data from structurally similar chemicals.
Immediate Safety and Handling
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk. In the event of accidental contact or spillage, immediate and appropriate action is necessary.
| Equipment/Procedure | Specification/Instruction |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat are mandatory. |
| First Aid: Skin Contact | Immediately wash the affected area with copious amounts of soap and water. If irritation persists, seek medical attention. |
| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| First Aid: Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill Cleanup | For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the contaminated material into a designated, labeled hazardous waste container. Ensure the area is well-ventilated. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional and local hazardous waste regulations. The following protocol outlines the necessary steps for its safe disposal as a hazardous chemical waste.
-
Waste Identification and Classification :
-
Treat all waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), as hazardous waste.
-
-
Waste Segregation :
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous chemical reactions.
-
-
Waste Container Requirements :
-
Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is generally suitable.
-
Ensure the container is in good condition, free from leaks or cracks.
-
-
Waste Labeling :
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste generation and the name of the principal investigator or laboratory contact.
-
-
Waste Storage :
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
-
Disposal Request :
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.
-
Follow your institution's specific procedures for requesting hazardous waste disposal.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 3-Chloro-6-(4-methoxyphenyl)pyridazine
Essential Safety and Handling Guide for 3-Chloro-6-(4-methoxyphenyl)pyridazine
Hazard Identification
Based on analogous compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Eye Damage: Poses a risk of serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][4]
-
Allergic Skin Reaction: May cause an allergic skin reaction.[2][3]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4][5][6][7] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4][6][8][9] | Prevents skin contact, which can cause irritation and potential allergic reactions. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes.[4][8] A fire/flame resistant and impervious lab coat is recommended.[6][7] | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood.[4][5][6] A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation. |
Operational and Disposal Plans
Safe Handling Procedures:
-
Ventilation: Always handle the compound in a well-ventilated area or within a chemical fume hood to control exposure to dust and vapors.[6][8][9]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[1][6]
-
Hygiene: Wash hands and face thoroughly after handling.[1][6] Do not eat, drink, or smoke in the designated work area.[2][6]
-
Ignition Sources: Keep the compound away from heat and sources of ignition.[9]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][9]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste material, including unused compound and contaminated disposables, as hazardous waste.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols in accordance with local and national regulations.[1][2]
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][8] Remove contaminated clothing. If skin irritation persists, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][3] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][11]
Visual Workflow Guides
The following diagrams illustrate the standard procedures for handling and responding to spills involving this compound.
Caption: Workflow for handling this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. fishersci.com [fishersci.com]
- 11. guidechem.com [guidechem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
